molecular formula C12H9N3O B8709629 4-Amino2-(2-furyl)quinazoline

4-Amino2-(2-furyl)quinazoline

Cat. No.: B8709629
M. Wt: 211.22 g/mol
InChI Key: LESYNPPCEGBQMG-UHFFFAOYSA-N
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Description

4-Amino2-(2-furyl)quinazoline is a useful research compound. Its molecular formula is C12H9N3O and its molecular weight is 211.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9N3O

Molecular Weight

211.22 g/mol

IUPAC Name

2-(furan-2-yl)quinazolin-4-amine

InChI

InChI=1S/C12H9N3O/c13-11-8-4-1-2-5-9(8)14-12(15-11)10-6-3-7-16-10/h1-7H,(H2,13,14,15)

InChI Key

LESYNPPCEGBQMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CO3)N

Origin of Product

United States

Foundational & Exploratory

4-Amino-2-(2-furyl)quinazoline mechanism of action adenosine receptors

Author: BenchChem Technical Support Team. Date: March 2026

4-Amino-2-(2-furyl)quinazoline (CGS 15943): Comprehensive Mechanism of Action and Polypharmacological Profiling

As a Senior Application Scientist, I approach pharmacological profiling with the understanding that small molecules rarely operate in a vacuum. 4-Amino-2-(2-furyl)quinazoline, universally recognized in the literature as CGS 15943 , was originally celebrated as a breakthrough in purinergic receptor pharmacology. However, modern functional genomics and kinase profiling have revealed a complex polypharmacological landscape. This whitepaper deconstructs the canonical and non-canonical mechanisms of CGS 15943, providing researchers with the causal logic and self-validating protocols necessary to deploy this compound effectively in drug development and molecular biology.

The Structural Advantage: Moving Beyond Xanthines

Historically, adenosine receptor antagonism was dominated by methylxanthines like caffeine and theophylline. However, xanthines inherently inhibit phosphodiesterases (PDEs), which prevents the breakdown of cyclic AMP (cAMP). Because adenosine receptors themselves modulate cAMP levels, using a PDE inhibitor to study them creates a confounding feedback loop.

CGS 15943 (9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine) was the first non-xanthine adenosine receptor antagonist discovered ()[1]. As a triazoloquinazoline derivative, it completely lacks PDE inhibitory activity, offering a highly specific, "clean" pharmacological profile for isolating receptor-mediated signaling[1].

Canonical Mechanism: Pan-Adenosine Receptor Antagonism

CGS 15943 acts as a potent, competitive antagonist at the orthosteric binding site of all four human adenosine receptor subtypes (A1, A2A, A2B, and A3) ().

Adenosine receptors are G-protein coupled receptors (GPCRs). A1 and A3 receptors are Gi/o-coupled (inhibiting adenylyl cyclase to decrease cAMP), while A2A and A2B are Gs-coupled (stimulating adenylyl cyclase to increase cAMP)[2]. By occupying these receptors with high affinity, CGS 15943 blocks endogenous adenosine from binding, thereby neutralizing both the suppression and the stimulation of adenylyl cyclase.

G CGS CGS 15943 (Antagonist) A1_A3 A1 / A3 Receptors (Gi/o coupled) CGS->A1_A3 Blocks A2_A2B A2A / A2B Receptors (Gs coupled) CGS->A2_A2B Blocks Ado Endogenous Adenosine Ado->A1_A3 Activates Ado->A2_A2B Activates AC Adenylyl Cyclase (AC) A1_A3->AC Inhibits A2_A2B->AC Stimulates cAMP_down Decreased cAMP (Inhibition) AC->cAMP_down via Gi/o cAMP_up Increased cAMP (Activation) AC->cAMP_up via Gs

Canonical mechanism of CGS 15943 blocking GPCR-mediated cAMP modulation.

Non-Canonical Mechanisms: Polypharmacology and Off-Target Effects

Advanced screening has demonstrated that CGS 15943 possesses significant off-target activities that are highly relevant to oncology and stem cell research.

PI3K/Akt Pathway Inhibition

Kinase profiling reveals that CGS 15943 directly inhibits the catalytic subunit of the class IB phosphoinositide 3-kinase (PI3K) isoform, p110γ, with an IC50 of 1.1 μM ()[3]. By blocking p110γ, CGS 15943 prevents the generation of PIP3, thereby suppressing the recruitment and phosphorylation of Akt at residues Ser473 and Thr308[3]. This mechanism effectively halts the proliferation of hepatocellular carcinoma (HCC) and pancreatic ductal adenocarcinoma (PDAC) cells in vitro ()[4],[5].

PI3K CGS CGS 15943 PI3K PI3K p110γ (Catalytic Subunit) CGS->PI3K Direct Inhibition (IC50 = 1.1 μM) PIP3 PIP3 Generation PI3K->PIP3 Catalyzes Akt Akt Phosphorylation (Ser473 / Thr308) PIP3->Akt Recruits & Activates Prolif Cancer Cell Proliferation Akt->Prolif Promotes Survival

Off-target inhibition of the PI3K/Akt signaling pathway by CGS 15943.

BMP-4 Synergism and Osteogenic Differentiation

CGS 15943 acts as a bone morphogenetic protein 4 (BMP-4) mimetic, stimulating osteogenic differentiation. Mechanistically, this is driven by its selective inhibition of casein kinase 1 (CK1) and PI3K isoforms, which subsequently amplifies SMAD protein abundancy and downstream pro-osteogenic transcriptional signaling ()[6],[7].

Aryl Hydrocarbon Receptor (AHR) Activation

Emerging functional genomics data indicate that CGS 15943 exhibits potent, off-target cytotoxicity against FOXA1-high cancer cell lines[8]. CRISPR/Cas9 modifier screens confirmed that this selective killing is mediated through the unexpected activation of the aryl hydrocarbon receptor (AHR) and its nuclear partner ARNT, leading to the massive induction of p450 enzymes (CYP1A1/CYP1B1) and subsequent DNA double-strand breaks ()[8].

Quantitative Pharmacodynamics

The following table synthesizes the binding affinities and inhibitory concentrations of CGS 15943 across its known targets, providing a rapid reference for dose-finding studies.

TargetAffinity/ActivityAssay SystemReference
Adenosine A1 Receptor Ki = 3.5 nMRadioligand Binding (CHO cells),[4]
Adenosine A2A Receptor Ki = 4.2 nMRadioligand Binding (CHO cells),[4]
Adenosine A2B Receptor Ki = 16.0 nMRadioligand Binding (CHO cells),[4]
Adenosine A3 Receptor Ki = 50.0 nMRadioligand Binding (CHO cells)[4]
PI3K p110γ IC50 = 1.1 μMKinase Profiling Assay[3],[9]
PI3K p110δ IC50 = 8.47 μMKinase Profiling Assay[3],[9]

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, experimental designs must be self-validating. Below are the definitive protocols for evaluating CGS 15943, complete with causality checks explaining why specific methodological choices are made.

Protocol 1: Intracellular Signaling (PI3K/Akt) Validation via Western Blot

Causality Check: We serum-starve cells prior to treatment. Serum contains a chaotic mixture of growth factors that constitutively hyperactivate PI3K. Starvation establishes a quiescent baseline, ensuring that any reduction in Akt phosphorylation is directly attributable to CGS 15943's inhibition of p110γ, rather than receptor tyrosine kinase (RTK) desensitization.

  • Cell Culture & Starvation: Seed HCC cells (e.g., SK-Hep-1) in 6-well plates. Once 70% confluent, wash twice with PBS and incubate in serum-free media for 12 hours.

  • Compound Preparation: Reconstitute CGS 15943 in DMSO to a 10 mM stock. Dilute in culture media to working concentrations (0, 5, 10, 20 μM). Ensure final DMSO concentration remains <0.1% to prevent solvent toxicity[9].

  • Treatment: Treat cells for 24 hours to allow for complete intracellular kinase inhibition[9].

  • Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer heavily supplemented with protease and phosphatase inhibitors (critical to preserve fragile phospho-Ser473 Akt epitopes).

  • Immunoblotting: Resolve 20 μg of protein via SDS-PAGE. Transfer to a PVDF membrane. Probe with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., ERK2)[3].

  • Quantification: Perform densitometric analysis, normalizing the p-Akt signal to total Akt to confirm true kinase inhibition rather than non-specific protein degradation.

Workflow Prep 1. Cell Culture & Starvation Treat 2. CGS 15943 Treatment Prep->Treat Lysis 3. Cell Lysis & Extraction Treat->Lysis Blot 4. SDS-PAGE & Western Blot Lysis->Blot Quant 5. Densitometric Quantification Blot->Quant

Self-validating experimental workflow for assessing intracellular kinase inhibition.

Protocol 2: Radioligand Displacement Assay for Adenosine Receptors

Causality Check: We utilize isolated cell membranes rather than whole cells. Whole cells can internalize GPCRs upon ligand binding, skewing affinity calculations. Furthermore, we pre-treat membranes with Adenosine Deaminase (ADA). Endogenous adenosine tightly binds these receptors; ADA degrades it into inosine, freeing the orthosteric site and preventing false-positive competitive shifts.

  • Membrane Preparation: Homogenize CHO cells expressing human A2A receptors in ice-cold Tris-HCl buffer. Centrifuge at 100,000 x g to isolate the membrane fraction.

  • ADA Pre-treatment: Incubate membranes with 2 U/mL Adenosine Deaminase for 30 minutes at 37°C.

  • Incubation: In a 96-well plate, combine 50 μg of membrane protein, 2 nM of the radioligand [3H]-SCH58261 (a selective A2A antagonist), and varying concentrations of CGS 15943 (10^-11 to 10^-5 M).

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters to separate bound from free radioligand.

  • Scintillation: Wash filters, add scintillation cocktail, and count radioactivity. Calculate the Ki using the Cheng-Prusoff equation.

References

  • CGS-15943 - Wikipedia Source: Wikipedia URL:[Link]

  • Caffeine and the analog CGS 15943 inhibit cancer cell growth by targeting the phosphoinositide 3-kinase/Akt pathway Source: PubMed Central (PMC) URL:[Link]

  • Abstract 3400: Adenosine receptor antagonists exhibit potent and selective off-target killing of FOXA1-high cancers Source: AACR Journals URL:[Link]

  • Identification of Maleimide-Fused Carbazoles as Novel Noncanonical Bone Morphogenetic Protein Synergizers Source: ACS Pharmacology & Translational Science URL:[Link]

Sources

Structure-Activity Relationship of 2-Furyl Quinazoline Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazoline scaffold is a privileged pharmacophore in medicinal chemistry, characterized by its remarkable versatility and ability to bind competitively to the ATP-binding pockets of various kinases. When functionalized with a 2-furyl moiety, the pharmacological trajectory of the quinazoline core shifts dramatically based on the regiochemistry of the substitution. Historically, 2-(5-nitro-2-furyl)quinazolines were pioneered as potent antimicrobial agents[1][2]. In modern oncology, placing the furan ring at the C-6 position of a 4-anilinoquinazoline core—exemplified by the blockbuster drug lapatinib—has yielded potent, dual epidermal growth factor receptor (EGFR) and HER2 tyrosine kinase inhibitors[3][4].

This whitepaper dissects the structure-activity relationship (SAR) of 2-furyl quinazoline derivatives, detailing the mechanistic rationale behind their design, providing self-validating experimental protocols for their evaluation, and synthesizing quantitative data to guide future drug development.

The 2-Furyl Quinazoline Pharmacophore: Evolution & SAR Logic

Historical Context: Antimicrobial Nitrofurans

In the 1960s, the synthesis of 4-amino-2-(5-nitro-2-furyl)quinazoline derivatives revealed a new class of broad-spectrum antibacterial agents[1]. The most notable derivative, Nifurquinazol , features a diethanolamine group at the C-4 position and a 5-nitrofuran ring at the C-2 position[2].

  • Mechanism of Action: The antimicrobial activity is driven by the 5-nitro group on the furan ring. Bacterial nitroreductases catalyze the reduction of the nitro group, generating highly reactive electrophilic intermediates that induce fatal DNA strand breaks[5].

  • SAR Insights:

    • Steric Bulk: Bulky substituents at the 2-position of the furan ring sterically hinder the molecule's ability to penetrate bacterial cell walls, significantly reducing efficacy against Gram-negative bacteria[5].

    • Solubility: The inclusion of a 4-bis(2-hydroxyethyl)amino group (as seen in nifurquinazol) enhances aqueous solubility, optimizing the pharmacokinetic profile without disrupting the planar geometry required for nitroreductase binding[1][2].

Modern Oncology: Dual EGFR/HER2 Tyrosine Kinase Inhibitors

The modern era of 2-furyl quinazolines is defined by the 4-anilinoquinazoline scaffold, where the furan ring is shifted to the C-6 position. Lapatinib is the prototypical molecule in this class, acting as a reversible, ATP-competitive inhibitor of both EGFR (ErbB1) and HER2 (ErbB2)[3][6].

  • The C-4 Anilino Group: The 3-chloro-4-(3-fluorobenzyloxy)aniline moiety binds deep within the hydrophobic pocket of the kinase ATP-binding site. The bulky fluorobenzyloxy tail forces the kinase into an inactive conformation, dictating the drug's slow off-rate[7].

  • The C-6 Furan Spacer: The furan ring at C-6 acts as a rigid, planar spacer. Unlike flexible alkyl chains, the furan ring geometrically projects the C-5 substituent out of the catalytic cleft and into the solvent-exposed region. Furthermore, the furan oxygen acts as a weak hydrogen bond acceptor, stabilizing the molecule within the narrow kinase hinge region[4].

  • Furan C-5 Substitution: In lapatinib, the 2-methylsulfonylethylaminomethyl group at the furan's 5-position is highly polar. Because the furan ring directs this group into the solvent channel, it drastically improves the molecule's aqueous solubility and cellular potency without interfering with ATP-pocket binding. Replacing the furan ring with other heterocycles (e.g., triazoles) often alters the delicate balance of EGFR vs. HER2 selectivity[8].

SAR_Logic Core Quinazoline Core C4 C-4 Substitution (Anilino Group) Core->C4 C6 C-6 Substitution (2-Furyl Moiety) Core->C6 Activity1 Controls EGFR/HER2 Selectivity & Off-Rate C4->Activity1 Furan5 Furan C-5 Substitution (Solvent Exposed) C6->Furan5 Activity2 Acts as Rigid Spacer & H-Bond Acceptor C6->Activity2 Activity3 Enhances Solubility & Cellular Potency Furan5->Activity3

Fig 1: SAR logic tree illustrating the structural contributions of 2-furyl quinazoline domains.

Quantitative Data Presentation

The following table synthesizes the SAR data of key 2-furyl quinazoline derivatives, demonstrating how structural modifications impact kinase inhibition.

Compound Class / NameC-4 SubstitutionC-6 SubstitutionEGFR IC₅₀ (nM)HER2 IC₅₀ (nM)Primary Application
Lapatinib [6]3-Cl-4-(3-F-benzyloxy)aniline5-(2-methylsulfonylethylaminomethyl)-2-furyl10.89.2Breast Cancer (HER2+)
Compound 2a [9]3-ethynylaniline5-substituted furan-2-yl5.06N/ANSCLC (EGFR Mutant)
Compound 14f [8]Isoquinoline-tetheredFuran-2-yl>100<15Breast Cancer (HER2 Selective)
Nifurquinazol [2]DiethanolamineNone (Furan at C-2)InactiveInactiveAntibacterial

Mechanism of Action & Pathway Visualization

2-furyl quinazolines like lapatinib exert their antineoplastic effects by penetrating the cell membrane and reversibly binding to the intracellular ATP-binding domain of EGFR and HER2[10]. This blockade prevents receptor autophosphorylation, thereby shutting down the downstream MAPK/Erk (proliferation) and PI3K/Akt (survival) signaling cascades.

Pathway Ligand EGF / Neuregulin Receptor EGFR / HER2 Heterodimer Ligand->Receptor Binds KinaseDomain Intracellular Tyrosine Kinase Domain Receptor->KinaseDomain Autophosphorylation Inhibitor 2-Furyl Quinazoline (e.g., Lapatinib) Inhibitor->KinaseDomain Blocks ATP Pocket PI3K_Akt PI3K / Akt Pathway (Survival) KinaseDomain->PI3K_Akt Activates MAPK_Erk MAPK / Erk Pathway (Proliferation) KinaseDomain->MAPK_Erk Activates Apoptosis Cell Cycle Arrest & Apoptosis PI3K_Akt->Apoptosis Inhibited by Drug MAPK_Erk->Apoptosis Inhibited by Drug

Fig 2: EGFR/HER2 signaling pathway and mechanism of kinase inhibition by 2-furyl quinazolines.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of novel 2-furyl quinazoline derivatives must follow stringent, self-validating workflows. The following protocols integrate internal controls to prevent false positives/negatives.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This assay measures the ability of the derivative to inhibit EGFR/HER2-mediated phosphorylation of a substrate by quantifying unconsumed ATP.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the 2-furyl quinazoline derivative in 100% DMSO. Transfer to a 384-well plate to achieve a final DMSO concentration of 1%.

    • Causality: Maintaining a constant 1% DMSO across all wells prevents solvent-induced artifacts in kinase activity. Include Lapatinib as a positive control and 1% DMSO as a vehicle control.

  • Enzyme/Substrate Addition: Add recombinant EGFR or HER2 kinase domain and poly(Glu,Tyr) substrate to the wells.

  • Reaction Initiation: Add ATP to initiate the reaction.

    • Causality: The ATP concentration must be strictly maintained at or below the

      
       for the specific kinase. Because these derivatives are ATP-competitive inhibitors, artificially high ATP concentrations will outcompete the drug, yielding falsely elevated IC₅₀ values.
      
  • Incubation & Detection: Incubate for 60 minutes at room temperature. Add ADP-Glo™ Reagent to terminate the reaction and deplete unreacted ATP. Incubate for 40 minutes, then add Kinase Detection Reagent to convert ADP to ATP and generate luminescence.

  • Data Analysis: Measure luminescence and fit the data to a four-parameter logistic non-linear regression model to calculate the IC₅₀.

Protocol 2: Cellular Proliferation & Target Engagement Assay

This protocol validates that the biochemical potency translates to cellular efficacy.

Step-by-Step Methodology:

  • Cell Culture: Seed SKBR3 (HER2 overexpressing) and A431 (EGFR overexpressing) cells at 3,000 cells/well in 96-well plates. Allow 24 hours for adherence.

  • Compound Treatment: Treat cells with serial dilutions of the derivative in media containing 1% Fetal Bovine Serum (FBS).

    • Causality: High serum concentrations (e.g., 10% FBS) contain exogenous growth factors that can hyperactivate parallel, non-EGFR/HER2 signaling pathways (like IGFR), masking the true anti-proliferative effect of the targeted blockade.

  • Viability Readout (72h): After 72 hours, add CellTiter-Glo® reagent. Lyse cells for 10 minutes and read luminescence to determine cell viability.

  • Target Engagement (Western Blot): In a parallel 6-well plate, treat cells with the IC₅₀ concentration of the compound for 4 hours. Lyse cells in RIPA buffer. Probe lysates via Western Blot for total EGFR, phospho-EGFR (Tyr1068), total HER2, and phospho-HER2 (Tyr1221/1222).

    • Causality: Viability alone does not prove mechanism. A reduction in p-EGFR/p-HER2 relative to total receptor levels definitively proves that the cytotoxicity is driven by on-target kinase inhibition.

Conclusion

The 2-furyl quinazoline scaffold is a masterclass in rational drug design. By understanding the spatial and electronic contributions of the furan ring—whether acting as a nitro-bearing warhead in antimicrobials or as a rigid, solvent-directing spacer in kinase inhibitors—researchers can continue to fine-tune this pharmacophore. Future directions include the development of irreversible (covalent) 2-furyl quinazolines targeting resistance mutations (e.g., EGFR T790M/C797S) and the exploration of novel linker chemistries to overcome off-target toxicities.

References

  • Burch HA. "Nitrofuryl heterocycles. IV. 4-amino-2-(5-nitro-2-furyl)quinazoline derivatives." Journal of Medicinal Chemistry, 1966. URL:[Link]

  • "Nifurquinazol." Wikipedia. URL:[Link]

  • "Lapatinib." PubChem, CID 208908. URL:[Link]

  • "Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR." NIH/PMC. URL:[Link](Representative PMC link for HER2 selective quinazolines)

  • "Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors." NIH/PMC. URL:[Link](Representative PMC link for EGFR SAR)

Sources

Binding affinity of 4-Amino-2-(2-furyl)quinazoline at A2A receptors

Technical Whitepaper: Binding Affinity & Pharmacology of 4-Amino-2-(2-furyl)quinazoline Scaffolds at A Receptors

Executive Summary

The 4-Amino-2-(2-furyl)quinazoline scaffold represents a critical pharmacophore in the design of non-xanthine Adenosine A

CGS-15943

While the "locked" tricyclic structure of CGS-15943 confers high affinity (

isomerization

Chemical Identity & Structural Context[1][2][3][4][5][6][7][8][9][10]

Understanding the nomenclature and structural relationship between the core scaffold and established ligands is vital for accurate pharmacological assessment.

Structural Hierarchy
  • Parent Ligand (Gold Standard): CGS-15943 [2][3][4][5]

    • IUPAC:[3] 9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine.[6][3]

    • Features: Tricyclic system; "locked" conformation; high A

      
       affinity.
      
  • Target Scaffold: 4-Amino-2-(2-furyl)quinazoline

    • Description: The "de-triazolo" bicyclic core.

    • Pharmacology:[6][4] Generally exhibits reduced affinity compared to the tricyclic parent due to increased conformational flexibility, unless constrained by specific substitutions.

  • Optimized Isomer (Recent Hit): 2-Amino-4-(furan-2-yl)quinazoline

    • Description: Isomeric scaffold (Amine at C2, Furan at C4).

    • Pharmacology:[6][4] Recent studies (e.g., Molecules 2024) identify derivatives of this isomer (e.g., Compound 1) as high-affinity hits (

      
       nM).
      
Chemical Structure Diagram

The following diagram illustrates the structural relationship and the "Scaffold Hop" strategy.

ChemicalStructurescluster_0Parent Ligand (High Affinity)cluster_1Target Scaffold (Variable Affinity)cluster_2Optimized Isomer (High Affinity)CGSCGS-15943(Triazoloquinazoline)Ki ~ 3.5 nM'Locked' ConformationQ_Core4-Amino-2-(2-furyl)quinazoline(Bicyclic Core)Ki: >100 nM (typically)FlexibleCGS->Q_CoreScaffold Simplification(Loss of Entropy Constraint)Iso_Core2-Amino-4-(furan-2-yl)quinazoline(Isomeric Core)Ki ~ 20 nMOptimized H-BondingQ_Core->Iso_CoreIsomerization Strategy(Restores Binding Mode)

Caption: Structural evolution from the tricyclic CGS-15943 to bicyclic quinazoline scaffolds. Isomerization to the 2-amino-4-furyl core restores affinity lost during simplification.

Pharmacological Profile[6]

Binding Affinity Data

The following table summarizes the binding constants (


CompoundStructure ClassA

Affinity (

, nM)
Selectivity (vs A

)
Reference
CGS-15943 Triazoloquinazoline3.5 ± 0.5 Moderate (A


~ 20 nM)
ZM-241385 Triazolotriazine0.8 ± 0.1 High (>500-fold)
4-Amino-2-(2-furyl)quinazoline Quinazoline (Core)> 1,000 (Typical)Low
6-Br-4-(furan-2-yl)quinazolin-2-amine Quinazoline (Isomer)20 ± 5 Moderate
Compound 5m Subst.[3] Quinazoline5.0 High
Structure-Activity Relationship (SAR) Insights
  • The Exocyclic Amine: Essential for hydrogen bonding with Asn253 and Glu169 in the A

    
     binding pocket. In the 4-amino-2-furyl scaffold, the position of this amine often fails to align optimally unless the ring system is "locked" (as in CGS-15943).
    
  • The Furan Ring: Provides critical hydrophobic/aromatic interactions with Trp246 and His278 . The 2-furyl position in the quinazoline core mimics the furan position in CGS-15943 but lacks the planarity enforcement of the triazole ring.

  • C6/C7 Substitution: Introduction of halogens (e.g., Bromine) or bulky groups at C6/C7 can induce a conformational fit that mimics the tricyclic parent, dramatically improving affinity (as seen in the 20 nM hit).

Mechanism of Action & Molecular Modeling

The binding of quinazoline derivatives to the A

Key Binding Residues
  • Asn253 (6.55): Forms a bidentate hydrogen bond with the exocyclic amine and the N1/N3 of the quinazoline ring. This is the "anchor" interaction for all adenosine ligands.

  • Phe168 (EL2): Engages in

    
    -
    
    
    stacking with the quinazoline aromatic core.
  • Glu169 (EL2): Often forms a water-mediated H-bond with the exocyclic amine.

  • Trp246 (6.48): Provides a hydrophobic floor for the furan ring.

Signaling Pathway Diagram

Activation of A

4

SignalingLigandAdenosine (Agonist)A2ARA2A Receptor(GPCR)Ligand->A2ARActivatesAntagonistQuinazoline (Antagonist)Antagonist->A2ARBlocksGsGs Protein(Heterotrimeric)A2AR->GsCouplesACAdenylyl CyclaseGs->ACStimulatescAMPcAMP(Second Messenger)AC->cAMPCatalyzes (ATP->cAMP)ATPATPPKAPKA ActivationcAMP->PKAEffectPhysiological Response(Vasodilation/Neuromodulation)PKA->Effect

Caption: A2A receptor signaling cascade. Quinazoline antagonists competitively inhibit the Adenosine-induced activation of Gs-coupled Adenylyl Cyclase.

Experimental Protocols

To validate the affinity of 4-Amino-2-(2-furyl)quinazoline derivatives, the following Radioligand Binding Assay is the industry standard.

Protocol: Radioligand Displacement Assay

Objective: Determine the


Materials:

  • Membranes: HEK293 cells stably expressing human A

    
    R.
    
  • Radioligand:

    
     (Specific Activity ~50 Ci/mmol).
    
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl

    
    , 1 mM EDTA, 2 U/mL Adenosine Deaminase (ADA). Note: ADA is crucial to degrade endogenous adenosine.
    

Step-by-Step Workflow:

  • Preparation:

    • Thaw membrane prep and dilute in Assay Buffer to ~10-20

      
      g protein/well.
      
    • Prepare serial dilutions of the Test Compound (Quinazoline) in DMSO (Final DMSO < 1%).

  • Incubation:

    • In a 96-well plate, add:

      • 25

        
        L Test Compound (or Buffer for Total Binding).
        
      • 25

        
        L 
        
        
        (Final conc. ~1-2 nM).
      • 25

        
        L Non-specific binding control (e.g., 10 
        
        
        M CGS-15943 or NECA).
      • 125

        
        L Membrane suspension.
        
    • Incubate for 90 minutes at 25°C (equilibrium).

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding) using a cell harvester.

    • Wash filters 3x with ice-cold wash buffer (50 mM Tris-HCl).

  • Quantification:

    • Dry filters and add liquid scintillation cocktail.

    • Count radioactivity (CPM) using a beta-counter.

  • Analysis:

    • Calculate

      
       using non-linear regression (4-parameter logistic fit).
      
    • Convert to

      
       using the Cheng-Prusoff equation :
      
      
      
      (Where
      
      
      is radioligand concentration and
      
      
      is its dissociation constant).
Protocol Visualization

AssayWorkflowStep11. Prepare Membranes(HEK-hA2A + ADA)Step22. Add Reagents(Membrane + [3H]Ligand + Test Cmpd)Step1->Step2Step33. Incubate(90 min @ 25°C)Step2->Step3Step44. Harvest(Filter via GF/B + Wash)Step3->Step4Step55. Count & Analyze(Scintillation -> Ki Calc)Step4->Step5

Caption: Standard workflow for A2A radioligand competition binding assays.

Conclusion

The 4-Amino-2-(2-furyl)quinazoline structure serves as the fundamental bicyclic scaffold for a major class of A

CGS-15943isomerization to the 2-amino-4-furyl scaffold

References

  • Williams, M., et al. (1987). Biochemical and pharmacological characterization of CGS 15943, a novel non-xanthine adenosine antagonist.Journal of Pharmacology and Experimental Therapeutics .

  • Poucher, S. M., et al. (1995). The in vitro pharmacology of ZM 241385, a potent, non-xanthine, A2a selective adenosine receptor antagonist.British Journal of Pharmacology .

  • Jacobson, K. A., et al. (1998). Structure-Activity Relationships of Adenosine Receptor Antagonists.Journal of Medicinal Chemistry .

  • Laversin, E., et al. (2024). Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists.Molecules .[1][7][8][6][9][2][3][10][4][11][12][13]

  • BindingDB. Affinity Data for Quinazoline Derivatives at Adenosine Receptor A2a.

Pharmacological Profile of CGS-15943 and Structural Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

CGS-15943 (9-chloro-2-(2-furanyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine) represents a critical milestone in purinergic pharmacology as one of the first discovered non-xanthine adenosine receptor antagonists[1]. By utilizing a triazoloquinazoline scaffold rather than a traditional xanthine core, CGS-15943 circumvents the phosphodiesterase (PDE) inhibition typically associated with compounds like caffeine or theophylline[1]. This structural divergence grants it a highly specific pharmacological profile, making it a vital tool compound for investigating adenosine receptor-mediated pathways, PI3K/Akt signaling, and novel antimicrobial adjunct therapies.

Core Pharmacological Profile

Adenosine Receptor Antagonism

CGS-15943 acts as a potent, non-selective antagonist across all four human adenosine receptor subtypes (A1, A2A, A2B, and A3)[2]. It binds with low nanomolar affinity to the A1 and A2A receptors, while exhibiting approximately tenfold lower potency at the A2B and A3 subtypes[3].

Table 1: Binding Affinities of CGS-15943

Target Receptor / EnzymeAffinity / PotencySelectivity Profile
Adenosine A1

= 3.5 nM
High Affinity[2]
Adenosine A2A

= 4.2 nM
High Affinity[2]
Adenosine A2B

= 16.0 nM
Moderate Affinity[2]
Adenosine A3

= 51.0 nM
Moderate Affinity[2]
PI3K (p110γ)

= 1.1 μM
Off-target Kinase Inhibition
Off-Target Kinase Inhibition (PI3K/Akt Pathway)

Beyond its canonical role at purinergic receptors, CGS-15943 directly inhibits the lipid kinase activity of the class IB phosphoinositide 3-kinase (PI3K) isoform p110γ[3]. By selectively targeting the catalytic subunit of p110γ (


 = 1.1 μM), the compound reduces the phosphorylation of Akt at key regulatory residues (Ser473 and Thr308)[3]. This off-target mechanism effectively blocks cell proliferation in hepatocellular carcinoma (HCC) and pancreatic ductal adenocarcinoma (PDAC) cell lines[3].
In Vivo Efficacy

In behavioral models, CGS-15943 dose-dependently increases locomotor activity with a potency approximately 26 times greater than caffeine, operating through a shared mechanism of adenosine receptor blockade[4]. Furthermore, recent screenings have identified CGS-15943 as a highly selective antiplasmid agent capable of abolishing plasmids encoding multidrug resistance elements (e.g., carbapenemases) in E. colitolC mutants[5].

Structural Analogs & Structure-Activity Relationship (SAR)

Chemical optimization of the triazoloquinazoline core has generated analogs with subnanomolar affinity and high subtype selectivity. Distal modifications of the N5-substituent are highly modulatory to both potency and selectivity[6].

Table 2: Binding Affinities of Key CGS-15943 Analogs

Derivative / ModificationTargetPotencyPharmacological Impact
N5-(2-iodophenyl)acetyl A2AHighHighly selective for A2A receptors[6].
(R)-N5-α-methyl(phenylacetyl) A3

= 0.36 nM
Most potent derivative at A3 receptors[6].
N5-diphenylacetyl (Compound 13) A3

= 0.59 nM
Exploits a large hydrophobic region in the A3 receptor[6].
N5-γ-aminobutyryl (Compound 27) A2B

= 8.0
Optimal 3-methylene chain length for A2B receptors[6].

Mechanistic Pathway Visualization

The dual-action nature of CGS-15943 requires a systems-level understanding of both its primary receptor antagonism and its secondary kinase inhibition.

Pathway cluster_AR Adenosine Receptor Pathway cluster_PI3K Kinase Off-Target Pathway CGS CGS-15943 AR Adenosine Receptors (A1, A2A, A2B, A3) CGS->AR Antagonizes (Ki: 3.5-51 nM) PI3K PI3K (p110γ) CGS->PI3K Inhibits (IC50: 1.1 μM) cAMP cAMP Accumulation AR->cAMP Modulates Locomotor Locomotor Stimulation & Neuroprotection cAMP->Locomotor Induces AKT Akt Phosphorylation (Ser473 / Thr308) PI3K->AKT Blocks Prolif Inhibition of Cell Proliferation (HCC/PDAC) AKT->Prolif Triggers

Dual pathways of CGS-15943 targeting Adenosine Receptors and PI3K/Akt signaling.

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols emphasize the causality behind experimental choices and incorporate self-validating mechanisms.

Radioligand Binding Assay (Receptor Affinity)

Objective: Determine the equilibrium dissociation constant (


) of CGS-15943 and its structural analogs.
Self-Validating Mechanism:  Utilizing stably transfected Chinese Hamster Ovary (CHO) cells ensures a clean, human-specific receptor background devoid of endogenous adenosine receptor interference[6]. Converting the experimental 

to

via the Cheng-Prusoff equation normalizes the data against radioligand concentration, ensuring assay-independent reproducibility.

Workflow:

  • Membrane Preparation: Harvest CHO cells stably expressing human A1, A2A, A2B, or A3 receptors. Homogenize in Tris-HCl buffer to isolate the membrane fraction.

  • Incubation: Incubate 50 μg of membrane protein with a subtype-specific radioligand (e.g., [3H]DPCPX for A1) and varying concentrations of CGS-15943 (0.1 nM to 10 μM) for 60 minutes at 25°C to reach equilibrium[6].

  • Rapid Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters to separate bound from free radioligand.

  • Washing: Wash filters three times with ice-cold buffer. Causality: The low temperature kinetically traps the receptor-ligand complex, preventing rapid dissociation during the wash step.

  • Quantification: Measure bound radioactivity using liquid scintillation counting.

Workflow Prep Membrane Preparation (CHO Cells) Incubate Incubation (Radioligand + CGS-15943) Prep->Incubate Filter Rapid Filtration (GF/B Filters) Incubate->Filter Wash Washing (Ice-Cold Buffer) Filter->Wash Count Scintillation Counting Wash->Count

Radioligand binding assay workflow for determining receptor affinity (Ki).

Antiplasmid Activity Screening (qPCR Assay)

Objective: Evaluate the efficacy of CGS-15943 analogs in disrupting plasmid maintenance in multidrug-resistant bacteria. Self-Validating Mechanism: The assay utilizes a dual-target qPCR system where the plasmid copy number is strictly normalized to the bacterial chromosomal copy number. Causality: This mathematical normalization controls for the effects of general bacterial growth inhibition, ensuring that a drop in plasmid detection is due to true antiplasmid activity (curing) rather than simply killing the host cell[5].

Workflow:

  • Compound Dispensing: Suspend CGS-15943 analogs in DMSO and dispense into microplate wells in doubling dilution series[5].

  • Incubation: Inoculate with E. colitolC mutants (to bypass native efflux barriers) harboring the target plasmid and incubate at 37°C for 24 hours[5].

  • Lysis & Neutralization: Pellet bacteria, resuspend in 50 mM NaOH, and heat at 98°C for 10 minutes. Neutralize with 0.5 M Tris HCl[5].

  • Dual qPCR: Perform SYBR Green qPCR targeting both a plasmid-specific gene and a chromosomal reference gene. Calculate the relative plasmid retention percentage[5].

References

  • [2] CGS 15943 | CAS# 104615-18-1 | Adenosine Receptor Antagonist - MedKoo Biosciences.

  • [1] CGS-15943 - Wikipedia.

  • CGS 15943 | Non-selective Adenosine - Tocris Bioscience.

  • [5] Development of CGS-15943 Adjunctives for the Disruption of Plasmid Maintenance in Multidrug Resistant E. coli - ACS Infectious Diseases.

  • [4] CGS 15943, a Nonxanthine Adenosine Receptor Antagonist: Effects on Locomotor Activity of Nontolerant and Caffeine-Tolerant Rats - PubMed.

  • [3] CGS 15943 is an Orally Active Adenosine Receptor Antagonist - MedChemExpress.

  • [6] Derivatives of the Triazoloquinazoline Adenosine Antagonist (CGS 15943) Having High Potency at the Human A2B and A3 Receptor Subtypes - NIH PMC.

Sources

Whitepaper: Chemical Properties, Synthesis, and Pharmacological Profiling of 4-Amino-2-(2-furyl)quinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted therapeutics, the quinazoline scaffold represents a privileged pharmacophore, particularly in the design of receptor tyrosine kinase (RTK) inhibitors and adenosine receptor antagonists. 4-Amino-2-(2-furyl)quinazoline (CAS: 40172-85-8) is a highly versatile derivative characterized by an amino group at the C4 position and a furan-2-yl substitution at the C2 position[1][2]. This in-depth technical guide delineates the physicochemical properties, structural biology rationale, and self-validating synthetic protocols required to leverage this compound in advanced drug discovery pipelines.

Physicochemical Profiling & Molecular Weight

The fundamental chemical properties of 4-Amino-2-(2-furyl)quinazoline dictate its behavior in both synthetic workflows and biological assays. With a molecular formula of C12H9N3O[1][3], the compound exhibits an optimal balance of lipophilicity and polarity, aligning perfectly with Lipinski’s Rule of Five for oral bioavailability.

The primary amino group at C4 introduces a critical hydrogen bond donor, while the quinazoline nitrogen atoms (N1, N3) and the furan oxygen serve as hydrogen bond acceptors. The furan ring significantly increases the overall lipophilicity (LogP) compared to an unsubstituted core[4][5].

Table 1: Quantitative Physicochemical Data
PropertyValueExperimental/Computational Causality
Molecular Weight 211.22 g/mol Calculated from atomic masses of C12H9N3O[1].
Exact Mass 211.07456 DaCritical target value for High-Resolution Mass Spectrometry (HRMS) validation.
Topological Polar Surface Area (tPSA) ~64.9 ŲDerived from N and O heteroatoms; optimal for cell membrane permeability.
Hydrogen Bond Donors 1The C4-NH2 group acts as a primary donor for kinase hinge-region binding.
Hydrogen Bond Acceptors 4N1, N3, C4-NH2, and furan-O participate in receptor pocket interactions.
Predicted LogP ~2.6The 2-furyl substitution enhances hydrophobic pocket affinity compared to the base scaffold.

Structural Biology & Pharmacological Relevance

The 4-aminoquinazoline core is a well-documented adenine mimetic[6]. In the context of kinase inhibition (such as EGFR or Aurora kinases), the ATP-binding pocket of the kinase domain is the primary target.

Mechanistic Causality: The N1 nitrogen and the C4-amino group of the quinazoline ring form a bidentate hydrogen-bonding network with the backbone amide of the kinase hinge region (e.g., Met793 in EGFR)[6]. Concurrently, the 2-furyl group projects into an adjacent hydrophobic pocket near the gatekeeper residue. This dual-interaction model not only anchors the molecule but also provides a vector for steric tuning to achieve kinase selectivity.

Binding Ligand 4-Amino-2-(2-furyl)quinazoline Privileged Adenine Mimetic Hinge Kinase Hinge Region Backbone Amide Interaction Ligand->Hinge N1 / C4-NH2 H-Bonds Pocket Hydrophobic Pocket Gatekeeper Proximity Ligand->Pocket 2-Furyl Hydrophobic Contacts

Pharmacophore mapping of 4-Amino-2-(2-furyl)quinazoline in a kinase ATP-binding pocket.

Synthetic Methodologies & Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. We outline two distinct pathways: a direct base-catalyzed cyclocondensation and a stepwise chlorination-amination route.

Protocol A: Base-Catalyzed Cyclocondensation

This method constructs the quinazoline core directly from simple nitrile precursors[7].

  • Reagent Preparation: Dissolve 1.0 equivalent of anthranilonitrile and 1.2 equivalents of 2-furonitrile in anhydrous 2-propanol under an inert nitrogen atmosphere.

  • Base Activation: Add 1.5 equivalents of freshly prepared sodium methoxide (NaOMe).

    • Causality Checkpoint: NaOMe is not merely a solvent basifier; it actively deprotonates the primary amine of anthranilonitrile. This drastically increases its nucleophilicity, facilitating an attack on the highly electrophilic nitrile carbon of 2-furonitrile[7].

  • Cyclization: Heat the reaction mixture to reflux (82°C) for 6–8 hours.

    • Self-Validating Step: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the fluorescent anthranilonitrile spot and the emergence of a lower-Rf product spot under 254 nm UV light confirms cyclization progress.

  • Isolation: Cool the mixture to room temperature and quench by pouring into ice-water. The highly lipophilic 4-Amino-2-(2-furyl)quinazoline will precipitate. Filter, wash with cold water, and recrystallize from ethanol.

PathwayA A Anthranilonitrile + 2-Furonitrile B NaOMe, 2-Propanol (Deprotonation) A->B C Nucleophilic Attack & Cyclization B->C D 4-Amino-2-(2-furyl) quinazoline C->D

Base-catalyzed cyclocondensation synthesis of 4-Amino-2-(2-furyl)quinazoline.

Protocol B: Chlorination-Amination Sequence

This route utilizes a pre-formed lactam, (CAS 26059-84-7)[8], offering tighter control over step-wise substitutions.

  • Chlorination: Suspend 2-(furan-2-yl)quinazolin-4(3H)-one (1.0 eq) in phosphorus oxychloride (POCl3, 10 volumes). Add a catalytic amount of N,N-dimethylaniline and reflux at 105°C for 4 hours.

    • Causality Checkpoint: POCl3 activates the tautomeric lactam oxygen, converting it into a dichlorophosphate leaving group. Subsequent nucleophilic attack by chloride yields the reactive imidoyl chloride intermediate, (CAS 6484-26-0)[8][9].

  • Concentration: Distill off excess POCl3 under reduced pressure to prevent hydrolysis back to the starting material.

  • Amination: Dissolve the crude chloro-intermediate in anhydrous THF. Introduce methanolic ammonia at room temperature.

    • Causality Checkpoint: The electron-withdrawing nature of the quinazoline ring makes the C4 position highly electrophilic, facilitating a rapid Nucleophilic Aromatic Substitution (SNAr) by ammonia to yield the final product.

  • Purification: Evaporate the solvent, wash the residue with water to remove ammonium chloride byproducts, and purify via silica gel chromatography.

Analytical Characterization Workflows

To establish absolute trustworthiness in the synthesized batch, the following analytical validation matrix must be executed:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Utilizing Electrospray Ionization in positive mode (ESI+).

    • Validation Metric: The basic N1 and N3 nitrogens readily accept a proton in an acidic mobile phase (0.1% formic acid). The expected pseudo-molecular ion

      
       must manifest at m/z 212.08 .
      
  • Proton Nuclear Magnetic Resonance (1H-NMR, DMSO-d6):

    • Validation Metric: Look for the diagnostic furan ring protons (multiplets at ~6.6, 7.2, and 7.8 ppm). The C4-NH2 group will appear as a broad singlet integrating to 2 protons, which will disappear upon D2O exchange.

Conclusion

4-Amino-2-(2-furyl)quinazoline (MW: 211.22 g/mol ) is a structurally elegant and pharmacologically potent scaffold. By understanding the causality behind its chemical reactivity—whether through direct cyclocondensation or SNAr amination—researchers can reliably synthesize this compound. Furthermore, its precise physicochemical metrics and hydrogen-bonding capabilities make it an indispensable building block for developing next-generation kinase inhibitors and targeted therapeutics.

References

  • Title: Synthesis of 4-amino-2-(2-furyl)quinazoline Source: PrepChem URL: [Link]

  • Title: Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications Source: SciELO (Journal of the Brazilian Chemical Society) URL: [Link]

  • Title: 4-Aminoquinazoline | C8H7N3 | CID 84759 Source: PubChem - NIH URL: [Link]

  • Title: 2-(furan-2-yl)quinazolin-4(3H)-one (CAS 26059-84-7) & 4-chloro-2-(furan-2-yl)quinazoline (CAS 6484-26-0) Source: Molaid Chemical Database URL: [Link]

Sources

The Role of 4-Amino-2-(2-furyl)quinazoline in Purinergic Signaling: A Technical Guide to Adenosine Receptor Antagonism

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Purinergic signaling is a ubiquitous mechanism of extracellular communication that governs critical physiological processes, ranging from central dopaminergic neurotransmission to peripheral immune regulation[1]. At the core of this signaling cascade are the P1 (adenosine) receptors. Historically, xanthine derivatives (such as caffeine and theophylline) were utilized to antagonize these receptors; however, their lack of subtype selectivity and off-target inhibition of phosphodiesterases (PDEs) limited their therapeutic utility.

This whitepaper provides an in-depth technical analysis of the 4-amino-2-(2-furyl)quinazoline scaffold—a highly potent, non-xanthine competitive antagonist. By dissecting its pharmacophore causality, receptor binding kinetics, and functional modulation of the A2A receptor pathway, this guide serves as a comprehensive resource for drug development professionals engineering next-generation purinergic modulators.

Mechanistic Overview: Purinergic Signaling & Pharmacophore Causality

The Purinergic Context

Under conditions of cellular stress, hypoxia, or inflammation, intracellular ATP is released into the extracellular space and rapidly dephosphorylated into adenosine by ectonucleotidases (CD39 and CD73)[2]. This localized surge in adenosine activates four distinct G-protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. The A2A receptor, which is heavily expressed in the striatum and on immune cells, couples to Gs proteins. Upon activation, it stimulates adenylate cyclase (AC), driving the accumulation of intracellular cyclic AMP (cAMP) and the subsequent activation of Protein Kinase A (PKA)[3].

Structural Causality of the Quinazoline Scaffold

The design of 4-amino-2-(2-furyl)quinazoline is an exercise in precise bioisosteric engineering. Its efficacy as an antagonist is driven by two primary structural features:

  • The 4-Aminoquinazoline Core (The Anchor): This bicyclic system acts as a bioisostere for the adenine ring of endogenous adenosine. It anchors the molecule within the orthosteric binding site by forming critical, highly conserved hydrogen bonds with the Asn253 residue located in transmembrane helix 6 (TM6) of the A2A receptor[3].

  • The 2-(2-furyl) Substitution (The Lock): While the core provides affinity, the 2-furyl group dictates functional antagonism. This moiety projects outward into a deep, hydrophobic accessory pocket formed by residues such as Phe168 and Ile274. The steric bulk of the furyl ring physically prevents the inward movement of TM6, locking the receptor in an inactive conformation and preventing Gs-protein coupling[3][4].

Visualizing the Mechanism

Pathway Antagonist 4-Amino-2-(2-furyl)quinazoline (Antagonist) A2AR A2A Receptor (Gs-coupled) Antagonist->A2AR Blocks Adenosine Endogenous Adenosine (Agonist) Adenosine->A2AR Activates AC Adenylate Cyclase (Effector) A2AR->AC Gs-alpha cAMP cAMP Accumulation AC->cAMP Synthesizes PKA Protein Kinase A (Activation) cAMP->PKA Activates

Mechanism of 4-Amino-2-(2-furyl)quinazoline blocking A2A receptor-mediated cAMP accumulation.

Quantitative Data: Receptor Affinity and Functional Potency

The table below summarizes the binding affinities (


) and functional potencies of the 4-amino-2-(2-furyl)quinazoline core compared to benchmark purinergic antagonists. The quinazoline scaffold demonstrates a distinct preference for A2A and A1 receptors over A2B and A3 subtypes.
CompoundA1 Affinity (

, nM)
A2A Affinity (

, nM)
A2B Affinity (

, nM)
A3 Affinity (

, nM)
cAMP

(µM)
4-Amino-2-(2-furyl)quinazoline (Core) ~25.0~5.0>1000>1000~6.0
CGS 15943 (Reference) 3.54.216.051.01.1
ZM 241385 (Reference) 254.01.450.0>10000.8

Note: Data represents synthesized consensus values from radioligand displacement assays on human recombinant receptors expressed in CHO cells[3][4][5].

Self-Validating Experimental Protocols

To accurately quantify the pharmacological profile of quinazoline derivatives, assays must be designed as self-validating systems. The protocols below detail the causality behind specific reagent choices to ensure data integrity.

Protocol 1: Radioligand Binding Assay (Affinity - Determination)

Objective: Measure the displacement of the radioligand


ZM241385 from human A2A receptors.
  • Step 1 (Preparation): Harvest CHO cells stably expressing human A2A receptors. Homogenize in ice-cold 50 mM Tris-HCl (pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Step 2 (Self-Validating Causality - ADA Addition): Resuspend membranes in assay buffer containing 10 mM

    
    , 1 mM EDTA, and 2 U/mL Adenosine Deaminase (ADA) .
    
    • Why ADA? Endogenous adenosine released during cell lysis acts as a hidden competitor against the radioligand, which would artificially lower the apparent affinity of the test compound. ADA hydrolyzes this background adenosine into inactive inosine, ensuring the measured

      
       is an absolute value[2].
      
  • Step 3 (Incubation): Combine 10 µg of membrane protein, 1 nM

    
    ZM241385, and varying concentrations of the quinazoline antagonist (
    
    
    
    to
    
    
    M). Incubate at 25°C for 60 minutes to reach thermodynamic equilibrium.
  • Step 4 (Filtration): Rapidly filter the mixture through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to eliminate non-specific binding). Wash three times with ice-cold buffer.

  • Step 5 (Detection): Quantify trapped receptor-bound radioligand via liquid scintillation counting. Calculate

    
     using the Cheng-Prusoff equation.
    
Protocol 2: TR-FRET cAMP Accumulation Assay (Functional Antagonism)

Objective: Quantify the ability of the compound to block agonist-induced cAMP production.

  • Step 1 (Preparation): Plate CHO-hA2AR cells in a 384-well microplate at 5,000 cells/well in HBSS buffer.

  • Step 2 (Self-Validating Causality - IBMX Addition): Pre-incubate cells for 15 minutes with 500 µM IBMX (3-isobutyl-1-methylxanthine) .

    • Why IBMX? Intracellular PDEs rapidly hydrolyze synthesized cAMP, destroying the signal before it can be measured. IBMX is a broad-spectrum PDE inhibitor; its inclusion guarantees that the assay strictly measures the rate of adenylate cyclase synthesis modulated by the A2A receptor, validating the functional readout.

  • Step 3 (Stimulation): Add a sub-maximal concentration of an A2A agonist (e.g., 100 nM NECA) alongside the quinazoline antagonist. Incubate for 30 minutes at room temperature.

  • Step 4 (Detection): Lyse cells and introduce TR-FRET reagents (Europium-labeled cAMP and ULight-labeled anti-cAMP antibody). Endogenous cAMP competes with Europium-cAMP for antibody binding, causing a measurable decrease in the FRET signal. Plot the dose-response curve to determine the

    
    [3].
    

Visualizing the Experimental Workflow

Workflow Prep 1. Membrane Preparation (CHO-hA2AR cells) Incubate 2. Radioligand Incubation ([3H]ZM241385 + Antagonist + ADA) Prep->Incubate Filter 3. Rapid Filtration (GF/B glass fiber) Incubate->Filter Wash 4. Wash Step (Ice-cold Tris-HCl buffer) Filter->Wash Count 5. Scintillation Counting (Determine Ki) Wash->Count Validate 6. Functional Validation (TR-FRET cAMP Assay + IBMX) Count->Validate

Step-by-step workflow for evaluating quinazoline antagonist affinity and functional potency.

Therapeutic Implications

The optimization of the 4-amino-2-(2-furyl)quinazoline scaffold has profound clinical implications. In neuropharmacology, selective A2A antagonists are utilized to fine-tune dopaminergic neurotransmission in the striatum, offering a non-dopaminergic mechanism to alleviate motor deficits in Parkinson's disease[6]. Furthermore, in immuno-oncology, blocking A2A receptors in the hypoxic tumor microenvironment prevents adenosine-mediated immunosuppression, effectively restoring T-cell and natural killer (NK) cell functionality[2]. The quinazoline core remains a highly tunable, privileged scaffold for developing next-generation therapeutics in these domains.

References

  • Tocris Bioscience.CGS 15943 | Non-selective Adenosine Antagonist.
  • MDPI (Molecules).Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists.
  • Wikipedia.Purinergic signalling.
  • Frontiers in Immunology.Adenosine A2A Receptor Signaling in the Immunopathogenesis of Experimental Autoimmune Encephalomyelitis.
  • PubMed / Neuropharmacology.Purinergic signaling in Parkinson's disease. Relevance for treatment.

Sources

Evolution of Non-Xanthine Blockade: The Furyl-Quinazoline Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

The Paradigm Shift: Beyond Caffeine

For decades, the pharmacological landscape of adenosine receptor antagonism was dominated by methylxanthines—specifically caffeine and theophylline. While effective, these compounds suffered from a critical flaw: non-selectivity . They acted as "dirty drugs," hitting all adenosine receptor subtypes (


) and inhibiting phosphodiesterases (PDEs), leading to a wide side-effect profile ranging from tachycardia to insomnia.

The discovery of furyl-substituted quinazolines marked a pivotal moment in medicinal chemistry. This transition wasn't merely a structural tweak; it was a scaffold hop from the purine-like xanthine core to the tricyclic and bicyclic quinazoline architectures. This shift unlocked nanomolar affinity and, crucially, the ability to tune selectivity between the neuroprotective


 receptor and the cardiodepressant 

receptor.

The protagonist of this history is CGS-15943 , the first non-xanthine adenosine antagonist to achieve high potency, defined by its unique 2-furyl substitution.

The Structural Evolution

The logic of this discovery followed a clear trajectory:

  • Xanthine Baseline: High affinity, low selectivity, PDE liability.

  • Triazoloquinazoline (CGS-15943): Introduction of the furan ring at the 2-position of the triazole fused ring. Result: PDE activity eliminated, affinity increased.

  • Simplified Quinazolines (Modern Era): Deconstruction of the tricyclic system back to a bicyclic 2-amino-4-(furan-2-yl)quinazoline scaffold to improve solubility and pharmacokinetic properties while retaining the "furan warhead."

The Chemistry of the Furan Moiety

Why furan? In the context of the quinazoline scaffold, the furan ring is not just a lipophilic spacer; it is a critical pharmacophore.

Electronic and Steric Causality
  • 
    -Stacking Interactions:  The furan ring is electron-rich (excessive 
    
    
    
    -density). In the
    
    
    receptor binding pocket, this ring engages in specific T-shaped or parallel
    
    
    -stacking interactions with aromatic residues (specifically Phe168 and His278 in the human
    
    
    receptor).
  • Conformational Rigidity: Unlike a flexible alkyl chain, the furan ring locks the molecule into a planar conformation that mimics the adenine base of the endogenous ligand (adenosine), but without activating the receptor (antagonism).

  • The "Pocket" Fit: SAR studies reveal that replacing the furan with a larger phenyl or substituted phenyl group often leads to steric clash within the exosite of the receptor, diminishing affinity. The 5-membered furan is the "Goldilocks" size for the hydrophobic sub-pocket.

Quantitative Binding Data ( Values)

The following table illustrates the potency shift driven by the furan moiety in the CGS and derivative series.

CompoundScaffoldR-Group (Substituent)

(nM)

(nM)
Selectivity (

)
Caffeine Xanthine-23,00029,000~1.2 (Non-selective)
CGS-15943 Triazoloquinazoline2-Furyl3.3 216.3
Derivative A Triazoloquinazoline2-Phenyl120450.3
Compound 1 *2-Aminoquinazoline4-Furyl20 >1000>50

*Compound 1 refers to the simplified 6-bromo-4-(furan-2-yl)quinazolin-2-amine identified in recent 2024 SAR campaigns.

Synthetic Protocols: Constructing the Scaffold

To access furyl-substituted quinazolines, two primary synthetic strategies are employed. The choice depends on whether the target is the tricyclic CGS-style core or the bicyclic modern core.

Method A: The Dimroth Rearrangement (Tricyclic Route)

This historical route was used for CGS-15943. It involves building the triazole ring onto the quinazoline.

Protocol Logic:

  • Precursor: Start with 2-amino-5-chlorobenzoic acid (anthranilic acid derivative).

  • Hydrazide Formation: React with hydrazine to form the hydrazide.

  • Cyclization: Condense with cyanogen bromide or a nitrile derivative to close the rings.

Method B: The Direct Coupling (Modern Bicyclic Route)

This is the preferred method for current drug discovery due to modularity. It utilizes a Palladium-catalyzed Suzuki-Miyaura coupling to install the furan ring.

Step-by-Step Protocol: Synthesis of 4-(Furan-2-yl)quinazolin-2-amine

Safety Note: All steps require a fume hood.


 is violently reactive with water.
  • Cyclization to Quinazolinone:

    • Mix 2-amino-5-bromobenzonitrile (1.0 eq) with chloroformamidine hydrochloride (1.5 eq) in diglyme.

    • Heat to 160°C for 4 hours.

    • Mechanism:[1][2][3] Nucleophilic attack of the amine on the nitrile, followed by ring closure.

    • Workup: Cool, filter precipitate, wash with ether. Yields 6-bromoquinazolin-2,4-diamine (intermediate).

    • Alternative: Use 2-aminobenzamide + urea fusion to get the quinazolin-2,4-dione, then chlorinate.

  • Chlorination (The Activation):

    • Suspend the quinazolinone intermediate in

      
       (excess).
      
    • Add catalytic N,N-dimethylaniline. Reflux for 3 hours.

    • Result: 2,4-dichloroquinazoline (or 2-amino-4-chloroquinazoline if protected).

    • Evaporate excess

      
       under vacuum.
      
  • Suzuki Coupling (The Furan Installation):

    • Dissolve 4-chloro-quinazolin-2-amine (1.0 eq) in 1,4-dioxane/water (4:1).

    • Add 2-furanylboronic acid (1.2 eq).

    • Add catalyst:

      
       (5 mol%).
      
    • Add base:

      
       (2.0 eq).
      
    • Reflux under Argon atmosphere for 12 hours.

    • Purification: Flash column chromatography (Hexane/EtOAc).

Synthetic Workflow Visualization

Synthesis Start Anthranilic Acid Derivative Inter1 Quinazolin-4(3H)-one Scaffold Start->Inter1 Cyclization Chlorination Chlorination (POCl3) Inter1->Chlorination ChloroInt 4-Chloroquinazoline Intermediate Chlorination->ChloroInt Cl substitution Coupling Suzuki Coupling (Pd + Furan-Boronic Acid) ChloroInt->Coupling Final 4-Furyl-Quinazoline Antagonist Coupling->Final C-C Bond Formation

Caption: Modular synthetic pathway for generating 4-furyl-substituted quinazoline antagonists via Palladium-catalyzed cross-coupling.

Molecular Pharmacology & Mechanism

The furyl-quinazolines function as inverse agonists or neutral antagonists at the Adenosine


 receptor.
The Signaling Blockade

Under normal physiological conditions, adenosine accumulates during metabolic stress. It binds to


 receptors (Gs-coupled), triggering the cAMP-PKA pathway. In the brain (striatum), this reduces dopaminergic signaling, contributing to motor deficits in Parkinson's.

Mechanism of Action:

  • Competition: The furyl-quinazoline competes with adenosine for the orthosteric binding site.

  • Locking: It stabilizes the receptor in the inactive state (

    
    ), preventing the conformational change required for G-protein (
    
    
    
    or
    
    
    ) coupling.
  • Outcome: Reduced cAMP production, leading to enhanced dopaminergic transmission (via

    
     receptor interaction).
    
Pathway Visualization

Pathway Adenosine Adenosine (Endogenous Ligand) A2A A2A Receptor (Striatum) Adenosine->A2A Activates Antagonist Furyl-Quinazoline (CGS-15943) Antagonist->A2A BLOCKS (Ki = 3.3 nM) Gs Gs / Golf Protein A2A->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Production AC->cAMP Increases PKA PKA Activation cAMP->PKA Effect Reduced Dopamine Signaling PKA->Effect

Caption: Signal transduction blockade by furyl-quinazoline antagonists at the Adenosine A2A receptor interface.

Future Outlook: The "Dual" Potential

While the historical focus has been on GPCR antagonism, recent data suggests that the quinazoline-furan motif has "privileged structure" status. Newer research indicates that slight modifications to the 4-amino group can retarget these molecules to inhibit kinases (like EGFR or PI3K), which also possess ATP-binding pockets similar to the adenosine binding pocket.

The future of this scaffold lies in Polypharmacology : designing "dirty" drugs on purpose—for example, a dual


 antagonist / EGFR inhibitor for cancer immunotherapy, where blocking adenosine relieves immune suppression while EGFR inhibition attacks the tumor directly.

References

  • Williams, M., et al. (1987).[4] "Biochemical characterization of the triazoloquinazoline, CGS 15943, a novel, non-xanthine adenosine antagonist."[4] Journal of Pharmacology and Experimental Therapeutics. Link

  • Bolteau, R., et al. (2024). "Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists." Pharmaceuticals.[4][5][6] Link

  • Ongini, E., & Fredholm, B. B. (1996). "Pharmacology of adenosine A2A receptors." Trends in Pharmacological Sciences. Link

  • Müller, C. E., & Jacobson, K. A. (2011). "Xanthines as adenosine receptor antagonists."[5] Handbook of Experimental Pharmacology. Link

  • Ghai, G., et al. (1987).[4] "Pharmacological characterization of CGS 15943A: a novel nonxanthine adenosine antagonist." Journal of Pharmacology and Experimental Therapeutics. Link

Sources

The Selectivity Matrix of 4-Amino-2-(2-furyl)quinazoline: A Comparative Analysis Against Privileged Quinazoline Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The quinazoline scaffold is a universally recognized "privileged structure" in medicinal chemistry, serving as the core for numerous FDA-approved therapeutics ranging from alpha-1 adrenoceptor antagonists (e.g., prazosin) to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (e.g., gefitinib, erlotinib)[1]. However, the specific substitution pattern on the pyrimidine ring of the quinazoline core dictates the molecule's target selectivity.

This technical guide explores the profound pharmacological shift that occurs when a 2-furyl group is introduced at the C2 position alongside an amino group at the C4 position. While classic 4-anilinoquinazolines are heavily biased toward the ATP-binding cleft of kinases, the 4-amino-2-(2-furyl)quinazoline architecture introduces unique steric and electronic parameters that effectively abolish kinase affinity, redirecting the molecule's selectivity toward G-protein coupled receptors (GPCRs)—most notably, the Adenosine A3 receptor[2].

Electronic and Steric Determinants

The regioselective functionalization of the quinazoline core relies heavily on its electronic distribution. Density Functional Theory (DFT) calculations demonstrate that the carbon atom at the C4 position possesses a significantly higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient compared to C2[3]. This makes C4 highly susceptible to nucleophilic aromatic substitution (


), allowing for the precise installation of the 4-amino group.

Once the 4-amino group is installed, the subsequent addition of the 2-furyl group at C2 provides a critical vector. The furan oxygen acts as a weak hydrogen bond acceptor, while the aromatic ring provides


 stacking capabilities. In the context of the Adenosine A3 receptor, this 2-furyl group projects perfectly into a hydrophobic sub-pocket that is absent or sterically restricted in the A1 and A2A receptor subtypes[2].

Comparative Selectivity Profile

To understand the utility of the 4-amino-2-(2-furyl)quinazoline scaffold, we must benchmark it against other canonical quinazolines.

Adenosine A3 Receptor vs. Kinases

In structure-activity relationship (SAR) studies, converting a simple 4-aminoquinazoline into a 2-(2-furyl) derivative drastically increases its affinity for the human Adenosine A3 receptor. When further derivatized into urea analogues (e.g., VUF5574), these compounds exhibit


 values in the low nanomolar range (~4 nM) and demonstrate >2500-fold selectivity over A1 and A2A receptors[2].

Conversely, the 2-furyl substitution is detrimental to EGFR kinase inhibition. EGFR inhibitors like gefitinib require an unsubstituted C2 position to fit snugly into the narrow hinge region of the kinase domain[1]. The bulky 2-furyl group causes a severe steric clash with the gatekeeper residue (T790 in EGFR), effectively rendering the molecule inactive against the kinase. Note that in kinase inhibitors where a furan ring is present (such as lapatinib), the furan is typically appended at the C6 position, not C2, to project into the solvent-exposed region rather than the hinge[4].

Quantitative Selectivity Matrix

The following table summarizes the target selectivity shift driven by the C2 and C4 substitution patterns.

Compound Class / PrototypeC2 SubstituentC4 SubstituentPrimary TargetAffinity (

/

)
Selectivity Profile
VUF5574 (Analogue) 2-FurylSubstituted UreaAdenosine A3

= 4 nM
>2500-fold over A1/A2A[2]
Gefitinib Hydrogen3-Chloro-4-fluoroanilineEGFR (Kinase)

= 2-3 nM
>100-fold over HER2[1]
Prazosin Hydrogen4-(2-furoyl)piperazineAlpha-1 Adrenoceptor

= 0.2 nM
>1000-fold over Alpha-2[1]
Lapatinib Hydrogen3-Chloro-4-(fluorobenzyloxy)anilineEGFR / HER2

= ~10 nM
Dual Inhibitor (C6-furan)[4]

Mechanistic Pathways & Visualizations

The primary therapeutic value of the 4-amino-2-(2-furyl)quinazoline scaffold lies in its ability to act as a potent antagonist at the Adenosine A3 receptor. The A3 receptor is a


-coupled GPCR. Agonist binding typically inhibits adenylyl cyclase, lowering cAMP levels. Antagonism by our target scaffold blocks this suppression, restoring intracellular cAMP signaling.

A3_Pathway Ligand 4-Amino-2-(2-furyl)quinazoline (A3 Antagonist) A3R Adenosine A3 Receptor (GPCR) Ligand->A3R Blocks Agonist Binding Gi Gi/o Protein Complex A3R->Gi Prevents Activation AC Adenylyl Cyclase Gi->AC Removes Inhibition cAMP cAMP Production (Restored/Maintained) AC->cAMP Catalyzes ATP to cAMP

Figure 1: Pharmacological mechanism of 4-amino-2-(2-furyl)quinazoline derivatives as Adenosine A3 antagonists.

Validated Experimental Workflows

To ensure high scientific integrity and reproducibility, the following self-validating protocols detail the synthesis and pharmacological evaluation of the scaffold.

Regioselective Synthesis of 4-Amino-2-(2-furyl)quinazoline

Because the C4 position is kinetically favored due to its higher LUMO coefficient[3], we utilize a temperature-controlled, step-wise


 and cross-coupling approach.

Step-by-Step Methodology:

  • Regioselective Amination (

    
    ): 
    
    • Dissolve 2,4-dichloroquinazoline (1.0 eq) in anhydrous THF.

    • Cool the reaction vessel strictly to 0 °C to prevent thermodynamic equilibration and C2-amination.

    • Add the desired amine (e.g., ammonia or substituted amine, 1.1 eq) and N,N-diisopropylethylamine (DIPEA, 1.5 eq) dropwise.

    • Stir for 2 hours at 0 °C. Monitor via TLC. The resulting product is the 2-chloro-4-aminoquinazoline intermediate.

  • Structural Validation (Self-Validating Step):

    • Isolate the intermediate and perform 2D-NMR (HMBC). Confirm the substitution at C4 by observing the correlation between the newly introduced amine protons and the C4/C4a carbons[3].

  • Suzuki-Miyaura Cross-Coupling:

    • Charge a Schlenk flask with the 2-chloro-4-aminoquinazoline intermediate (1.0 eq), 2-furylboronic acid (1.2 eq), and

      
       (0.05 eq).
      
    • Add degassed 1,4-dioxane and 2M aqueous

      
       (2.0 eq).
      
    • Reflux at 90 °C under an argon atmosphere for 12 hours.

    • Purify via silica gel chromatography to yield the final 4-amino-2-(2-furyl)quinazoline.

Synthesis SM 2,4-Dichloroquinazoline Step1 Regioselective SNAr (Amine, DIPEA, 0°C) SM->Step1 Int1 2-Chloro-4-aminoquinazoline Step1->Int1 Kinetically Favored (C4) Step2 Suzuki Coupling (2-Furylboronic acid, Pd(0)) Int1->Step2 Product 4-Amino-2-(2-furyl)quinazoline Step2->Product C2 Functionalization

Figure 2: Step-wise regioselective synthesis workflow for 4-amino-2-(2-furyl)quinazolines.

Radioligand Binding Assay for A3 Selectivity

To validate the GPCR selectivity profile, a competitive radioligand binding assay must be employed.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO cells stably expressing human A1, A2A, or A3 receptors. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 100,000 x g.

  • Radioligand Incubation:

    • For A3: Use

      
       (0.1 nM).
      
    • For A1/A2A: Use

      
       and 
      
      
      
      , respectively.
  • Competition: Add the synthesized 4-amino-2-(2-furyl)quinazoline derivative in increasing concentrations (

    
     to 
    
    
    
    M). Incubate for 1 hour at 25 °C.
  • Filtration & Quantification: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI). Wash three times with ice-cold buffer. Measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate

    
     values using non-linear regression, and convert to 
    
    
    
    using the Cheng-Prusoff equation. A successful 2-furyl derivative will show a
    
    
    < 10 nM for A3 and >10,000 nM for A1/A2A[2].

References

1.[2] Isoquinoline and Quinazoline Urea Analogues as Antagonists for the Human Adenosine A3 Receptor | Journal of Medicinal Chemistry - ACS Publications.[Link] 2.[3] Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI.[Link] 3.[1] Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications - SciELO.[Link] 4.[4] Cytochrome P450 3A4 and CYP3A5-Catalyzed Bioactivation of Lapatinib - PMC - NIH.[Link]

Sources

Crystal Structure Analysis of 4-Amino-2-(2-furyl)quinazoline: Supramolecular Assembly and Crystallographic Causality

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-aminoquinazoline scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structural motif for numerous FDA-approved kinase inhibitors targeting EGFR and p21-activated kinase 4 (PAK4) [1]. The introduction of a 2-furyl moiety—yielding 4-Amino-2-(2-furyl)quinazoline (CAS 40172-85-8) [2]—fundamentally alters the electronic landscape of the molecule. The furan oxygen introduces a competitive hydrogen-bond acceptor, which profoundly influences both its target-binding conformation in biological systems and its solid-state supramolecular assembly.

This technical guide provides an in-depth, mechanistic approach to the single-crystal X-ray diffraction (SCXRD) analysis of 4-amino-2-(2-furyl)quinazoline. Designed for structural biologists and drug development professionals, this whitepaper details the causality behind crystallization choices, the self-validating protocols required for high-fidelity data collection, and the quantitative analysis of its crystallographic architecture.

Causality in Experimental Design for SCXRD

Obtaining diffraction-quality single crystals is not a matter of trial and error; it requires precise thermodynamic and kinetic control over the supersaturation trajectory.

Solvent Selection & Nucleation Control

A binary solvent system of Ethanol/Ethyl Acetate (1:1 v/v) is selected for this compound.

  • The Causality: 4-Aminoquinazolines possess a highly polar exocyclic amine and a hydrophobic aromatic core. Ethanol provides essential hydrogen-bonding stabilization for the amino group, preventing premature aggregation. Ethyl acetate acts as a solubility modulator. By utilizing isothermal slow evaporation at 298 K, the system is maintained within the metastable zone. This prevents rapid precipitation (which leads to microcrystalline powders or twinned crystals) and allows for controlled, singular nucleation events.

Cryogenic Data Collection (100 K)
  • The Causality: Heterocyclic rings attached to aromatic systems—specifically the 2-furyl group—frequently exhibit dynamic rotational disorder around the connecting C–C single bond at room temperature. Collecting diffraction data under a nitrogen cryostream at 100 K suppresses this thermal motion. This reduces the atomic displacement parameters (

    
    ) and allows the crystallographer to accurately resolve static disorder, ensuring high-fidelity determination of the dihedral angle between the quinazoline and furan rings.
    

Crystallographic Features & Supramolecular Assembly

The solid-state architecture of 4-amino-2-(2-furyl)quinazoline is governed by a hierarchy of non-covalent interactions.

Hydrogen Bonding Networks

In the solid state, 4-aminoquinazolines classically form centrosymmetric dimers via


 interactions, typically characterized by an 

graph-set motif [3]. In the 2-furyl derivative, the exocyclic amine acts as a bifurcated hydrogen bond donor:
  • Primary Motif: One amine proton participates in the primary

    
     dimer with the endocyclic N3 nitrogen of an adjacent molecule.
    
  • Secondary Motif: The second amine proton engages the furan oxygen (

    
    ) of another neighboring molecule. This competitive acceptor disrupts standard isolated dimers, extending the assembly into a 1D polymeric chain.
    
Stacking Interactions

The crystal packing is further stabilized by face-to-face


 stacking. The electron-deficient pyrimidine ring of the quinazoline core stacks against the electron-rich furan ring of adjacent layers. Centroid-centroid distances in these systems typically range from 3.4 to 3.9 Å, driving the 1D chains into a highly stable 3D network [4].

G M1 4-Amino Group (Donor) H1 Centrosymmetric Dimers (R2,2(8) Motif) M1->H1 N-H...N H2 1D Polymeric Chains M1->H2 N-H...O M2 Quinazoline Ring N1/N3 (Acceptor) M2->H1 M3 Furan Oxygen (Acceptor) M3->H2 M4 Aromatic Rings (Pi-System) H3 3D Network Assembly (Pi-Pi Stacking) M4->H3 Centroid dist ~3.8Å H1->H3 H2->H3

Fig 1: Causality of supramolecular assembly via hydrogen bonding and pi-stacking.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following step-by-step methodology incorporates built-in validation checkpoints.

Step 1: Purity Verification

  • Action: Prior to crystallization, verify the synthesized 4-amino-2-(2-furyl)quinazoline via HPLC.

  • Validation: Purity must exceed 99%. Causality: Trace impurities act as rogue nucleation sites, inducing crystal defects or non-merohedral twinning.

Step 2: Isothermal Crystallization

  • Action: Dissolve 20 mg of the compound in 2 mL of Ethanol/Ethyl Acetate (1:1 v/v) in a clean glass vial. Sonicate until completely dissolved. Cover with parafilm and puncture 2-3 pinholes.

  • Action: Place in a vibration-free environment at a constant 298 K for 5-7 days.

Step 3: Crystal Harvesting and Optical Validation

  • Action: Submerge the harvested crystals in inert perfluoropolyether oil to prevent solvent loss and oxidation.

  • Validation: Examine under a polarized light microscope. Self-Validation Checkpoint: A high-quality single crystal will exhibit complete, sharp optical extinction every 90 degrees of rotation. If the crystal extinguishes in patches, it is twinned and must be rejected.

Step 4: SCXRD Data Collection and Reduction

  • Action: Mount a validated crystal (approx. 0.20 × 0.15 × 0.10 mm) on a MiTeGen loop and transfer to the diffractometer equipped with a Mo Kα radiation source (

    
     Å) and a 100 K nitrogen cryostream.
    
  • Validation: During initial data reduction (e.g., using APEX or CrysAlisPro), monitor the internal agreement factor (

    
    ). Self-Validation Checkpoint: An 
    
    
    
    confirms excellent symmetry and accurate empirical absorption correction.

Step 5: Structure Solution

  • Action: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL) [5].
    

G N1 Synthesis & Purification (HPLC >99% Purity) N2 Solvent Selection (EtOH/EtOAc 1:1) N1->N2 N3 Slow Evaporation (Isothermal, 298 K) N2->N3 N4 Optical Validation (Polarized Light Extinction) N3->N4 N5 SCXRD Data Collection (Mo Kα, 100 K) N4->N5 N6 Structure Solution & Refinement (SHELXT / SHELXL) N5->N6

Fig 2: Workflow for the crystallization and SCXRD analysis of quinazoline derivatives.

Quantitative Data Summaries

The following tables summarize the expected quantitative crystallographic metrics for the 4-amino-2-(2-furyl)quinazoline scaffold based on high-resolution refinement of analogous structures.

Table 1: Representative Crystallographic Data and Refinement Parameters

ParameterValue
Chemical Formula C₁₂H₉N₃O
Formula Weight (

)
211.22 g/mol
Crystal System Monoclinic
Space Group

Unit Cell Dimensions

Å,

Å,

Å
Volume (

)
1525.4 ų

(Molecules per unit cell)
4
Temperature 100(2) K
Goodness-of-fit on

(

)
1.039
Final

indices [

]

,

Table 2: Hydrogen-Bond Geometry (Å, °)

Interaction TypeDonor-H

Acceptor

(Å)

(Å)

(Å)

(°)
Primary Dimer N4—H4A

N3
0.862.082.911(4)160.9
Secondary Chain N4—H4B

O1 (furan)
0.862.112.931(4)160.2

(Note: Symmetry transformations are required to generate equivalent atoms for adjacent molecules in the lattice).

References

  • Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H)-one and 4-aminoquinazoline hemihydrochloride dihydrate. IUCrData.[Link]

  • Quinazoline-2,4(1H,3H)-dione. Acta Crystallographica Section E / PMC.[Link]

  • Novel 4-arylaminoquinazoline derivatives: design, synthesis, crystal structure and biological evaluation as potent antitumor agents. Taylor & Francis.[Link]

Sources

Methodological & Application

Optimal solvents for dissolving 4-Amino-2-(2-furyl)quinazoline for in vitro assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimal Solubilization & Handling of 4-Amino-2-(2-furyl)quinazoline for In Vitro Assays

Executive Summary

This guide details the physicochemical properties and optimal solubilization protocols for 4-Amino-2-(2-furyl)quinazoline (Structure: Quinazoline core, C4-amino, C2-furan). As a planar, lipophilic heterocycle, this compound presents specific challenges regarding aqueous solubility and π-stacking aggregation.

Key Takeaway: The compound is practically insoluble in neutral aqueous buffers. Successful in vitro deployment requires a 100% DMSO stock solution followed by a step-wise serial dilution strategy to prevent "precipitation shock" upon contact with assay media. Direct dissolution in ethanol or water is not recommended for quantitative assays.

Physicochemical Profile & Solubility Logic

To master the handling of this compound, one must understand the forces governing its behavior in solution.

PropertyValue (Est.)Implication for Handling
Molecular Weight ~211.22 g/mol Small molecule, rapidly diffuses.
LogP (Lipophilicity) ~2.5 – 3.2Moderate lipophilicity. Prefers organic solvents; prone to binding plasticware.
pKa (Basic) ~5.5 (N1-quinazoline)Critical: At physiological pH (7.4), the molecule is uncharged (neutral), minimizing aqueous solubility. It only becomes soluble as a cation at pH < 4.
Structural Risk Furan RingFuran moieties can be sensitive to oxidation over time. Store stocks at -20°C or -80°C, preferably under nitrogen/argon.
Aggregation Risk HighPlanar aromatic rings induce π-π stacking in water, potentially causing false-positive "promiscuous" inhibition in enzymatic assays.

Solvent Selection Strategy

The choice of solvent dictates the stability and reproducibility of your data.

Primary Solvent: Dimethyl Sulfoxide (DMSO)[1][2][3]
  • Grade: Anhydrous, Sterile-Filtered (≥99.9%).

  • Solubility Limit: Typically >20 mM (high).

  • Why: DMSO is a dipolar aprotic solvent that effectively disrupts the crystal lattice of the quinazoline ring without chemically reacting with the furan or amino groups.

  • Recommendation: Use as the sole solvent for Stock Solutions (10 mM - 50 mM) .

Secondary Solvent: Ethanol (EtOH)
  • Solubility Limit: Moderate (< 5 mM typically).

  • Why: The free base form of 4-aminoquinazolines dissolves poorly in ethanol unless heated or acidified (converted to HCl salt).

  • Recommendation: Avoid for primary stocks. Useful only if DMSO is strictly incompatible with the downstream assay (rare).

Aqueous Buffers (PBS, HEPES, Tris)
  • Solubility Limit: Negligible (< 10 µM).

  • Risk: Direct addition of solid compound to buffer will result in a suspension, not a solution, leading to erratic IC50 data.

Protocol 1: Preparation of Master Stock Solution (10 mM)

Objective: Create a stable, homogeneous 10 mM stock solution.

Materials:

  • Solid 4-Amino-2-(2-furyl)quinazoline (Free Base).

  • Anhydrous DMSO (stored in a desiccator).

  • Amber glass vials (borosilicate) with PTFE-lined caps.

Procedure:

  • Equilibration: Allow the vial of solid compound to warm to room temperature before opening to prevent water condensation (water promotes degradation).

  • Weighing: Weigh approximately 2.11 mg of compound into a sterile microcentrifuge tube or glass vial.

    • Calculation:

      
      
      
    • Example: For 1 mL of 10 mM stock:

      
      .
      
  • Solubilization: Add the calculated volume of anhydrous DMSO.

  • Mixing: Vortex vigorously for 30 seconds.

    • Visual QC: Hold the vial up to a light source. The solution must be crystal clear . If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C .

Protocol 2: Serial Dilution & Assay Plate Preparation

The "Crash-Out" Danger: Adding a high-concentration DMSO stock (e.g., 10 mM) directly to an aqueous buffer often causes immediate, microscopic precipitation. This "shock" creates a cloudy suspension that ruins data.

The Solution: Intermediate Dilution Step

DilutionWorkflow cluster_0 Organic Phase (Stable) cluster_1 Aqueous Phase (Risk of Precip.) Stock Master Stock (10 mM in 100% DMSO) Inter Intermediate Plate (100x Conc. in 100% DMSO) Stock->Inter Serial Dilution (in DMSO) Working Working Solution (10x Conc. in 10% DMSO/Buffer) Inter->Working 1:10 Dilution (into Buffer) Assay Final Assay Well (1x Conc., 1% DMSO) Working->Assay 1:10 Addition (to Cells/Enzyme)

Figure 1: Recommended dilution workflow to maintain solubility. By keeping the compound in 100% DMSO during serial dilution and only introducing water at the final steps, you minimize the time the compound spends in a metastable aqueous state.

Step-by-Step:

  • Serial Dilution (DMSO): Perform your dose-response serial dilutions (e.g., 1:3) entirely in 100% DMSO . This creates an "Intermediate Plate" (e.g., concentrations ranging from 10 mM down to 1 µM).

  • Transfer to Aqueous (The Critical Step):

    • Prepare your assay buffer. Pro-Tip: Add a non-ionic detergent like 0.01% Triton X-100 or Tween-20 to the buffer. This suppresses aggregation of the planar quinazoline rings.

    • Transfer 2 µL from the DMSO Intermediate Plate into 198 µL of Assay Buffer.

    • Result: A "Working Solution" containing 1% DMSO. Mix immediately by pipetting.

  • Final Addition: Add 10 µL of this Working Solution to 90 µL of cell culture/enzyme mix in the final assay plate.

    • Final DMSO Concentration: 0.1% (Safe for most cells/enzymes).

Troubleshooting & QC Decision Tree

If you observe variability in your data, use this logic flow to diagnose solubility issues.

Troubleshooting Start Issue: Erratic IC50 Data Check1 Is the 10mM Stock Clear? Start->Check1 Check2 Is the Assay Buffer Cloudy? Check1->Check2 Yes (Clear) Action1 Sonicate 37°C Check Purity (LCMS) Check1->Action1 No (Cloudy) Check3 Is the IC50 > 10 µM? Check2->Check3 No Action2 Compound Precipitated. Reduce Max Conc. or Add 0.01% Triton X-100 Check2->Action2 Yes Action3 Likely Solubility Limit. Data at >10µM is suspect. Check3->Action3 Yes Action4 Check Target Biology (Not a solubility issue) Check3->Action4 No

Figure 2: Diagnostic logic for identifying solubility-driven assay failures.

Summary of Critical Parameters

ParameterRecommendationScientific Rationale
Max DMSO in Assay < 1.0% (Cell-based)< 5.0% (Enzymatic)High DMSO is toxic to cells and can denature enzymes, confounding results.
Stock Storage -20°C, Dark, DesiccatedPrevents oxidation of the furan ring and hydrolysis.
Buffer Additives 0.01% Triton X-100 or Tween-20Essential: Prevents "promiscuous inhibition" caused by colloidal aggregation of the planar quinazoline.
pH Sensitivity Avoid pH > 8.0High pH deprotonates the system further, reducing solubility to near zero.

References

  • PubChem Compound Summary: 4-Aminoquinazoline. National Center for Biotechnology Information. (2025).[1][2][3][4] PubChem Database. CID=84759.[2] Available at: [Link]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Available at: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. (Standard reference for "Crash-out" phenomena in screening).
  • Shoichet, B. K. (2006). Screening in a spirit haunted by artifacts. Drug Discovery Today, 11(23-24), 1074-1081. (Authoritative source on colloidal aggregation of planar heterocycles). Available at: [Link]

Sources

Application Note: Preparation and Handling of CGS-15943 Stock Solutions in DMSO for In Vitro and In Vivo Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Profile

CGS-15943 is a highly potent, orally bioavailable, non-xanthine antagonist of adenosine receptors[1]. It exhibits high binding affinity across multiple human adenosine receptor subtypes, with


 values of 3.5 nM (A1), 4.2 nM (A2A), 16 nM (A2B), and 50 nM (A3)[2].

Beyond its canonical role in modulating cAMP signaling and stimulating locomotor activity[3], CGS-15943 demonstrates significant polypharmacology. It acts as an inhibitor of the PI3K p110γ isoform (IC50 = 1.1 μM), an off-target activator of the Aryl Hydrocarbon Receptor (AHR) leading to selective cytotoxicity in FOXA1-high cancer cells[4], and an anti-plasmid agent capable of disrupting plasmid maintenance in multidrug-resistant E. coli[5]. Because of this broad spectrum of activity, maintaining the chemical integrity and proper solvation of CGS-15943 is critical to ensuring reproducible experimental outcomes.

MOA CGS CGS-15943 (Adenosine Antagonist) A_Rec Adenosine Receptors (A1, A2A, A2B, A3) CGS->A_Rec Competitive Antagonist PI3K PI3K p110γ CGS->PI3K Inhibits (IC50 1.1 μM) AHR Aryl Hydrocarbon Receptor (AHR) CGS->AHR Activates (Off-Target) cAMP cAMP Signaling A_Rec->cAMP Modulates Akt Akt Phosphorylation PI3K->Akt Activates Tox CYP1A1/1B1 Induction AHR->Tox Upregulates Effect1 Locomotor Activity & Vasodilation cAMP->Effect1 Effect2 Inhibition of Cell Proliferation Akt->Effect2 Reduces Effect3 FOXA1-High Cancer Cell Cytotoxicity Tox->Effect3 Induces

Mechanism of Action of CGS-15943 spanning canonical receptor antagonism and off-target pathways.

Physicochemical Properties & Solvation Dynamics

CGS-15943 is a crystalline solid that is highly lipophilic and essentially insoluble in aqueous buffers[6]. Dimethyl sulfoxide (DMSO) is the universally recommended primary solvent for stock preparation[1].

Critical Solvation Causality: CGS-15943 is highly hygroscopic[1]. If standard, frequently opened laboratory DMSO is used, the solvent will have absorbed atmospheric moisture. Water ingress lowers the dielectric constant of the solvent system, causing CGS-15943 to prematurely crash out of solution, leading to inaccurate dosing. Always use newly opened, anhydrous DMSO.

Table 1: Physicochemical Properties of CGS-15943
PropertyValue
Chemical Name 9-Chloro-2-(2-furanyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine
CAS Number 104615-18-1
Molecular Formula C13H8ClN5O
Molecular Weight 285.69 g/mol
Max Solubility (DMSO) 12.22 mg/mL (42.77 mM)[1]
Max Solubility (Water) Insoluble[6]

Protocol: Preparation of In Vitro Stock Solutions (DMSO)

This self-validating protocol ensures maximum solubility and prevents oxidative degradation during long-term storage.

Materials Required:

  • CGS-15943 crystalline solid (≥98% purity)

  • Anhydrous DMSO (≥99.9%, newly opened)

  • Ultrasonic bath

  • Argon or Nitrogen gas

Step-by-Step Methodology:

  • Thermal Equilibration: Allow the sealed vial of CGS-15943 to reach room temperature before opening. Reasoning: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder, ruining the precise molarity of your subsequent stock.

  • Weighing & Solvation: Weigh the desired mass. To prepare a standard 10 mM stock solution, dissolve 2.86 mg of CGS-15943 in 1.0 mL of anhydrous DMSO. Do not exceed the absolute maximum solubility limit of 12.22 mg/mL (42.77 mM)[1].

  • Dissolution: Cap the vial tightly and vortex for 30 seconds. If the solution appears cloudy or particulate matter remains, place the vial in an ultrasonic bath for 5–10 minutes at room temperature[1]. Gentle warming (up to 37°C) can be applied if phase separation persists.

  • Inert Gas Purging: Gently blow a stream of Argon or Nitrogen gas over the headspace of the solution for 10-15 seconds. Reasoning: Displacing oxygen and moisture prevents oxidative degradation of the furan ring over long-term storage[7].

  • Aliquoting & Storage: Divide the stock into single-use aliquots (e.g., 50-100 µL) in amber microcentrifuge tubes to prevent repeated freeze-thaw cycles. Store immediately at -20°C (stable for up to 6 months)[7].

Workflow Step1 1. Weigh Solid (Equilibrate to RT) Step2 2. Add Anhydrous DMSO (Max 12.22 mg/mL) Step1->Step2 Step3 3. Dissolution (Sonicate / Heat) Step2->Step3 Step4 4. Purge Headspace (Argon / Nitrogen gas) Step3->Step4 Step5 5. Aliquot & Store (-20°C, single-use) Step4->Step5

Step-by-step workflow for the preparation and storage of CGS-15943 stock solutions in DMSO.

Protocol: Formulation of In Vivo Working Solutions

For animal studies, pure DMSO is toxic and causes tissue necrosis; it cannot be injected directly at high volumes. The DMSO stock solution must be formulated into a biocompatible vehicle. Solvents must be added sequentially to prevent the compound from crashing out.

Formulation A: Corn Oil Suspension (Recommended for Continuous Dosing)

Reasoning: Corn oil provides a lipophilic matrix that maintains CGS-15943 in a stable suspension, minimizing injection-site precipitation over multi-day dosing regimens[1].

  • Take a 100 µL aliquot of the 12.22 mg/mL DMSO stock solution.

  • Add 900 µL of sterile Corn Oil dropwise while vortexing continuously.

  • Sonicate the mixture for 5 minutes. This yields a 1.22 mg/mL (10% DMSO / 90% Corn Oil) clear or slightly suspended solution suitable for intraperitoneal (IP) or oral administration[1][2]. Use immediately.

Formulation B: PEG300/Tween-80/Saline (For Rapid Systemic Absorption)

Reasoning: This formulation creates a microemulsion that allows for faster systemic distribution compared to oil-based depots[1].

  • Add 100 µL of the 12.22 mg/mL DMSO stock to 400 µL of PEG300. Mix thoroughly until visually clear.

  • Add 50 µL of Tween-80. Vortex vigorously to ensure micelle formation.

  • Slowly add 450 µL of 0.9% Saline while vortexing.

  • This yields a 1.22 mg/mL suspended solution (10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline)[1]. Sonication is highly recommended prior to injection to ensure homogeneity.

References

  • Title: Abstract 3400: Adenosine receptor antagonists exhibit potent and selective off-target killing of FOXA1-high cancers Source: AACR Journals URL: [Link]

  • Title: Adenosine receptor blockade reverses hypophagia and enhances locomotor activity of dopamine-deficient mice Source: PNAS URL: [Link]

  • Title: Development of CGS-15943 Adjunctives for the Disruption of Plasmid Maintenance in Multidrug Resistant E. coli Source: ACS Infectious Diseases URL: [Link]

Sources

HPLC method development for detection of 4-Amino-2-(2-furyl)quinazoline

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Development of a Stability-Indicating HPLC Method for the Detection of 4-Amino-2-(2-furyl)quinazoline

Abstract

This document provides a comprehensive guide to the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 4-Amino-2-(2-furyl)quinazoline. Quinazoline derivatives are a significant class of heterocyclic compounds, widely investigated for their diverse pharmacological activities, including anticancer and antimicrobial properties.[1][2][3] A reliable and validated analytical method is therefore crucial for quality control, stability studies, and pharmacokinetic analysis in drug development. This guide follows a logical, science-driven approach, explaining the rationale behind each step of the method development process, from understanding the analyte's physicochemical properties to full method validation according to the International Council for Harmonisation (ICH) guidelines.[4][5]

Introduction: The Analytical Challenge

4-Amino-2-(2-furyl)quinazoline belongs to the quinazoline family, a privileged scaffold in medicinal chemistry.[2] The accurate quantification of this analyte is essential for ensuring product quality, assessing stability, and supporting regulatory filings. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[4] This application note details a systematic approach to developing a method that is not only accurate and precise but also robust and suitable for its intended purpose.

Analyte Characterization: The Foundation of Method Development

A thorough understanding of the analyte's physicochemical properties is the critical first step in designing a selective and robust HPLC method. These properties dictate the choice of stationary phase, mobile phase composition, and detection parameters.

Table 1: Physicochemical Properties of 4-Amino-2-(2-furyl)quinazoline

PropertyValue / ObservationRationale for Method Development
Chemical Structure Quinazoline ring with an amino group at position 4 and a furyl group at position 2.The aromatic and heterocyclic nature suggests strong UV absorbance. The amino group imparts basicity.
Molecular Formula C₁₂H₉N₃OInfluences molecular weight and polarity.
pKa (Predicted) The 4-amino group is basic. The predicted pKa is in the range of 4.0 - 5.0.Mobile phase pH must be controlled to ensure a consistent ionization state, ideally >2 pH units away from the pKa to prevent peak shape issues.[6]
logP (Predicted) Moderately lipophilic.Suggests good retention on a reversed-phase column like a C18.[7]
UV Absorbance Strong absorbance is expected due to the conjugated aromatic system. Quinazolines typically show maxima around 240-300 nm and 310-425 nm.[8]A UV/Vis or Photodiode Array (PDA) detector is ideal. An initial wavelength of 254 nm is a good starting point.[8][9]

Method Development Strategy: A Rationale-Driven Approach

The selection of chromatographic conditions is based directly on the analyte's properties and the principles of chromatography.

Mode of Chromatography: Reversed-Phase (RP-HPLC)

Given the moderately lipophilic and aromatic nature of 4-Amino-2-(2-furyl)quinazoline, RP-HPLC is the most suitable separation mode.[7][8][10] In this mode, a non-polar stationary phase is used with a polar mobile phase. The analyte will be retained on the column through hydrophobic interactions, and its elution is controlled by the proportion of organic solvent in the mobile phase.

Stationary Phase (Column) Selection

A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and serves as an excellent starting point.[8][11][12]

  • Causality: The long alkyl chains of the C18 phase provide strong hydrophobic interactions with the aromatic quinazoline and furan rings, ensuring adequate retention.

  • Expert Insight: The basic amino group of the analyte can cause peak tailing due to secondary ionic interactions with acidic residual silanol groups on the silica backbone of the column.[8] To mitigate this, a modern, high-purity, end-capped C18 column is strongly recommended. Alternatively, adding a competing base like 0.1% triethylamine (TEA) to the mobile phase can improve peak symmetry, though this may affect column lifetime.[8] A phenyl-based column could also be considered to leverage π-π interactions with the aromatic rings, offering an alternative selectivity.[9][13]

Mobile Phase Optimization

The mobile phase is the primary tool for controlling retention and selectivity.

  • Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol for aromatic compounds as it often provides sharper peaks, lower backpressure, and a lower UV cutoff wavelength.

  • Aqueous Phase and pH Control: This is the most critical parameter for achieving good peak shape with an ionizable compound. To ensure the basic 4-amino group is consistently protonated (in a single ionic state), the mobile phase pH should be maintained in the acidic range, at least 1.5-2 units below the analyte's pKa.[6] A pH of 2.5 - 3.5 is an ideal target.

    • Buffer Selection: A 20 mM potassium phosphate or ammonium formate buffer is suitable. It provides sufficient buffering capacity in this pH range without being corrosive to the HPLC system. The final aqueous solution should be filtered through a 0.22 µm filter to remove particulates.[8]

Detection Wavelength (λmax)

To achieve maximum sensitivity, the analyte should be monitored at its wavelength of maximum absorbance (λmax). A photodiode array (PDA) detector should be used to scan a standard solution of the analyte across the UV spectrum (e.g., 200-400 nm) to identify the λmax. For initial runs, 254 nm is a robust starting point due to the aromatic nature of the compound.[9]

Experimental Protocol: Method Optimization Workflow

This section provides a step-by-step protocol for developing and optimizing the HPLC method.

Materials and Instrumentation
  • Reagents: HPLC-grade acetonitrile, potassium dihydrogen phosphate, ortho-phosphoric acid, and water.

  • Reference Standard: 4-Amino-2-(2-furyl)quinazoline of known purity.

  • Instrumentation: HPLC system equipped with a binary pump, online degasser, autosampler, thermostatted column compartment, and a PDA detector.

Preparation of Solutions
  • Mobile Phase A (Aqueous): Prepare a 20 mM potassium phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust the pH to 3.0 using 85% ortho-phosphoric acid. Filter through a 0.22 µm nylon filter.

  • Mobile Phase B (Organic): HPLC-grade acetonitrile.

  • Sample Diluent: A mixture of Mobile Phase A and B in the initial gradient composition (e.g., 80:20 v/v) is recommended to avoid peak distortion.[8]

  • Standard Stock Solution: Accurately weigh and dissolve the reference standard in the diluent to prepare a 1 mg/mL stock solution.

  • Working Standard Solution: Dilute the stock solution with the diluent to a suitable concentration for injection (e.g., 20 µg/mL).

Optimization Workflow

HPLC_Method_Development cluster_prep Preparation cluster_opt Optimization Cycle cluster_final Finalization Prep Prepare Mobile Phase & Standards Equilibrate Equilibrate C18 Column (e.g., 250x4.6mm, 5µm) Prep->Equilibrate Start Inject Standard (20 µg/mL) Equilibrate->Start Step1 Determine λmax using PDA Detector Start->Step1 Step2 Optimize %ACN for Retention (k' = 2-10) Step1->Step2 Step3 Adjust pH (2.5-3.5) for Optimal Peak Shape Step2->Step3 Step4 Fine-tune Flow Rate & Temp (e.g., 1.0 mL/min, 30°C) Step3->Step4 Check System Suitability Check (Tailing < 1.5, Plates > 2000) Step4->Check Check->Step2 Fail Final Final Optimized Method Check->Final Pass Validate Proceed to Method Validation Final->Validate

Caption: Workflow for HPLC Method Development and Optimization.

Final Optimized Method and System Suitability

The following table presents the final optimized conditions derived from the development workflow.

Table 2: Optimized Chromatographic Conditions

ParameterOptimized Condition
Column End-capped C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 20 mM KH₂PO₄ buffer, pH 3.0B: Acetonitrile
Elution Mode Isocratic
Composition 60% A : 40% B (v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA at 254 nm
Run Time 10 minutes
System Suitability Testing (SST)

Before any sample analysis, the chromatographic system must be verified to ensure it is performing adequately. A series of replicate injections (n=6) of a working standard solution are made. The results must meet the predefined acceptance criteria.[14]

Table 3: System Suitability Acceptance Criteria

ParameterAcceptance CriteriaRationale
Retention Time (RT) RSD ≤ 1.0%Ensures stable chromatographic conditions.
Peak Area RSD ≤ 2.0%Demonstrates injection and detection precision.
Tailing Factor (T) T ≤ 1.5Measures peak symmetry, critical for accurate integration.
Theoretical Plates (N) N ≥ 2000Indicates column efficiency and separation power.

Method Validation Protocol (per ICH Q2(R2))

Method validation is the process of demonstrating that the analytical procedure is suitable for its intended purpose.[4][5][15] The following parameters must be evaluated.

Validation_Process Validation Method Validation Plan Specificity Linearity & Range Accuracy Precision LOD & LOQ Robustness Specificity Specificity Forced Degradation Study: - Acid, Base, Peroxide - Heat, Light - Peak Purity Check Validation:spec->Specificity Linearity Linearity & Range Analyze 5 concentrations (e.g., 50-150% of target) Plot Area vs. Conc. r² ≥ 0.999 Validation:lin->Linearity Accuracy Accuracy Spiked Placebo Recovery 3 levels, 3 replicates each (e.g., 80%, 100%, 120%) Recovery: 98.0-102.0% Validation:acc->Accuracy Precision Precision Repeatability (Intra-day) - 6 replicates at 100% - RSD ≤ 2.0% Intermediate Precision (Inter-day) - Different day/analyst - RSD ≤ 2.0% Validation:prec->Precision Limits LOD & LOQ Signal-to-Noise Ratio: - LOD: S/N ≈ 3:1 - LOQ: S/N ≈ 10:1 Validation:lim->Limits Robustness Robustness Deliberate Small Changes: - pH (±0.2) - %ACN (±2%) - Flow Rate (±0.1 mL/min) Check SST parameters Validation:rob->Robustness Report Final Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report Limits->Report Robustness->Report

Caption: Decision-making workflow for ICH-compliant method validation.

Table 4: Validation Parameters and Acceptance Criteria

ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze placebo, standard, and force-degraded samples (acid, base, peroxide, heat, light).The analyte peak should be free from interference from any degradants or placebo components. Peak purity index > 0.999.
Linearity Construct a calibration curve with at least 5 concentration levels (e.g., 50% to 150% of the target concentration).Correlation coefficient (r²) ≥ 0.999.
Range The range is established by confirming linearity, accuracy, and precision within the specified concentration interval.As per linearity, accuracy, and precision.
Accuracy Perform recovery studies by spiking a placebo with the analyte at 3 concentration levels (e.g., 80%, 100%, 120%), with 3 replicates at each level.Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability: Analyze 6 replicate samples at 100% of the target concentration on the same day.Intermediate Precision: Repeat the analysis on a different day with a different analyst.RSD ≤ 2.0% for both repeatability and intermediate precision.
LOD & LOQ Determine based on the signal-to-noise (S/N) ratio.LOD: S/N ≥ 3:1LOQ: S/N ≥ 10:1
Robustness Deliberately vary method parameters (e.g., mobile phase pH ±0.2, %ACN ±2%, flow rate ±0.1 mL/min) and assess the impact on SST.System suitability criteria must be met under all varied conditions.

Troubleshooting Guide

Even a robust method can encounter issues. This table provides guidance on common problems.[8]

Table 5: Common HPLC Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing 1. Secondary silanol interactions.2. Column overload.3. Column degradation.1. Ensure mobile phase pH is acidic (2.5-3.5). Use a base-deactivated column.2. Reduce sample concentration or injection volume.3. Replace the column.
Shifting Retention Times 1. Inconsistent mobile phase preparation.2. Column temperature fluctuations.3. Pump malfunction or leaks.1. Prepare fresh mobile phase daily; ensure accurate measurements and thorough mixing.2. Use a thermostatted column compartment.3. Purge the pump and check for leaks.
Baseline Noise or Drift 1. Air bubbles in the system.2. Contaminated mobile phase.3. Detector lamp aging.1. Degas the mobile phase thoroughly.2. Use high-purity, HPLC-grade solvents and filter the aqueous phase.3. Replace the detector lamp.
Ghost Peaks 1. Contamination in the sample diluent.2. Carryover from the previous injection.1. Inject a blank diluent to confirm. Use fresh diluent.2. Implement a robust needle wash program in the autosampler method.

Conclusion

This application note outlines a systematic and scientifically-grounded process for the development and validation of an RP-HPLC method for the analysis of 4-Amino-2-(2-furyl)quinazoline. By starting with the analyte's physicochemical properties, a robust method using a C18 column with an acidic phosphate-buffered acetonitrile/water mobile phase was established. The method was shown to be suitable for its intended purpose through a comprehensive validation protocol compliant with ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. This detailed guide serves as a reliable protocol for researchers, scientists, and drug development professionals engaged in the quality control and analysis of this important class of compounds.

References

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024). Zenodo.
  • Method development for the analysis of 2-Bromobenzo[h]quinazoline by HPLC. (n.d.). Benchchem.
  • The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. (2007). SpringerLink.
  • Determination of the Stabilities of New Quinazoline Derivatives by HPLC. (2007). Taylor & Francis Online.
  • Full article: Determination of the Stabilities of New Quinazoline Derivatives by HPLC. (n.d.). Taylor & Francis Online.
  • Determination of the Stabilities of New Quinazoline Derivatives by HPLC. (2025).
  • Investigating Biological Activity Spectrum for Novel Styrylquinazoline Analogues. (n.d.). PMC.
  • New Method Development by HPLC and Validation as per ICH Guidelines. (2020). Acta Scientific.
  • Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separ
  • ICH Guidelines for Analytical Method Valid
  • ICH and FDA Guidelines for Analytical Method Valid
  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. (2025). LinkedIn.
  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. (n.d.). SIELC Technologies.
  • Process Development and Validation of Reverse-Phase High-Performance Liquid Chromatography Method for Simultaneous Quantification of Quercetin, Thymoquinone, and Pterostilbene. (2026). MDPI.
  • Physicochemical properties of synthesized compounds. (n.d.).
  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. (n.d.). Oriental Journal of Chemistry.
  • DESIGN, SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION OF NOVEL 4-ARYLAMINOQUINAZOLINE DERIVATIVES AS POTENT CYTOTOXIC A. (n.d.). Bulletin of the Chemical Society of Ethiopia.
  • Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applic
  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Deriv
  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (2025). PMC.

Sources

Radioligand binding assay protocol using 4-Amino-2-(2-furyl)quinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Characterizing the Binding Affinity of 4-Amino-2-(2-furyl)quinazoline at the Human Adenosine A₂A Receptor (hA₂AR)

Audience: Researchers, scientists, and drug development professionals.

Abstract

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting a wide array of biological targets, including G protein-coupled receptors (GPCRs) and kinases.[1][2][3] This document provides a detailed protocol for determining the binding affinity of 4-Amino-2-(2-furyl)quinazoline, a representative of this class, at the human adenosine A₂A receptor (hA₂AR). Recent studies have identified close analogs, such as 6-bromo-4-(furan-2-yl)quinazolin-2-amine, as potent A₂AR antagonists, highlighting this receptor as a probable high-affinity target.[4][5][6][7] This guide outlines a competitive radioligand binding assay, a gold-standard method for quantifying ligand-receptor interactions.[8][9] We will detail the experimental procedure, from membrane preparation to data analysis, providing the scientific rationale behind each step to ensure robust and reproducible results.

Scientific Principle: The Competitive Binding Assay

A radioligand binding assay is a powerful tool used to study the interaction between a ligand and its receptor.[9] In a competitive binding experiment, we measure the ability of an unlabeled compound (the "competitor," in this case, 4-Amino-2-(2-furyl)quinazoline) to displace a radioactive ligand ("radioligand") that is already known to bind to the target receptor with high affinity and specificity.

The assay works by incubating a fixed concentration of the radioligand and a fixed amount of receptor (in a membrane preparation) with varying concentrations of the competitor compound. As the concentration of the competitor increases, it occupies more and more receptor sites, displacing the radioligand. This reduction in bound radioactivity is measured.

The data are then plotted as the percentage of specific binding versus the log concentration of the competitor, generating a sigmoidal dose-response curve. From this curve, we can determine the IC₅₀ (Inhibitory Concentration 50%), which is the concentration of the competitor required to displace 50% of the specifically bound radioligand.[8][10] The IC₅₀ is then converted to the Kᵢ (Inhibition Constant) using the Cheng-Prusoff equation. The Kᵢ represents the binding affinity of the competitor for the receptor, a value independent of the assay conditions.[10]

Experimental Workflow Overview

The following diagram provides a high-level overview of the entire experimental process, from preparing the biological materials to analyzing the final data.

Radioligand_Binding_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis Membrane_Prep Membrane Preparation (from hA₂AR-expressing cells) Assay_Setup Assay Plate Setup (Total, NSB, Competition) Membrane_Prep->Assay_Setup Buffer_Prep Buffer & Reagent Preparation Buffer_Prep->Assay_Setup Incubation Incubation (Reaching Equilibrium) Assay_Setup->Incubation Fixed Time & Temp Filtration Rapid Filtration (Separate Bound from Free) Incubation->Filtration Stop Reaction Counting Scintillation Counting (Measure Radioactivity) Filtration->Counting Calc_SB Calculate Specific Binding Counting->Calc_SB Plotting Generate Competition Curve Calc_SB->Plotting Det_IC50 Determine IC₅₀ Plotting->Det_IC50 Calc_Ki Calculate Kᵢ Det_IC50->Calc_Ki Data_Analysis_Flow Raw_CPM Raw Data (CPM) - Total Binding - NSB - Competition Wells Calc_SB 1. Calculate Specific Binding (Total CPM - NSB CPM) Raw_CPM->Calc_SB Normalize 2. Normalize Data (% Specific Binding) Calc_SB->Normalize Plot 3. Plot Data (% Binding vs. Log[Competitor]) Normalize->Plot Fit_Curve 4. Nonlinear Regression (Sigmoidal dose-response) Plot->Fit_Curve IC50 Result: IC₅₀ Fit_Curve->IC50 Cheng_Prusoff 5. Cheng-Prusoff Equation Ki = IC₅₀ / (1 + [L]/Kd) IC50->Cheng_Prusoff Ki Final Result: Kᵢ (Binding Affinity) Cheng_Prusoff->Ki

Caption: Step-by-step workflow for data analysis.

  • Calculate Mean CPM: Average the triplicate CPM values for each condition.

  • Determine Specific Binding:

    • Specific Binding (CPM) = Mean Total Binding (CPM) - Mean NSB (CPM)

  • Normalize Competition Data: For each concentration of the competitor, calculate the percentage of specific binding remaining:

    • % Specific Binding = [(Competitor CPM - NSB CPM) / (Total Binding CPM - NSB CPM)] * 100

  • Plot and Fit the Curve:

    • Plot the % Specific Binding (Y-axis) against the logarithm of the competitor concentration (X-axis).

    • Use a nonlinear regression program (e.g., GraphPad Prism) to fit the data to a "log(inhibitor) vs. response -- Variable slope (four parameters)" equation. [10] * The software will calculate the best-fit value for the log(IC₅₀) .

  • Calculate the Kᵢ:

    • Use the Cheng-Prusoff equation to convert the IC₅₀ to the Kᵢ: Kᵢ = IC₅₀ / (1 + ([L] / Kd))

    • Where:

      • [L] = The concentration of the radioligand used in the assay.

      • Kd = The dissociation constant of the radioligand for the receptor (this must be determined separately via a saturation binding experiment or taken from a reliable source). [10]

Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
High Non-Specific Binding (>30% of Total) Radioligand concentration is too high.Use a radioligand concentration at or below its Kd.
Insufficient washing during filtration.Increase the number or volume of washes with ice-cold buffer.
Filter mat not adequately pre-treated.Ensure filter mat is soaked in 0.3-0.5% PEI for at least 30 mins.
Test compound is "sticky". [11]Add 0.1% BSA to the assay buffer.
Low Signal (Low Total Binding CPM) Insufficient receptor in the membrane prep.Increase the amount of membrane protein per well (e.g., 25-50 µg).
Inactive receptor.Use freshly prepared membranes; avoid repeated freeze-thaw cycles.
Radioligand has degraded.Use a fresh batch of radioligand and verify its concentration/purity.
Poor Curve Fit / High Scatter Pipetting errors.Use calibrated pipettes; ensure proper mixing.
Assay not at equilibrium.Increase the incubation time.
Compound solubility issues.Ensure the test compound is fully dissolved in DMSO before dilution in buffer.
References
  • Laversin, A., Dufossez, R., Bolteau, R., et al. (2024). Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists. Molecules, 29(16), 3847. [Link] [4][5][6]2. MDPI. (2024). Review of "Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists". Molecules. [Link] [7]3. Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link] [8]4. Jacobson, K. A., & Ji, X. D. (2000). Quinazolines as Adenosine Receptor Antagonists: SAR and Selectivity for A2B Receptors. Journal of the Brazilian Chemical Society. [Link] [12]5. Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link] [10]6. Wikipedia. (n.d.). Ligand binding assay. Retrieved from [Link] [13]7. Fluidic Analytics. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from [Link] [11]8. Limbird, L. E. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(5). [Link] [9]9. PDSP. (n.d.). Assay Protocol Book. Retrieved from [Link] [14]10. GraphPad. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data. Retrieved from [Link] [15]11. Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. [Link] [16]12. Oncodesign Services. (n.d.). Radioligand Binding Assays: A Lost Art in Drug Discovery? Retrieved from [Link] [17]13. Keen, M. (1995). The Problems and Pitfalls of Radioligand Binding. In Signal Transduction Protocols. Humana Press. [Link] [18]14. Ji, X. D., Melman, N., & Jacobson, K. A. (1996). 125I-4-(2-[7-amino-2-[2-furyl]t[4][5][7]riazolo[2,3-a] [4][6][8]triazin-5-yl-amino]ethyl)phenol, a high affinity antagonist radioligand selective for the A2a adenosine receptor. Journal of Medicinal Chemistry, 39(3), 781-788. [Link] 15. ChEMBL. (n.d.). Radioligand Binding Assay for human 5-HT2A receptor. Retrieved from [Link] [19]16. Barbosa, M. L. C., et al. (2023). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Journal of the Brazilian Chemical Society. [Link] [1]17. Al-Suwaidan, I. A., et al. (2020). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Molecules, 25(23), 5674. [Link] [2]18. Kumar, A., & Sharma, S. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Current Organic Synthesis, 17(7), 525-544. [Link]

Sources

Application Note: Determination of IC50 Values for 4-Amino-2-(2-furyl)quinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Target Receptor: Human Adenosine


 Receptor (

AR) Methodology: Competitive Radioligand Binding Assay Date: October 2023 Version: 2.1

Abstract & Scientific Context

The compound 4-Amino-2-(2-furyl)quinazoline represents a privileged scaffold in medicinal chemistry, specifically recognized as a pharmacophore for Adenosine


 Receptor (

AR) antagonism
.[1] The furan ring at the C2 position provides critical steric complementarity to the receptor's orthosteric binding pocket, while the quinazoline core mimics the adenine ring of the endogenous ligand.

This Application Note provides a rigorous, self-validating protocol for determining the half-maximal inhibitory concentration (


) of this compound. Unlike generic screening protocols, this guide addresses the specific physicochemical properties of amino-quinazolines—namely their hydrophobicity and potential for non-specific binding—by utilizing a Polyethyleneimine (PEI)-treated filtration assay  with Adenosine Deaminase (ADA)  supplementation.
Mechanism of Action

The analyte functions as a competitive antagonist. It competes with the radioligand (e.g.,


-ZM241385) for the orthosteric site on the 

-coupled

receptor, preventing the conformational change required for

protein activation and subsequent cAMP accumulation.

G Receptor Adenosine A2A Receptor Signal Gs Activation -> cAMP Receptor->Signal Agonist Bound Endogenous Endogenous Adenosine Endogenous->Receptor Activates Quinazoline 4-Amino-2-(2-furyl) quinazoline Quinazoline->Receptor Competes (IC50) Radioligand [3H]-ZM241385 (Tracer) Radioligand->Receptor Binds (High Affinity)

Figure 1: Competitive binding mechanism. The quinazoline derivative competes with the radiotracer for the receptor pocket, preventing activation.

Materials & Reagents

Biological Materials[2][3][4][5][6][7]
  • Membrane Source: HEK-293 or CHO cells stably expressing human

    
    AR (Commercial sources: PerkinElmer, Eurofins, or in-house prep).
    
  • Radioligand:

    
    -ZM241385 (Specific Activity: ~50 Ci/mmol).
    
    • Why ZM241385? It is the gold-standard high-affinity antagonist (

      
       nM) for 
      
      
      
      , sharing structural homology with the quinazoline analyte, ensuring competitive displacement at the same site.
  • Non-Specific Binding (NSB) Agent: ZM241385 (unlabeled) at 10

    
    M or NECA at 50 
    
    
    
    M.
Buffers (Critical for Stability)
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM

    
    , 1 mM EDTA.
    
    • Note:

      
       is essential for stabilizing the G-protein coupled receptor state.
      
  • Enzyme Supplement: Adenosine Deaminase (ADA) (Roche/Sigma), final concentration 2 U/mL.

    • Scientific Rationale: Endogenous adenosine released from lysed membranes competes with the radioligand, artificially shifting

      
       values to the right (lower apparent potency). ADA degrades adenosine to inosine, which has negligible affinity for 
      
      
      
      .
  • Wash Buffer: 50 mM Tris-HCl (pH 7.4), ice-cold.

Filtration Materials
  • Filters: Whatman GF/B or GF/C glass fiber filters.

  • Pre-treatment: Soak filters in 0.3% Polyethyleneimine (PEI) for at least 60 minutes prior to harvesting.

    • Scientific Rationale: Quinazolines are hydrophobic and cationic at physiological pH. They stick to glass fibers. PEI coats the glass fibers with a positive charge, repelling the cationic ligand and reducing non-specific binding (NSB) to the filter itself.

Experimental Protocol

Workflow Overview

The assay follows a standard competition binding format.

Workflow Step1 1. Preparation Mix Buffer + ADA + Membranes Dilute Compound (Log Series) Step2 2. Incubation Add [3H]-Ligand 90 mins @ 25°C Step1->Step2 Step3 3. Termination Rapid Vacuum Filtration (PEI-treated GF/B Filters) Step2->Step3 Step4 4. Quantification Liquid Scintillation Counting (Determine CPM) Step3->Step4

Figure 2: Step-by-step workflow for the radioligand competition assay.

Detailed Procedure

Step 1: Compound Preparation [1][2][3][4]

  • Dissolve 4-Amino-2-(2-furyl)quinazoline in 100% DMSO to create a 10 mM stock.

  • Perform serial dilutions (1:10) in DMSO to generate stocks ranging from

    
     M to 
    
    
    
    M.
  • Dilute these stocks 1:50 into Assay Buffer.

    • Constraint: Final DMSO concentration in the assay well must be

      
       to prevent receptor denaturation.
      

Step 2: Assay Assembly (96-well plate) Total Volume: 200


L per well.
ComponentVolumeDescription
Membranes 100

L
Diluted in Buffer + ADA (2 U/mL). Target ~5-10

g protein/well.
Test Compound 50

L
4-Amino-2-(2-furyl)quinazoline (Final conc:

to

M).
Radioligand 50

L

-ZM241385. Final concentration should equal its

(~1.0 nM).
Total Binding -Replace Test Compound with Buffer + DMSO vehicle.
NSB Control -Replace Test Compound with 10

M unlabeled ZM241385.

Step 3: Incubation

  • Seal the plate.

  • Incubate for 90 minutes at 25°C (Room Temperature) .

    • Rationale: Equilibrium must be reached. While

      
       prevents degradation, 
      
      
      
      kinetics are slow; RT ensures equilibrium is met for accurate
      
      
      determination.

Step 4: Harvesting

  • Use a cell harvester (e.g., PerkinElmer Filtermate).

  • Pre-wet the PEI-soaked GF/B filters with ice-cold Wash Buffer.

  • Aspirate well contents through the filter.

  • Wash each well 3 times rapidly (<10 seconds total) with ice-cold Wash Buffer to remove unbound radioligand.

  • Dry filters at

    
     for 30 minutes (or air dry overnight).
    

Step 5: Counting

  • Add liquid scintillation cocktail (e.g., 40

    
    L Microscint-20).
    
  • Count radioactivity (CPM) using a MicroBeta or TopCount counter.

Data Analysis & Calculation

Data Normalization

Convert raw CPM (Counts Per Minute) to % Specific Binding:



IC50 Determination

Plot


 (x-axis) vs. 

Specific Binding (y-axis). Fit the data using a 4-parameter logistic (4PL) non-linear regression model :


Ki Calculation (Cheng-Prusoff)

The


 is dependent on the radioligand concentration. To obtain the intrinsic affinity constant (

), use the Cheng-Prusoff equation:


  • 
     : Determined from your graph.
    
  • 
     : Concentration of radioligand used (e.g., 1 nM).
    
  • 
     : Dissociation constant of the radioligand (determined previously via Saturation Binding, typically ~0.8 - 1.5 nM for ZM241385).
    

Validation & Troubleshooting (Self-Validating Systems)

IssueSymptomRoot CauseCorrective Action
High NSB NSB > 20% of Total BindingHydrophobic ligand sticking to filter.Ensure filters are soaked in 0.3% PEI.[5] Use GF/B filters.
Low Signal Total Binding < 500 CPMReceptor degradation or low expression.Check membrane storage (-80°C). Verify ADA was added (adenosine competition).
Hill Slope < 0.8 Shallow curveNegative cooperativity or non-equilibrium.Increase incubation time to 2 hours. Ensure temperature is stable.
Right-Shift

higher than expected
Endogenous adenosine interference.CRITICAL: Fresh ADA (2 U/mL) is non-negotiable for

assays.

References

  • Bolteau, R., et al. (2024).[3] "Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists." Molecules.

  • Baraldi, P. G., et al. (2008). "Structure-Activity Relationships of Adenosine A2A Receptor Antagonists." Chemical Reviews.

  • Palmer, T. M., & Stiles, G. L. (1995). "Identification of an A2A adenosine receptor-selective agonist radioligand, [125I]ZM 241385."[4] Molecular Pharmacology.

  • IUPHAR/BPS Guide to Pharmacology. "Adenosine A2A Receptor Ligands and Protocols."

Sources

Recrystallization techniques for purifying 4-Amino-2-(2-furyl)quinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Recrystallization Techniques for the Purification of 4-Amino-2-(2-furyl)quinazoline

Introduction and Physicochemical Profiling

4-Amino-2-(2-furyl)quinazoline is a highly specialized heterocyclic scaffold frequently utilized in medicinal chemistry as a precursor for kinase inhibitors and adenosine receptor antagonists. Because biological assays and crystallographic studies demand >99% purity, removing synthetic byproducts (such as unreacted 4-chloroquinazolines, regioisomers, or polymeric degradation products) is a critical bottleneck.

To design an effective purification strategy, we must first analyze the molecular causality of its solubility. The compound consists of a planar, electron-deficient quinazoline core, a primary amine at the C4 position, and an electron-rich 2-furyl ring.

  • Hydrogen Bonding Network: The C4-NH₂ group acts as a strong hydrogen-bond donor, while the quinazoline ring nitrogens (N1, N3) and the furyl oxygen act as strong hydrogen-bond acceptors.

  • Lattice Energy: In the solid state, these molecules form tightly packed, highly ordered crystal lattices driven by intermolecular hydrogen bonding and

    
     stacking.
    
  • Solvent Causality: To dissolve the compound, a solvent must possess sufficient polarity and hydrogen-bonding capacity to disrupt this lattice at elevated temperatures, but lack the capacity to maintain solvation at room temperature. Short-chain alcohols (e.g., ethanol) are ideal because their hydroxyl groups competitively hydrogen-bond with the quinazoline core at reflux, but their alkyl chains force precipitation upon cooling[1].

Solvent Selection Matrix

Selecting the correct solvent system is not arbitrary; it is a thermodynamic calculation. Based on established protocols for 4-aminoquinazoline derivatives[2], the following table summarizes the quantitative physicochemical parameters used to select the optimal recrystallization solvent.

Solvent SystemPolarity IndexBoiling Point (°C)Est. Solubility (25°C)Est. Solubility (Reflux)Suitability / Application
Ethanol (Absolute) 5.278.4Low (< 5 mg/mL)High (> 50 mg/mL)Optimal (Primary single-solvent)
Isopropanol (IPA) 3.982.5Very Low (< 2 mg/mL)Moderate (~30 mg/mL)Good (Slower crystal growth)
DMF / Water (3:1) ~7.3 (Mixed)~100 (Azeotrope)ModerateVery HighOptimal (Anti-solvent method)
Ethyl Acetate 4.477.1Moderate (~15 mg/mL)High (> 60 mg/mL)Poor (Often yields solvates)
Hexanes 0.168.0InsolubleInsolubleUnsuitable (Causes "oiling out")

Experimental Workflows and Methodologies

The following protocols are designed as self-validating systems. Every physical action—from hot filtration to cold washing—serves a specific mechanistic purpose to ensure the final product is free of both chemical impurities and mechanical inclusions.

G Start Crude 4-Amino-2-(2-furyl)quinazoline Assess Assess Impurity Profile Start->Assess Decide Purity < 85% or Highly Colored? Assess->Decide Single Protocol A: Ethanol Recrystallization Decide->Single No Binary Protocol B: DMF/Water Anti-Solvent Decide->Binary Yes HotFilt Hot Filtration (Remove Insoluble Matter) Single->HotFilt Binary->HotFilt Cooling Controlled Cooling (0.5°C/min to 4°C) HotFilt->Cooling Isolate Vacuum Filtration & Cold Solvent Wash Cooling->Isolate Dry Vacuum Drying (60°C, 24h) Isolate->Dry Pure Pure Compound (>99% by HPLC) Dry->Pure

Workflow for selecting and executing the optimal recrystallization strategy.

Protocol A: Single-Solvent Recrystallization (Ethanol)

Best for batches with >85% initial purity and minimal polymeric impurities.

  • Dissolution (Thermodynamic Disruption): Place 10.0 g of crude 4-Amino-2-(2-furyl)quinazoline in a 250 mL round-bottom flask equipped with a reflux condenser. Add 100 mL of absolute ethanol. Heat the suspension to a gentle reflux (78°C) using an oil bath.

    • Causality: If the solid does not completely dissolve, add ethanol in 5 mL increments until complete dissolution is achieved. Do not exceed 150 mL total volume to prevent excessive yield loss in the mother liquor.

  • Hot Filtration (Mechanical Purification): While maintaining the solution near boiling, rapidly filter it through a pre-warmed fluted filter paper or a heated Büchner funnel into a clean Erlenmeyer flask.

    • Causality: This step removes insoluble dust, silica gel fragments, or cross-linked polymeric byproducts that act as unwanted nucleation sites, which would otherwise cause premature and impure crystallization.

  • Controlled Cooling (Kinetic Lattice Formation): Allow the filtrate to cool undisturbed at room temperature for 2 hours, then transfer to a 4°C refrigerator for an additional 12 hours.

    • Causality: Rapid cooling (crash crystallization) traps solvent molecules and impurities within the rapidly forming crystal lattice (occlusion). A slow, undisturbed cooling rate favors thermodynamic control, allowing the molecules to arrange into a highly ordered, pure lattice[3].

  • Isolation and Washing: Collect the resulting crystals via vacuum filtration. Wash the filter cake with 15 mL of ice-cold ethanol.

    • Causality: The cold wash displaces the impurity-laden mother liquor from the crystal surfaces without providing enough thermal energy to redissolve the purified product.

  • Drying: Dry the crystals in a vacuum oven at 60°C for 24 hours.

Protocol B: Anti-Solvent Crystallization (DMF / Water)

Best for highly impure (>15% impurities) or deeply colored batches where ethanol fails to dissolve the crude mass.

  • Primary Solvation: Dissolve 10.0 g of the crude compound in the minimum amount of hot Dimethylformamide (DMF) (~25-30 mL) at 80°C. DMF is a powerful polar aprotic solvent that easily breaks the quinazoline hydrogen-bond network[4].

  • Anti-Solvent Addition: While stirring vigorously at 80°C, add purified water (the anti-solvent) dropwise until the solution becomes persistently cloudy (the cloud point). Add 2-3 drops of DMF until the solution just clears.

  • Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature, then to 4°C. The drastic reduction in solubility caused by the water forces the quinazoline out of solution in a highly pure state.

  • Isolation: Filter and wash extensively with cold water to remove all traces of residual DMF, followed by a final wash with cold heptane to aid drying.

Self-Validating Analytical Quality Control

A protocol is only as good as its validation. To ensure the recrystallization was successful, the isolated batch must pass a triad of analytical checks.

Analytical Sample Recrystallized Product HPLC HPLC Analysis (Purity Check) Sample->HPLC DSC DSC Analysis (Polymorph/Solvate) Sample->DSC NMR 1H/13C NMR (Structural Integrity) Sample->NMR Pass Validated Batch Release HPLC->Pass >99.5% Area Fail Rework / Recrystallize HPLC->Fail <99.5% Area DSC->Pass Sharp Peak NMR->Pass No Solvent

Self-validating analytical workflow for post-recrystallization quality control.

  • HPLC (High-Performance Liquid Chromatography): Confirms the removal of structurally similar synthetic impurities. A successful recrystallization will show a single peak representing >99.5% Total Area.

  • DSC (Differential Scanning Calorimetry): Validates the thermodynamic purity of the crystal lattice. An impure compound or a solvent inclusion (solvate) will present a broad melting range. A successful batch will display a sharp, singular endothermic peak corresponding to the exact melting point of 4-Amino-2-(2-furyl)quinazoline.

  • ¹H NMR Spectroscopy: Validates the complete removal of the recrystallization solvent. The absence of a triplet at 1.06 ppm and a quartet at 3.45 ppm (in DMSO-d6) confirms that no ethanol remains trapped in the lattice.

References

  • Wang, Y., et al. "Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability." Molecules (PMC), 2019. Available at:[Link]

  • SciSpace. "Isoquinoline and quinazoline urea analogues as..." SciSpace, 2023. Available at:[Link]

  • K., Smith, et al. "Benzofuran–appended 4-aminoquinazoline hybrids as epidermal growth factor receptor tyrosine kinase inhibitors: synthesis, biological evaluation and molecular docking studies." Bioorganic & Medicinal Chemistry (PubMed Central), 2015. Available at:[Link]

Sources

Troubleshooting & Optimization

Improving aqueous solubility of 4-Amino-2-(2-furyl)quinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #: 4A2F-SOL-001
Topic: Improving Aqueous Solubility of 4-Amino-2-(2-furyl)quinazoline
Status: Open
Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2]

User Issue Summary

Users frequently report precipitation of 4-Amino-2-(2-furyl)quinazoline (hereafter 4-AFQ ) upon dilution from organic stock solutions (DMSO/DMF) into aqueous media, or failure to dissolve in aqueous buffers for biological assays.[1][2]

Root Cause Analysis (The "Why")

To solve the solubility issue, we must first understand the molecular adversaries:

  • High Lattice Energy ("Brick Dust"): The planar quinazoline core facilitates strong

    
    -
    
    
    
    stacking interactions in the crystal lattice.[2] This results in a high melting point and high energy required to break the crystal lattice.[2]
  • Weak Basicity: The 4-amino group pushes electron density into the ring, making N1 the primary proton acceptor.[2] However, the

    
     is likely in the range of 5.3–5.6  (analogous to 4-amino-2-phenylquinazoline).[1][2] This means the compound is neutral (and insoluble) at physiological pH (7.4).[1]
    
  • Furan Lability: The 2-furyl substituent is acid-sensitive.[2] Harsh acidic conditions (often used to force solubility) can trigger acid-catalyzed ring opening, degrading your compound into linear dicarbonyls.[1][2]

Module 1: Diagnostic & Decision Matrix

Before attempting a protocol, determine your target concentration and application using this decision tree.

SolubilityDecisionTree Start Start: Define Goal ConcCheck Target Conc > 100 µM? Start->ConcCheck AppCheck In Vivo or In Vitro? ConcCheck->AppCheck Yes (>100 µM) Cosolvent Strategy A: Co-solvent (DMSO/PEG400) ConcCheck->Cosolvent No (<100 µM) AppCheck->Cosolvent In Vitro (Assay) SaltCheck Can pH be < 4.0? AppCheck->SaltCheck In Vivo/Formulation SaltForm Strategy B: Salt Formation (Mesylate/HCl) SaltCheck->SaltForm Yes (IV/Oral) Complex Strategy C: Complexation (HP-β-CD) SaltCheck->Complex No (Neutral pH req)

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on concentration and application requirements.

Module 2: Salt Formation Protocol (The "First Fix")

Warning: The furan ring is susceptible to acid-catalyzed hydrolysis.[2][3] Avoid boiling in strong mineral acids (e.g., conc. H₂SO₄ or HCl at >60°C).[1][2]

Recommended Counter-ions
  • Methanesulfonate (Mesylate): Preferred for quinazolines (e.g., Doxazosin Mesylate).[1][2] Balances solubility with stability.

  • Hydrochloride (HCl): Standard, but requires careful temperature control.[1][2]

Step-by-Step Protocol: Mesylate Salt Preparation

This protocol targets the mono-mesylate salt, protonating the N1 position.[2]

  • Dissolution: Dissolve 1.0 equivalent of 4-AFQ in a minimal amount of hot Isopropanol (IPA) or Ethanol (EtOH).

    • Note: If it doesn't dissolve, add Dichloromethane (DCM) dropwise until clear (up to 10% v/v).[1]

  • Acid Addition: Prepare a solution of Methanesulfonic acid (1.05 equivalents) in the same alcohol solvent.

  • Reaction: Add the acid solution dropwise to the drug solution at room temperature (20–25°C) with vigorous stirring.

    • Critical: Do not heat after acid addition to protect the furan ring.[2]

  • Crystallization: Stir for 2–4 hours. A precipitate (the salt) should form.[2]

    • Troubleshooting: If no precipitate forms, cool to 4°C or add an anti-solvent like Diethyl Ether or Hexane.[2]

  • Isolation: Filter the solid, wash with cold ether, and dry under vacuum at 40°C.[2]

Module 3: Cyclodextrin Complexation (The "Advanced Fix")

If pH modification is not an option (e.g., cell culture assays), encapsulation is the gold standard.[1] The furan-quinazoline structure fits well into the hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][2]

Mechanism of Action

The hydrophobic furan and quinazoline rings displace water from the CD cavity, forming a soluble inclusion complex.

CDComplex Drug 4-AFQ (Hydrophobic) Complex Inclusion Complex (Soluble) Drug->Complex k_on CD HP-β-CD (Host) CD->Complex Complex->Drug k_off Complex->CD Equilibrium

Figure 2: Equilibrium dynamics of 4-AFQ inclusion into the cyclodextrin cavity.

Protocol: "Kneading" Method (Highest Efficiency)
  • Ratio: Weigh 4-AFQ and HP-β-CD in a 1:2 molar ratio .

  • Wetting: Add a minimal amount of 50% Ethanol/Water mixture to the powders in a mortar to form a paste.

  • Kneading: Grind the paste vigorously with a pestle for 30–45 minutes. The mechanical energy drives the guest molecule into the host cavity.[2]

  • Drying: Dry the paste in an oven at 45°C for 24 hours.

  • Reconstitution: The resulting powder should dissolve rapidly in water or saline.[2]

Module 4: Troubleshooting & FAQs

Q1: My compound precipitates immediately when I dilute my DMSO stock into PBS. Why?

A: This is the "Crash-out" effect.[2]

  • Cause: DMSO solvates the drug effectively.[2] When you add water, the solvent power drops exponentially.[2] Since the pH of PBS (7.[2]4) is roughly 2 units above the

    
     (~5.4), the compound is >99% un-ionized (neutral) and insoluble.[1]
    
  • Fix:

    • Shift pH: Dilute into an acidic buffer (acetate buffer pH 4.5) if your assay tolerates it.[1][2]

    • Serial Dilution: Do not jump from 100% DMSO to 1% DMSO. Perform an intermediate step (e.g., dilute stock into 50% PEG400/Water first).[1]

Q2: Can I use sonication to dissolve 4-AFQ?

A: Yes, but with caution.

  • Risk: Prolonged sonication generates heat.[1][2] In acidic media, this accelerates furan degradation.[2]

  • Guidance: Use bath sonication with ice water to keep the temperature <30°C. Pulse for 30 seconds on, 30 seconds off.[1][2]

Q3: I see a new peak in my HPLC after leaving the solution in acidic buffer overnight. What is it?

A: This is likely the ring-opened degradation product.[2]

  • Mechanism: Acid hydrolysis of the furan ring leads to the formation of a 1,4-dicarbonyl structure (often levulinic aldehyde derivatives).[2]

  • Prevention: Prepare acidic solutions fresh.[1][2] Store stocks in 100% DMSO at -20°C, not in acidic aqueous buffers.

Summary Data Table

ParameterValue / CharacteristicImplication
Predicted

(N1)
~5.3 – 5.6Insoluble at pH > 6.[1][2]0. Soluble at pH < 3.[2]5.
LogP ~2.5 – 3.0Moderate lipophilicity; good candidate for Cyclodextrins.[2]
Best Salt Mesylate (Methanesulfonate)Stable solid, good aqueous solubility profile.[1][2]
Chemical Liability Furan RingAvoid hot strong acids; monitor stability in acidic buffers.[1][2]
Preferred Co-solvent PEG 400 / EthanolBetter tolerability than DMSO for in vivo studies.[1][2]

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1][2] Link

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Zieliński, W., & Kudelko, A. (2000).[1] Synthesis and basicity of 4-amino-2-phenylquinazolines. Monatshefte für Chemie / Chemical Monthly. (Provides pKa analog data for 4-amino-2-phenylquinazoline). Link

  • Dunlop, A. P. (1948).[1][2] Furfural formation and behavior.[2][4][5] Industrial & Engineering Chemistry. (Foundational text on furan acid sensitivity). Link[1]

Sources

Troubleshooting low yield in 4-Amino-2-(2-furyl)quinazoline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Amino-2-(2-furyl)quinazoline Synthesis

  • Ticket ID: #QZN-FUR-004

  • Subject: Troubleshooting Low Yield & Impurity Profiles

  • Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

The synthesis of 4-Amino-2-(2-furyl)quinazoline presents a classic "chemoselectivity paradox." The quinazoline core typically requires robust dehydration or chlorination conditions (often acidic/electrophilic) to close the ring or install the amine, yet the 2-furyl moiety is an electron-rich heterocycle highly susceptible to acid-catalyzed ring opening (polymerization) and oxidative degradation.

Low yields in this synthesis are rarely due to a single factor. They usually stem from a mismatch between the ring-closure strategy and the stability window of the furan ring. This guide prioritizes the Base-Catalyzed Nitrile Condensation (Route A) as the "Gold Standard" to avoid the harsh acidic conditions of traditional Niementowski or POCl₃-mediated routes.

Module 1: Synthetic Route Analysis & Decision Logic

Before troubleshooting, verify you are using the optimal pathway. Traditional quinazolinone routes (Route B) often fail because the POCl₃ chlorination step degrades the furan.

ReactionLogic Start Select Starting Material SM_Nitrile 2-Aminobenzonitrile + 2-Furonitrile Start->SM_Nitrile SM_Acid Anthranilic Acid/Amide + 2-Furoyl Chloride Start->SM_Acid Route_A Route A: Base-Catalyzed Condensation SM_Nitrile->Route_A Preferred Result_A High Yield (Direct 4-Amino formation) Route_A->Result_A Route_B Route B: Quinazolinone Intermediate SM_Acid->Route_B Step_POCl3 Step 2: POCl3 Chlorination Route_B->Step_POCl3 Failure_B Low Yield (Furan Decomposition) Step_POCl3->Failure_B Acid Sensitivity

Figure 1: Synthetic decision tree highlighting the risk of acid-mediated routes (Route B) versus the stability of base-mediated routes (Route A).

Module 2: Troubleshooting Guide (Route A - Nitrile Condensation)

The Protocol: Reaction of 2-aminobenzonitrile with 2-furonitrile using a strong base (t-BuOK or NaH) in a polar aprotic solvent.

Issue 1: Starting Material Recovery (No Reaction)
  • Symptom: TLC shows unreacted 2-aminobenzonitrile after 12 hours.

  • Root Cause: The nitrile carbon of 2-furonitrile is less electrophilic than standard aromatic nitriles due to the electron-donating nature of the furan oxygen. Weak bases (e.g., K₂CO₃, NaOH) are insufficient to deprotonate the aniline amine effectively.

  • Corrective Action:

    • Switch Base: Upgrade to Potassium tert-butoxide (t-BuOK) (1.2–1.5 eq). The tert-butoxide anion is strong enough to drive the initial nucleophilic attack.

    • Solvent System: Use anhydrous DMF or DMAc .

    • Temperature: Increase to 100–120°C .

Issue 2: "Sticky" Dark Solid / Low Mass Balance
  • Symptom: Reaction mixture turns black; workup yields a tar.

  • Root Cause: Moisture contamination . The amidine intermediate is hygroscopic and hydrolytically unstable. If water is present, the nitrile hydrolyzes to the amide, stopping cyclization and leading to polymerization.

  • Corrective Action:

    • Strict Drying: Dry DMF over 4Å molecular sieves for 24h.

    • Inert Atmosphere: Run strictly under Argon/Nitrogen.

    • Quench Protocol: Do not quench directly into strong acid. Pour into ice-water and adjust pH to ~8 with mild buffer (NH₄Cl).

Issue 3: Incomplete Cyclization (Intermediate Trapping)
  • Symptom: Mass spec shows M+18 peak (amidine intermediate).

  • Root Cause: The intramolecular attack of the amidine nitrogen onto the nitrile is slow due to steric or electronic drag from the furan.

  • Corrective Action:

    • Add Lewis Acid Promoter: Add 10 mol% CuCl or ZnCl₂ . This coordinates to the nitrile nitrogen, increasing electrophilicity and facilitating ring closure under milder conditions.

Module 3: Troubleshooting Guide (Route B - The "Rescue" Protocol)

Context: If you must use the quinazolinone route (e.g., you only have anthranilamide), you likely face degradation during the conversion of 2-(2-furyl)quinazolin-4(3H)-one to the 4-chloro derivative.

Critical Failure: Furan Ring Opening
  • Mechanism: Boiling POCl₃ generates HCl in situ. The furan ring, being electron-rich, protonates at the

    
    -position, leading to ring opening and formation of 1,4-dicarbonyl tars.
    
  • The Fix (The "Vilsmeier" Modification):

    • Do NOT reflux in neat POCl₃.

    • Protocol: Use SOCl₂ (Thionyl Chloride) with catalytic DMF in Toluene or DCM.

    • Temperature: Keep below 60°C .

    • Base Scavenger: Add Diisopropylethylamine (DIPEA) to scavenge HCl as it forms, protecting the furan ring.

Module 4: Purification & Isolation Strategy

The 4-amino-2-(2-furyl)quinazoline is a flat, heteroaromatic system prone to


-stacking, making it insoluble in non-polar solvents but "streaky" on silica.
ProblemObservationSolution
Precipitation Product oils out upon water addition.Sonication: Sonicate the aqueous quench for 20 mins to induce crystallization. Use 2-Propanol for recrystallization.
Streaking Broad tail on TLC/Column.Basified Silica: Pre-treat silica gel with 1% Triethylamine (TEA) in Hexanes. Use DCM:MeOH:NH₃ (95:4:1) as eluent.
Co-elution Product co-elutes with furan byproducts.Acid-Base Extraction: Dissolve crude in 1M HCl (cool), wash with EtOAc (removes furan polymers), then basify aqueous layer with NH₄OH to precipitate pure product.

Module 5: Mechanistic Visualization

Understanding the failure mode of the furan ring is critical for troubleshooting.

FuranDegradation Furan Furan Ring (Electron Rich) Protonated Protonated Intermediate (Unstable) Furan->Protonated + H+ Acid H+ (from POCl3/Workup) RingOpen Ring Opening (1,4-Dicarbonyl) Protonated->RingOpen Hydrolysis Polymer Black Tar (Polymerization) RingOpen->Polymer Condensation

Figure 2: Pathway of acid-catalyzed furan degradation. This cascade is irreversible, necessitating base-catalyzed synthetic routes.

References

  • Niementowski Quinazoline Synthesis & Modifications

    • Title: Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
    • Source: Frontiers in Chemistry (2020).
    • Relevance: Discusses limitations of thermal Niementowski reactions and microwave improvements.
    • URL:[Link]

  • Base-Catalyzed Nitrile Condensation (Primary Recommended Route)

    • Title: Efficient Synthesis of 4-Aminoquinazolines via Base-Catalyzed Condens
    • Source: Journal of Organic Chemistry (General Reference for mechanism).
    • Context: Supports the use of strong bases (t-BuOK) to drive the reaction of less electrophilic nitriles.
    • See also:

  • Furan Ring Stability

    • Title: Stability issues of furan rings in acidic or basic conditions.[1][2]

    • Source: BenchChem Technical Notes.
    • Relevance: Defines the pH limits for furan survival, critical for avoiding POCl3.
  • Purification of Amino-Quinazolines

    • Title: Optimization of 2-Anilino 4-Amino Substituted Quinazolines.
    • Source: Journal of Medicinal Chemistry (2017).
    • Relevance: Provides solubility data and purification protocols for lipophilic amino-quinazolines.
    • URL:[Link]

Sources

Preventing degradation of CGS-15943 in cell culture media

Author: BenchChem Technical Support Team. Date: March 2026

Preventing "Silent Degradation" in Cell Culture Systems
Executive Summary: The "Degradation" Myth

Researchers often report that CGS-15943 "degrades" in culture media because they observe a loss of biological activity (e.g., failure to block adenosine-mediated cAMP suppression).

Technical Reality: CGS-15943 is a triazoloquinazoline —a chemically robust scaffold that is resistant to hydrolysis and oxidation under standard physiological conditions. The loss of activity is rarely chemical degradation. Instead, it is almost exclusively due to physical loss of effective concentration via two mechanisms:

  • Micro-precipitation: "Crashing out" upon dilution into aqueous media.

  • Albumin Sequestration: High-affinity binding to serum proteins (FBS/BSA), reducing the free drug fraction (

    
    ) to near zero.
    

This guide addresses how to maintain bioavailability , not just chemical stability.

Module 1: Solubility & Stock Preparation

Diagnosis: Variable IC50 values or visible turbidity in media.

CGS-15943 is highly lipophilic. While soluble in DMSO (~10 mM), it is practically insoluble in water. When you pipet a DMSO stock directly into a large volume of media, the local water concentration spikes, causing the compound to precipitate into micro-crystals before it can disperse.

Troubleshooting Q&A

Q: Why does my media look cloudy after adding CGS-15943? A: You likely induced "solvent shock." If you add 10 µL of DMSO stock directly to 10 mL of media, the compound transitions from 100% DMSO to 0.1% DMSO instantly. The hydrophobic molecules aggregate.

  • Correction: Use the "Step-Down" Dilution Method (see Protocol A).

Q: Can I store CGS-15943 diluted in media at 4°C? A: No. Unlike hydrophilic drugs (e.g., penicillin), CGS-15943 will slowly crystallize out of solution or adsorb to the plastic walls of the tube over 24 hours. Always prepare fresh working solutions immediately before use.

Q: My stock solution has crystals in it after freezing. Is it ruined? A: Not necessarily. DMSO is hygroscopic (absorbs water from air). Repeated freeze-thaw cycles introduce moisture, lowering the solubility limit.

  • Fix: Sonicate the vial at 37°C for 5–10 minutes. If clarity does not return, discard the stock.

Module 2: The Serum Trap (Protein Binding)

Diagnosis: Compound works in PBS/HBSS but fails in complete media (DMEM + 10% FBS).

Q: Why is my Ki much higher in complete media than the literature value (3.5 nM)? A: Literature


 values are often determined in membrane preparations (protein-free). In culture, CGS-15943 binds extensively to Bovine Serum Albumin (BSA) in FBS.
  • The Math: If 99% of the drug is bound to albumin, your 100 nM dose only provides 1 nM of active drug to the receptor.

  • Solution: Perform experiments in serum-free media (short-term) or increase the dosing concentration by 10–50x to compensate for the "serum sink."

Module 3: Experimental Protocols
Protocol A: The "Step-Down" Dilution (Prevents Precipitation)

Standard direct addition leads to precipitation. Use this intermediate step.

  • Calculate: Determine the final mass required.

  • Primary Stock: Dissolve CGS-15943 in 100% DMSO to 10 mM .

  • Intermediate Stock (100x): Dilute the Primary Stock 1:10 into pure DMSO (not water) to create a working stock (e.g., 1 mM).

  • Rapid Dispersion:

    • Place your culture media in a tube and vortex it to create a vortex cone.

    • Inject the DMSO stock directly into the spinning vortex.

    • Why? This maximizes surface area for immediate dispersion, preventing local high-concentration pockets where crystals form.

Protocol B: Serum-Free Adenosine Blockade

Best for short-term signaling assays (0–4 hours).

  • Wash: Rinse cells 2x with warm PBS to remove residual serum albumin.

  • Equilibrate: Add serum-free media (e.g., Opti-MEM or HBSS) containing 0.1% BSA (fatty-acid free) if a carrier is absolutely needed, otherwise use pure media.

  • Pre-treat: Add CGS-15943 (via Protocol A) 15–30 minutes before adding the adenosine agonist (e.g., NECA).

  • Assay: Measure cAMP or phosphorylation endpoints.

Module 4: Visualizing the Workflow

The following diagram illustrates the critical control points where "degradation" (loss of activity) occurs during preparation.

CGS_Handling_Workflow Solid Lyophilized CGS-15943 (Store -20°C, Desiccated) DMSO_Stock Primary Stock (10 mM) 100% DMSO Solid->DMSO_Stock Dissolve Precipitation RISK: Micro-precipitation (Cloudy Media) DMSO_Stock->Precipitation Direct add to water (Avoid!) StepDown Intermediate Dilution (1 mM in DMSO) DMSO_Stock->StepDown Dilute in DMSO Vortex Vortex Dispersion (Inject into spinning media) StepDown->Vortex Add to Media Final_Media Final Media (Serum-Free preferred) Vortex->Final_Media Serum_Bind RISK: Albumin Binding (Loss of free drug) Final_Media->Serum_Bind If FBS present Cell_Target Target: Adenosine Receptor (Successful Blockade) Final_Media->Cell_Target Serum-Free

Caption: Critical Control Points in CGS-15943 Preparation. Red nodes indicate points of potential failure (precipitation or sequestration).

Module 5: Mechanism of Action

Understanding the pathway helps verify if the drug is working. CGS-15943 should block the G-protein coupling that leads to cAMP modulation.

Adenosine_Signaling Adenosine Adenosine / NECA (Agonist) Receptor A2A Receptor (Gs-Coupled) Adenosine->Receptor Activates CGS CGS-15943 (Antagonist) CGS->Receptor BLOCKS G_Protein Gs Protein Receptor->G_Protein Stimulates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP Production (INCREASE) AC->cAMP Catalyzes

Caption: CGS-15943 competitively antagonizes the Adenosine Receptor, preventing the Gs-mediated rise in intracellular cAMP.

Summary Data Table: Stability & Properties
ParameterSpecificationTechnical Note
Molecular Weight 371.8 g/mol Triazoloquinazoline scaffold
Solubility (DMSO) ~10 mMHygroscopic; keep tightly sealed
Solubility (Water) < 0.1 mg/mLCritical: Causes precipitation in media
Serum Binding High (>95%)Binds Albumin; shifts IC50 values
Target Affinity (

)
A2A: 3.5 nM; A1: 21 nMNon-selective antagonist [1]
Off-Target PI3K (p110γ)Can inhibit PI3K at high µM conc. [2]
References
  • Williams, M., et al. (1987).[1][2] Biochemical characterization of the triazoloquinazoline, CGS 15943, a novel, non-xanthine adenosine antagonist.[3][1][2] Journal of Pharmacology and Experimental Therapeutics, 241(2), 415-420.

  • Edling, C.E., et al. (2014). Caffeine and the analog CGS 15943 inhibit cancer cell growth by targeting the phosphoinositide 3-kinase/Akt pathway.[4][3][1] Cancer Biology & Therapy, 15(5), 524-532.

  • Tocris Bioscience. (n.d.). CGS 15943 Product Information & Solubility Data. Tocris Scientific Reviews.

Sources

Technical Support Center: Minimizing Non-Specific Binding of Quinazolines in Receptor Assays

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and minimizing non-specific binding (NSB) when working with quinazoline-based compounds in receptor assays. The inherent physicochemical properties of the quinazoline scaffold can present unique challenges, and this document offers both foundational knowledge and practical, step-by-step solutions to ensure data integrity and accuracy.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding non-specific binding and the particular challenges associated with quinazoline derivatives.

Q1: What is non-specific binding (NSB) and why is it a problem?

A1: Non-specific binding refers to the interaction of a test compound (the ligand) with components of the assay system other than its intended molecular target (the receptor).[1] This can include binding to plasticware (tubes, assay plates), filter membranes, or other proteins and lipids present in the assay mixture.[1] NSB is a primary source of high background signal, which can mask the true specific binding signal, leading to inaccurate calculations of key parameters like binding affinity (Kd, Ki) and receptor density (Bmax).[1] Minimizing NSB is therefore critical for generating reliable and reproducible data.[1]

Q2: Why are quinazoline derivatives particularly prone to non-specific binding?

A2: The quinazoline scaffold, a fused bicyclic system of benzene and pyrimidine rings, possesses inherent chemical properties that can increase the likelihood of NSB.[2][3][4]

  • Hydrophobicity and Planarity: The planar, aromatic nature of the quinazoline core contributes to its hydrophobicity.[5][6] This can lead to strong non-specific hydrophobic interactions with plastic surfaces and the hydrophobic regions of off-target proteins.

  • Compound Aggregation: At concentrations commonly used in screening assays (low to mid-micromolar), planar aromatic molecules like quinazolines can self-associate to form colloidal aggregates.[1][2][7] These aggregates can non-specifically sequester and denature proteins, leading to false-positive (or false-negative) results that are not related to specific binding at the target receptor.[1][8] This phenomenon is a well-documented form of assay interference.[1][9][10]

  • π-π Stacking: The electron-rich aromatic system of the quinazoline ring can engage in π-π stacking interactions with itself (promoting aggregation) or with aromatic residues on off-target proteins.[6][11]

Q3: How is non-specific binding experimentally determined?

A3: NSB is measured by quantifying the binding of your labeled ligand (e.g., radiolabeled or fluorescent) in the presence of a saturating concentration of an unlabeled, high-affinity competitor compound.[1] This "cold" competitor occupies all the specific binding sites on the target receptor. Consequently, any remaining signal from the labeled ligand is considered non-specific.

Specific Binding = Total Binding - Non-Specific Binding

Where:

  • Total Binding: Signal measured with the labeled ligand only.

  • Non-Specific Binding: Signal measured with the labeled ligand + excess unlabeled competitor.

A high-quality assay should have a low percentage of NSB relative to total binding (ideally <10-20%, though this can be target-dependent).

Part 2: Systematic Troubleshooting Guide

This section provides solutions to common problems encountered during receptor assays involving quinazoline compounds.

Issue 1: High background signal is observed across the entire assay plate.
  • Probable Cause 1: Suboptimal Buffer Composition. The pH and ionic strength of your assay buffer can significantly influence non-specific interactions.

    • Solution:

      • Optimize Buffer pH: Adjust the pH of the assay buffer. Charge-based interactions can sometimes be minimized by working near the isoelectric point of the target protein.[1]

      • Increase Ionic Strength: Increase the salt concentration in the buffer by adding NaCl (e.g., up to 150 mM).[1] The additional ions help to shield electrostatic charges on the compound and assay components, thereby reducing charge-based non-specific binding.[1]

  • Probable Cause 2: Ligand Adsorption to Plasticware. Hydrophobic quinazolines can stick to the surfaces of microplates and pipette tips.

    • Solution:

      • Add a Non-ionic Detergent: Include a low concentration of a non-ionic detergent, such as Tween-20 or Triton X-100 (typically 0.01% to 0.1%), in your assay buffer.[1] These detergents are amphipathic molecules that disrupt non-specific hydrophobic interactions without typically denaturing the target receptor.[1]

      • Add a "Decoy" Protein: Incorporate a carrier protein like Bovine Serum Albumin (BSA) or Casein (typically 0.1% to 1%) into the assay buffer.[1] These proteins provide alternative non-specific binding sites, effectively "blocking" the plasticware and reducing the amount of free compound available to stick to surfaces.[1] Casein can sometimes be more effective than BSA as a blocking agent.[5]

Issue 2: Non-specific binding increases linearly and steeply with increasing ligand concentration.
  • Probable Cause: Compound Aggregation. This is a strong indicator that your quinazoline derivative is forming aggregates at higher concentrations, which then non-specifically sequester the receptor or other assay components.[1][7]

    • Solution:

      • Incorporate Detergent: This is the most effective countermeasure. Add a non-ionic detergent (e.g., 0.01% - 0.1% Triton X-100 or Tween-20) to the assay buffer.[1] Detergents can prevent the formation of aggregates or break up existing ones.[1] The signature of successful mitigation is a significant reduction in the slope of the non-specific binding curve.[1]

      • Reduce Compound Concentration: If possible, work at concentrations below the compound's critical aggregation concentration (CAC).[1]

      • Confirm Aggregation: Perform an aggregation counter-screen, such as dynamic light scattering (DLS), to confirm if your compound is an aggregator under assay conditions.[8]

Issue 3: Poor reproducibility between experiments.
  • Probable Cause: Inconsistent Assay Conditions or Reagent Preparation. Minor variations in protocol can lead to significant differences in NSB.

    • Solution:

      • Standardize Protocols: Develop and strictly adhere to a standardized protocol for all assay steps, including buffer preparation, incubation times, and wash steps.

      • Pre-treat Plates/Tips: Consistently pre-treating or pre-blocking plates and tips with a BSA or detergent solution can help normalize surface interactions.[1]

      • Ensure Reagent Quality: Use high-quality reagents and ensure consistency between batches. Document lot numbers for all critical reagents.

      • Control Temperature and Incubation Time: Perform all incubations at a consistent temperature and for a fixed duration to ensure the binding reaction reaches equilibrium consistently.

Below is a workflow to systematically diagnose and address high non-specific binding.

G start High Background / NSB? check_competitor Is NSB defined correctly? (i.e., with saturating cold ligand) start->check_competitor check_aggregation Does NSB increase steeply with concentration? check_competitor->check_aggregation Yes test_aggregation Hypothesis: Compound Aggregation check_aggregation->test_aggregation Yes check_surface Is NSB high even at low concentrations? check_aggregation->check_surface No solve_aggregation Add 0.01-0.1% non-ionic detergent (e.g., Tween-20). Re-evaluate NSB. test_aggregation->solve_aggregation re_evaluate Re-evaluate Total and Specific Binding solve_aggregation->re_evaluate test_surface Hypothesis: Surface Adsorption & Electrostatic Interactions check_surface->test_surface Yes solve_surface 1. Optimize buffer (pH, Salt). 2. Add blocking protein (BSA, Casein). 3. Add detergent (Tween-20). test_surface->solve_surface solve_surface->re_evaluate end_ok NSB Acceptable re_evaluate->end_ok Fixed end_fail Problem Persists: Re-evaluate Assay Design/ Compound Purity re_evaluate->end_fail Not Fixed

Figure 1. Systematic workflow for troubleshooting high non-specific binding.

Part 3: Experimental Protocols

Protocol 1: Determining Optimal Blocking Agent Concentration

This protocol describes how to find the ideal concentration of a blocking agent (e.g., BSA) that minimizes NSB without negatively impacting the specific binding signal.

Methodology:

  • Prepare Reagents: Prepare a series of dilutions of your chosen blocking agent (e.g., 0.1%, 0.5%, 1.0%, and 2.0% BSA) in your standard assay buffer.

  • Set Up Assay Plate: Design a plate layout to test each BSA concentration. For each concentration, you will need wells for Total Binding (TB) and Non-Specific Binding (NSB).

  • Incubate with Blocking Agent: Add the different blocking buffer concentrations to the appropriate wells and incubate for a set period (e.g., 30-60 minutes) at the assay temperature. This step pre-coats the well surfaces.

  • Perform Binding Assay:

    • To TB wells , add your labeled ligand diluted in the corresponding blocking buffer.

    • To NSB wells , add your labeled ligand AND a saturating concentration of unlabeled competitor, both diluted in the corresponding blocking buffer.

  • Incubate to Equilibrium: Incubate the plate for the required time to allow binding to reach equilibrium.

  • Wash: Wash all wells with an appropriate wash buffer to remove unbound ligand.

  • Measure Signal: Read the plate using the appropriate detection method (e.g., scintillation counter, fluorescence plate reader).

  • Analyze Data: For each BSA concentration, calculate the NSB signal and the specific binding signal (TB - NSB). The optimal concentration is the one that provides the lowest NSB signal while maintaining a high specific binding signal.

Data Presentation

Table 1: Example Plate Layout for BSA Concentration Optimization

Well BSA Conc. Labeled Ligand Unlabeled Competitor Condition
A1-A3 0% + - Total Binding
B1-B3 0% + + Non-Specific Binding
C1-C3 0.1% + - Total Binding
D1-D3 0.1% + + Non-Specific Binding
E1-E3 0.5% + - Total Binding
F1-F3 0.5% + + Non-Specific Binding
G1-G3 1.0% + - Total Binding

| H1-H3 | 1.0% | + | + | Non-Specific Binding |

Table 2: Common Buffer Additives to Mitigate Non-Specific Binding

Additive Typical Concentration Mechanism of Action Primary Target of NSB
Bovine Serum Albumin (BSA) 0.1% - 1.0% (w/v) Acts as a "decoy" protein, saturating non-specific sites on plasticware and other surfaces.[1] Hydrophobic & Electrostatic
Casein 0.1% - 1.0% (w/v) Similar to BSA, provides alternative sites for non-specific binding. Often more effective than BSA.[5] Hydrophobic & Electrostatic
Tween-20 / Triton X-100 0.01% - 0.1% (v/v) Non-ionic detergents that disrupt hydrophobic interactions and prevent/disrupt compound aggregation.[1] Hydrophobic & Aggregation

| Sodium Chloride (NaCl) | 50 mM - 150 mM | Increases ionic strength, shielding electrostatic charges and reducing charge-based interactions.[1] | Electrostatic |

Figure 2. Conceptual diagram of how additives mitigate different types of NSB.

Part 4: References

  • Dahlin, J.L., Auld, D.S., & Inglese, J. (2017). Assay Interference by Aggregation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Feng, B.Y., Simeonov, A., et al. (2007). A high-throughput screen for aggregation-based inhibition in a large compound library. Journal of Medicinal Chemistry. (Semantic Scholar link used as proxy for article access) [Link]

  • Aldeghi, M., et al. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry. [Link]

  • Sperandio, O., et al. (2025). Multicomponent Synthesis of Multi-Target Quinazolines Modulating Cholinesterase, Oxidative Stress, and Amyloid Aggregation Activities for the Therapy of Alzheimer's Disease. Molecules. [Link]

  • Coussens, N.P., Auld, D.S., et al. (2021). Addressing Compound Reactivity and Aggregation Assay Interferences: Case Studies of Biochemical High-Throughput Screening Campaigns Benefiting from the National Institutes of Health Assay Guidance Manual Guidelines. SLAS DISCOVERY: Advancing the Science of Drug Discovery. [Link]

  • Aldeghi, M., et al. (2024). Tackling assay interference associated with small molecules. University of Vienna. [Link]

  • Vogt, R.F. Jr, et al. (1985). Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays. Journal of Immunological Methods. [Link]

  • Ji, H., et al. (2021). Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. Arabian Journal of Chemistry. [Link]

  • Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry. [Link]

  • Hassan, A.S., et al. (2023). Design, synthesis, and biological evaluation of novel quinazolin-2,4-dione derivatives as dual c-Met/VEGFR-2 tyrosine kinase inhibitors. RSC Advances. [Link]

  • Scott, J.S., et al. (2025). Optimization of Quinazolines for Inhibition of Trypanosoma brucei Proliferation. ACS Medicinal Chemistry Letters. [Link]

  • Ghandadi, M., et al. (2025). Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents. BMC Chemistry. [Link]

  • Al-Suwaidan, I.A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules. [Link]

  • Shaik, A.B., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Future Medicinal Chemistry. [Link]

  • Abdel-Maksoud, M.S., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals. [Link]

  • Iqbal, M.A., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 2-Furyl Quinazoline Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter bottlenecks when functionalizing the quinazoline core. The 2-furyl quinazoline scaffold is a highly privileged pharmacophore in oncology and infectious disease drug discovery[1]. However, installing a 2-furyl group at the C2 position of a quinazoline ring—especially when the C4 position is already substituted—presents significant steric and electronic challenges.

This guide provides field-proven mechanistic insights, troubleshooting workflows, and self-validating protocols to help you overcome steric hindrance during these complex substitutions.

Section 1: Mechanistic Insights (FAQ)

Q1: Why does the 2-furyl group cause such severe steric hindrance on the quinazoline core? A: While a furan ring is a relatively small 5-membered heterocycle, its attachment at the C2 position of a quinazoline creates a highly congested microenvironment. If the quinazoline is already substituted at the C4 position (e.g., with a bulky amine or aryl group, common in kinase inhibitors), the C3 proton and the oxygen lone pairs of the 2-furyl ring will sterically clash with the C4 substituent. Furthermore, the heteroatom lone pairs can non-productively coordinate with the palladium catalyst, sequestering it and stalling the catalytic cycle[2].

Q2: How does steric hindrance specifically disrupt the Suzuki-Miyaura cross-coupling cycle? A: In a standard Pd-catalyzed cross-coupling cycle, the three main steps are oxidative addition, transmetalation, and reductive elimination. For sterically demanding biaryls, reductive elimination is the rate-limiting step [3]. When the 2-furyl group and the bulky quinazoline core are both bound to the Pd(II) intermediate, the steric clash between them creates a high activation energy barrier, preventing them from coupling and releasing the final product. This often leads to catalyst decomposition (palladium black) before the product can form.

Section 2: Troubleshooting Guide (Q&A)

Q3: I am getting <15% yield using standard


 for the Suzuki coupling of 2-chloro-4-aminoquinazoline with 2-furylboronic acid. How can I improve this? 
A:  Standard triphenylphosphine (

) ligands are insufficient for sterically hindered heteroaryl couplings. You must switch to a bulky, electron-rich dialkylbiaryl phosphine ligand—specifically Buchwald ligands like XPhos or SPhos [3][4]. Causality: The immense steric bulk of the XPhos ligand forces the formation of a highly active, monoligated

species. During the catalytic cycle, the sheer size of the ligand pushes the 2-furyl and quinazoline groups closer together on the Pd(II) center, effectively lowering the activation energy barrier and artificially accelerating the rate-limiting reductive elimination step[3].

Q4: My LC-MS shows that the 2-furylboronic acid is disappearing, but my starting quinazoline remains unreacted. What is happening? A: You are observing protodeboronation . 2-Furylboronic acid is notoriously unstable and prone to C-B bond cleavage under basic, aqueous conditions at elevated temperatures. Solution: Switch your boron source to a potassium 2-furyltrifluoroborate salt or a MIDA boronate[4]. These protected boron species act as a "slow-release" mechanism. They slowly hydrolyze in the presence of water and base to release the active boronic acid at a low steady-state concentration, minimizing degradation while allowing transmetalation to proceed efficiently.

Q5: I am starting with 2,4-dichloroquinazoline. Can I directly couple the 2-furyl group to the C2 position first? A: No, this will result in poor regioselectivity. The C4 position of the quinazoline ring is significantly more electrophilic due to the


-nitrogen effect (activation by both N1 and N3)[2]. Oxidative addition of Pd(0) or direct nucleophilic aromatic substitution (

) will always occur preferentially at C4[5]. You must either install your desired C4 substituent first (e.g., via

with an amine) or temporarily protect the C4 position before attempting the C2 Suzuki coupling.

Section 3: Quantitative Data Presentation

To illustrate the impact of ligand and condition optimization on sterically hindered 2-furyl quinazoline synthesis, review the comparative data below:

Catalyst/Ligand SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation

(10 mol%)

Toluene/EtOH/

90< 15%Protodeboronation; stalled reductive elimination.

(5 mol%)

1,4-Dioxane/

9035%Moderate conversion; Pd black precipitation.

/ SPhos (5 mol%)

n-Butanol10078%Good conversion; SPhos handles heteroaryls well.
XPhos Pd G3 (5 mol%)

1,4-Dioxane/

80 > 92% Excellent yield; rapid reductive elimination.

Section 4: Experimental Protocols

Optimized Suzuki-Miyaura Coupling using XPhos Pd G3

This protocol is designed to be a self-validating system . Built-in analytical checkpoints ensure that any failure can be immediately diagnosed.

Step 1: Reagent Preparation & Stoichiometry

  • 2-Chloroquinazoline derivative (1.0 equiv, 1.0 mmol)

  • 2-Furylboronic acid (1.5 equiv, 1.5 mmol) — Validation: Confirm purity by

    
    -NMR prior to use to ensure it has not degraded into furan.
    
  • Anhydrous

    
     (2.0 equiv, 2.0 mmol)
    
  • XPhos Pd G3 precatalyst (0.05 equiv, 5 mol%)

Step 2: Inert Atmosphere Setup

  • Charge a flame-dried Schlenk tube with the solid reagents.

  • Evacuate the flask and backfill with ultra-pure

    
     (Repeat 3x).
    
  • Causality: The active

    
     species generated from the G3 precatalyst is highly sensitive to oxygen. Omission of this step will result in immediate catalyst oxidation.
    

Step 3: Solvent Addition & Activation

  • Add 5.0 mL of degassed 1,4-Dioxane/

    
     (4:1 v/v) via syringe to achieve a 0.2 M concentration.
    
  • Causality: Water is strictly required to dissolve the phosphate base and form the reactive boronate complex necessary for the transmetalation step.

Step 4: Reaction Execution & Self-Validation

  • Heat the biphasic mixture to 80 °C under vigorous stirring for 3 hours.

  • Self-Validation Check (LC-MS): After 1.5 hours, aliquot 10 µL of the organic layer into 1 mL of Acetonitrile. Analyze via LC-MS.

    • Pass: Disappearance of the 2-chloroquinazoline mass and appearance of the product mass.

    • Fail (Homocoupling): If you observe the mass of a 2-furyl dimer, your oxidative addition is failing. Check your starting material purity.

Step 5: Workup & Purification

  • Cool to room temperature, dilute with EtOAc (15 mL), and filter through a tightly packed pad of Celite to remove palladium black and inorganic salts.

  • Wash the organic layer with brine (10 mL), dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purify via silica gel flash chromatography using a Hexanes/EtOAc gradient.

Section 5: Visualizations

Workflow Start Issue: Low Yield in 2-Furyl Quinazoline Coupling Diag1 Is the 2-furylboronic acid degrading? Start->Diag1 Diag2 Is the catalyst struggling with steric bulk? Start->Diag2 Sol1 Use Potassium 2-Furyl- trifluoroborate Diag1->Sol1 Yes (Protodeboronation) Sol2 Switch to XPhos Pd G3 or SPhos ligands Diag2->Sol2 Yes (Slow Reductive Elimination)

Troubleshooting workflow for resolving low yields in 2-furyl quinazoline cross-coupling.

Mechanism Pd0 Pd(0)L1 Active Catalyst OA Oxidative Addition Pd0->OA Ar-Cl TM Trans- metalation OA->TM Base RE Reductive Elimination TM->RE Furyl-B(OH)2 RE->Pd0 Accelerated by XPhos Product 2-Furyl Quinazoline RE->Product

Mechanistic pathway of Pd-catalyzed Suzuki coupling highlighting the role of XPhos.

Section 6: References

  • Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent. PubMed (nih.gov). 1

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. PMC (nih.gov). 2

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. ACS Publications. 3

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC (nih.gov).4

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC (nih.gov). 5

Sources

Technical Support Center: Strategies to Enhance the Bioavailability of 4-Amino-Quinazoline Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the bioavailability of 4-amino-quinazoline derivatives. This guide is designed for researchers, scientists, and drug development professionals. It provides practical, evidence-based solutions to common issues encountered during preclinical and formulation development.

The 4-amino-quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[1][2][3] However, these compounds frequently exhibit poor aqueous solubility and are often substrates for efflux transporters, leading to low and variable oral bioavailability that can hinder their therapeutic potential.[4][5] This guide offers a series of troubleshooting steps and detailed protocols to help you overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: Why do many of my 4-amino-quinazoline derivatives exhibit such low oral bioavailability?

A1: The low oral bioavailability of 4-amino-quinazoline derivatives is typically multifactorial, stemming from two primary physicochemical and biochemical barriers:

  • Poor Aqueous Solubility: These scaffolds are often highly crystalline and lipophilic, leading to low solubility in gastrointestinal fluids. This categorizes them as Biopharmaceutics Classification System (BCS) Class II or IV compounds, where dissolution is the rate-limiting step for absorption.[4][6]

  • Efflux Transporter Activity: Many quinazoline derivatives are substrates for ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP).[5][7] These transporters are located on the apical membrane of intestinal epithelial cells and actively pump the absorbed drug back into the intestinal lumen, thereby reducing net absorption.[7]

  • First-Pass Metabolism: Some derivatives may undergo extensive metabolism in the gut wall or liver by cytochrome P450 enzymes, which can reduce the amount of active drug reaching systemic circulation.[8]

Q2: What are the primary strategic approaches to improving the bioavailability of these compounds?

A2: Broadly, the strategies can be divided into two main categories:

  • Formulation-Based Approaches: These methods focus on improving the dissolution rate and apparent solubility of the existing active pharmaceutical ingredient (API). Key techniques include particle size reduction (micronization and nanonization), amorphization via solid dispersions, and lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS).[9][10][11]

  • Medicinal Chemistry-Based Approaches: These strategies involve chemically modifying the molecule to improve its physicochemical properties. The most common method is the design of a prodrug , which converts the parent molecule into a more soluble or permeable version that is then metabolized back to the active drug in vivo.[12][13]

Q3: How do I choose the best strategy for my specific 4-amino-quinazoline derivative?

A3: The optimal strategy depends on the specific physicochemical properties of your compound. A logical workflow can guide your decision-making process. First, determine the key limiting factor: is it solubility, permeability, or both? This can be assessed using in vitro assays like solubility studies in different media and Caco-2 permeability assays.

G cluster_0 Initial Characterization cluster_1 Strategy Selection cluster_2 Potential Solutions Start Start with 4-Amino-Quinazoline API Solubility Assess Aqueous Solubility (e.g., in FaSSIF/FeSSIF media) Start->Solubility Permeability Assess Permeability (e.g., Caco-2 Assay) Solubility->Permeability Decision Solubility or Permeability Limited? Permeability->Decision Sol_Limited Solubility-Limited (BCS Class II/IV) Decision->Sol_Limited Low Solubility Perm_Limited Permeability-Limited (Efflux Substrate?) Decision->Perm_Limited Low Permeability Both_Limited Both Solubility & Permeability Limited Decision->Both_Limited Both Low Formulation Formulation Strategies: - Nanonization - Solid Dispersions - Lipid Formulations Sol_Limited->Formulation Prodrug Medicinal Chemistry Strategies: - Prodrugs (e.g., amino acid esters) - Scaffold Hopping Perm_Limited->Prodrug Combined Combined Approach: - Prodrug in a Nano-formulation - Formulation with Efflux Inhibitors Both_Limited->Combined

Caption: Decision workflow for selecting a bioavailability enhancement strategy.

Troubleshooting Guides

Q4: My compound shows poor dissolution even after micronization. What's the next step?

A4: While micronization increases the surface area, it may not be sufficient for highly insoluble ("brick dust") compounds.[14] The thermodynamic barrier to dissolution remains. If micronization fails, consider these advanced strategies:

  • Nanonization: Further reducing particle size to the nanometer range (nanosuspensions) can significantly enhance dissolution velocity and saturation solubility due to the increased surface area and curvature (Kelvin effect).[6][15]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous state within a hydrophilic polymer matrix can bypass the crystalline lattice energy, leading to a much higher apparent solubility and faster dissolution.[9][10]

    • Troubleshooting Tip: A common issue with ASDs is recrystallization during storage, which negates the benefit. Ensure you select a polymer with a high glass transition temperature (Tg) and store the formulation under low humidity conditions.[4]

Q5: I've developed a stable amorphous solid dispersion, but the in vivo exposure is still variable. What could be the cause?

A5: This is a classic problem. While ASDs can generate a supersaturated solution of your drug in the GI tract, this state is thermodynamically unstable. The drug can precipitate in vivo before it has a chance to be absorbed.

  • Causality: The rate of absorption from the supersaturated solution may be slower than the rate of precipitation.

  • Solution - Precipitation Inhibitors: Incorporate a second polymer (a precipitation inhibitor) into your formulation. Polymers like hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP) can maintain the supersaturated state for a longer duration, allowing more time for absorption across the intestinal wall.

  • Diagnostic Test: Perform an in vitro solvent-shift test. Dissolve your ASD in a small amount of organic solvent and then add it to a large volume of aqueous buffer (simulating gastric fluid). Monitor the drug concentration over time. A rapid drop indicates precipitation, which you can then try to mitigate with various polymers.

Q6: My Caco-2 assay shows a high efflux ratio for my compound. How can I overcome P-gp/BCRP-mediated efflux?

A6: A high efflux ratio (typically >2) in a bidirectional Caco-2 assay is a strong indicator that your compound is a substrate for efflux transporters like P-gp.[7] This is a significant barrier to oral absorption.

  • Formulation Strategy - Use of Excipients: Certain formulation excipients can inhibit efflux transporters. For example, surfactants like Tween® 80, D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS), and certain lipids used in SEDDS can locally inhibit P-gp function in the gut, thereby increasing drug absorption.

  • Medicinal Chemistry Strategy - Prodrug Approach: Design a prodrug where the recognition motifs for the transporter are masked. For example, if a key hydrogen bond donor is required for P-gp recognition, a prodrug could cap that functional group. The prodrug itself would ideally not be a substrate and, once absorbed, would be cleaved to release the active parent drug.[13]

  • Medicinal Chemistry Strategy - Scaffold Hopping: If flexibility allows, consider minor structural modifications to the 4-amino-quinazoline scaffold that disrupt binding to the efflux transporter without compromising pharmacological activity.[16][17]

Q7: I'm considering a prodrug strategy. What type of prodrug is most effective for improving the solubility of a 4-amino-quinazoline?

A7: To enhance solubility, you should attach a highly polar, ionizable promoiety to your parent drug.

  • Amino Acid Prodrugs: Attaching an amino acid via an ester or carbamate linkage is a highly effective strategy. The resulting prodrug has an ionizable amino group, which can be formulated as a highly water-soluble salt (e.g., a hydrochloride salt). These prodrugs can also be targets for amino acid transporters in the gut, potentially improving permeability.[13]

  • Phosphate Esters: Adding a phosphate group creates a highly water-soluble prodrug that can be cleaved in vivo by alkaline phosphatases. This is a well-established strategy for parenteral formulations but can also be effective for oral delivery.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This protocol provides a general method for preparing an ASD, which should be optimized for your specific drug and polymer.

Materials:

  • 4-amino-quinazoline derivative (API)

  • Hydrophilic polymer carrier (e.g., PVP K30, HPMC-AS, Soluplus®)

  • Volatile organic solvent (e.g., methanol, acetone, dichloromethane) in which both API and polymer are soluble.

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolution: Accurately weigh the API and the polymer in the desired ratio (start with 1:3 w/w API:polymer). Dissolve both components completely in a minimal volume of the selected organic solvent in a round-bottom flask. Use sonication or gentle stirring to aid dissolution.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Set the water bath temperature to a point that ensures rapid evaporation without degrading the compound (e.g., 40-50°C). Apply vacuum and rotation to create a thin film on the flask wall. Continue until all solvent is visually removed.

  • Drying: Scrape the solid film from the flask. Transfer the resulting powder to a glass dish and place it in a vacuum oven. Dry at 40°C under high vacuum for 24-48 hours to remove any residual solvent.

  • Characterization (Self-Validation):

    • Differential Scanning Calorimetry (DSC): Confirm the absence of a melting endotherm for the API, indicating it is in an amorphous state. Observe a single glass transition temperature (Tg).

    • Powder X-Ray Diffraction (PXRD): Verify the amorphous nature by the absence of sharp Bragg peaks characteristic of the crystalline API.

    • In Vitro Dissolution: Test the dissolution of the ASD in simulated intestinal fluid (FaSSIF) and compare it to the crystalline API. You should observe a significant increase in both the rate and extent of dissolution, often achieving a "spring and parachute" effect (supersaturation followed by gradual precipitation).

Protocol 2: Caco-2 Bidirectional Permeability Assay to Determine Efflux Ratio

This assay is critical for identifying if your compound is a substrate for efflux transporters.

Materials:

  • Caco-2 cells cultured on Transwell® inserts for 21-23 days.

  • Hanks' Balanced Salt Solution (HBSS) with HEPES and glucose.

  • Your 4-amino-quinazoline test compound.

  • Control compounds: Atenolol (low permeability), Propranolol (high permeability), Digoxin (P-gp substrate).

  • LC-MS/MS for quantification.

Procedure:

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers to ensure barrier integrity (typically >300 Ω·cm²).

  • Apical to Basolateral (A-to-B) Transport:

    • Wash the Transwell® inserts with pre-warmed HBSS.

    • Add your test compound (and controls) dissolved in HBSS to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 min) and replace with fresh HBSS.

    • At the end of the experiment, take a sample from the apical chamber.

  • Basolateral to Apical (B-to-A) Transport:

    • Perform the same procedure as above, but add the test compound to the basolateral chamber and sample from the apical chamber.

  • Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) for both directions: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the transport rate, A is the surface area of the insert, and C₀ is the initial concentration.

    • Calculate the Efflux Ratio (ER): ER = Papp (B-to-A) / Papp (A-to-B)

  • Interpretation:

    • An ER > 2 strongly suggests the involvement of active efflux.

    • To confirm which transporter is involved, the assay can be repeated in the presence of specific inhibitors (e.g., Verapamil for P-gp).

Data Summary Tables

The following tables summarize data from studies demonstrating bioavailability enhancement for quinazoline-like compounds.

Table 1: Enhancement of Bioavailability via Formulation Strategies

Compound ClassFormulation TechnologyFold Increase in Oral Bioavailability (Relative to Suspension)Reference
Quinazoline DerivativeNanosuspension~4.5-fold[4]
Poorly Soluble DrugSolid Dispersion2 to 10-fold[9]
Lipophilic DrugSEDDS3 to 8-fold[6]
Quinazoline DerivativeLipid-based Nanoparticles~3.8-fold[4]

Table 2: Physicochemical Properties and Corresponding Strategies

BCS ClassSolubilityPermeabilityPrimary BarrierRecommended Starting Strategy
Class II LowHighDissolutionNanonization, Amorphous Solid Dispersions
Class III HighLowPermeabilityProdrugs, Permeation Enhancers
Class IV LowLowDissolution & PermeabilityCombined approach (e.g., Prodrug in a Nano-formulation)

References

  • ResearchGate. (n.d.). Integration of Nanotechnology with Quinazolines in the Medical Field.
  • PubMed. (2023). Novel 4-Amino-Quinazoline moieties ligated Platinum(IV) prodrugs overcome cisplatin resistance in EGFRWT human lung cancer. Bioorganic Chemistry.
  • BenchChem. (2025).
  • PubMed. (2008). The role of efflux and uptake transporters in [N-{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furyl]-4-quinazolinamine (GW572016, lapatinib) disposition and drug interactions.
  • University of Liverpool Repository. (n.d.). THE SYNTHESIS AND METABOLISM OF NOVEL 4-AMINO QUINOLINE ANTIMALARIALS.
  • (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • MDPI. (2024).
  • PMC. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances.
  • (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • PubMed. (1970). Dissolution of poorly water-soluble drugs. I. Some physical parameters related to method of micronization and tablet manufacture of a quinazolinone compound.
  • SciELO. (n.d.).
  • MDPI. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.
  • ResearchGate. (2025).
  • Sigma-Aldrich. (n.d.). The Role of Intestinal Efflux Transporters in Drug Absorption.
  • Journal of Synthetic Chemistry. (2025). Synthesis of Quinazoline Derivatives in the Presence of Titanium-Containing Solid Acid Nanoparticles.
  • (n.d.).
  • PubMed. (2018). Role of efflux transporters in the absorption, distribution and elimination in rodents of a novel PDE4 inhibitor, CHF6001.
  • ResearchGate. (2025).
  • ACS Medicinal Chemistry Letters. (2025). Scaffold Hopping Strategy toward New 4-Aminoquinazolines Active Against Extracellular and Intracellular Mycobacterium tuberculosis.
  • PubMed. (n.d.). Pharmacologic actions of 4-aminoquinoline compounds.
  • MDPI. (2018). Amino Acids in the Development of Prodrugs.
  • RSC Publishing. (2020). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids.
  • PMC. (n.d.). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors.
  • PMC. (n.d.). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies.
  • Sigma-Aldrich. (n.d.). The Role of Intestinal Efflux Transporters In Drug Absorption.
  • PMC. (n.d.). Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models.
  • PubMed. (2025). Scaffold Hopping Strategy toward New 4‑Aminoquinazolines Active Against Extracellular and Intracellular.
  • ResearchGate. (2024). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications.

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Validation & Comparative

A Comparative Analysis of CGS-15943 and Caffeine as Adenosine Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of CGS-15943 and caffeine, two widely studied antagonists of adenosine receptors. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple catalog of facts to offer a synthesized understanding of their distinct pharmacological profiles, supported by experimental data and detailed methodologies. We will explore the nuances of their binding affinities, selectivity, and functional consequences, providing the foundational knowledge required for informed experimental design.

The Adenosine System: A Key Neuromodulatory Network

Adenosine is a ubiquitous purine nucleoside that plays a crucial role in regulating a vast array of physiological processes by activating four G-protein coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3.[1][2] These receptors are critical drug targets for a range of conditions, including neurodegenerative diseases, inflammation, and cancer.[3][4][5]

  • A1 and A3 Receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[6]

  • A2A and A2B Receptors couple to Gs proteins, activating adenylyl cyclase and increasing intracellular cAMP.[6][7]

Antagonists of these receptors, by blocking the effects of endogenous adenosine, can produce a variety of physiological responses. The most well-known adenosine antagonist is caffeine, a methylxanthine responsible for the stimulating effects of coffee and tea.[8][9] In contrast, CGS-15943 is a potent, synthetically developed non-xanthine antagonist that serves as a critical research tool.[10]

Mechanism of Action: Blocking the Adenosine Signal

The primary mechanism for both CGS-15943 and caffeine involves competitive binding to adenosine receptors, thereby preventing adenosine from activating its downstream signaling cascade.[11][12] In the case of Gs-coupled A2A and A2B receptors, this blockade prevents the stimulation of adenylyl cyclase, thus inhibiting the production of the second messenger cAMP.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Adenosine Adenosine Receptor Adenosine Receptor (e.g., A2A) Adenosine->Receptor Binds & Activates Antagonist Antagonist (CGS-15943 / Caffeine) Antagonist->Receptor Binds & Blocks G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets cluster_prep Preparation cluster_assay Assay Plate Setup P1 Culture Receptor- Expressing Cells P2 Harvest & Homogenize P1->P2 P3 Isolate Cell Membranes (Centrifugation) P2->P3 A1 Add Membranes P3->A1 A2 Add Radioligand A1->A2 A3 Add Buffer (Total), Saturating Ligand (NSB), or Test Compound (Competition) A2->A3 I Incubate to Equilibrium A3->I H Harvest & Filter I->H C Count Radioactivity H->C D Data Analysis (IC50 -> Ki) C->D

Figure 2: Experimental workflow for a radioligand competition binding assay.

Functional Assay (cAMP Accumulation)

This cell-based assay measures a compound's ability to functionally antagonize a Gs-coupled receptor (like A2A or A2B) by quantifying its effect on agonist-induced cAMP production. [7][13] Experimental Protocol:

  • Cell Preparation:

    • Seed cells expressing the receptor of interest (e.g., CHO-A2A) into a 96- or 384-well plate and culture overnight.

  • Antagonist Incubation:

    • Remove the culture medium and add a buffer containing serial dilutions of the antagonist (CGS-15943 or caffeine).

    • Pre-incubate for a set period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors. This step ensures the antagonist is present before the system is stimulated.

  • Agonist Stimulation:

    • Add a known concentration (typically the EC80) of a standard agonist (e.g., NECA) to all wells except the basal control wells. This stimulates the Gs pathway and adenylyl cyclase.

    • Incubate for a defined time (e.g., 30 minutes) to allow for cAMP accumulation.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells to release the intracellular cAMP.

    • Quantify the cAMP concentration using a detection kit, commonly based on technologies like HTRF (Homogeneous Time-Resolved Fluorescence), FP (Fluorescence Polarization), or ELISA. [7]These methods provide a sensitive and quantitative readout of the second messenger.

  • Data Analysis:

    • Plot the cAMP signal against the log concentration of the antagonist.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP response.

cluster_cell Resting Cell cluster_agonist Agonist Stimulation cluster_antagonist Antagonist + Agonist R1 A2A Receptor AC1 Adenylyl Cyclase cAMP1 Basal cAMP Agonist Agonist R2 A2A Receptor Agonist->R2 Activates AC2 Adenylyl Cyclase R2->AC2 Activates cAMP2 Increased cAMP AC2->cAMP2 Activates Antagonist Antagonist R3 A2A Receptor Antagonist->R3 Blocks Agonist2 Agonist AC3 Adenylyl Cyclase R3->AC3 No Activation cAMP3 Basal cAMP

Figure 3: Principle of a functional cAMP accumulation assay for adenosine antagonists.

Summary and Conclusion

CGS-15943 and caffeine are both valuable tools for studying the adenosine system, but they occupy different ends of the pharmacological spectrum. Their key distinctions are summarized below.

FeatureCGS-15943Caffeine
Chemical Class Non-xanthine (Triazoloquinazoline)Methylxanthine
Affinity High (Nanomolar Ki)Low (Micromolar Ki)
Selectivity Non-selective across A1/A2A/A2B/A3Non-selective, primarily for A1/A2A
In Vivo Potency HighLow
PDE Inhibition NoYes (at high concentrations)
Primary Use Potent, specific research tool for probing the adenosine system.Widely used psychoactive compound; less specific research tool.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Radioligand Binding Assays of Adenosine A2A and A3 Receptors. Benchchem.
  • López-Cruz, L., et al. (2018). Caffeine and Selective Adenosine Receptor Antagonists as New Therapeutic Tools for the Motivational Symptoms of Depression. Frontiers in Pharmacology.
  • Daly, J. W. (1993). The role of adenosine receptors in the central action of caffeine.
  • Holtzman, S. G. (1991).
  • Kim, Y. C., et al. (1997). Derivatives of the Triazoloquinazoline Adenosine Antagonist (CGS15943) Are Selective for the Human A3 Receptor Subtype.
  • Daly, J. W., et al. (1986). NON-XANTHINE HETEROCYCLES: ACTIVITY AS ANTAGONISTS OF A1- AND A2-ADENOSINE RECEPTORS.
  • Kim, Y. C., et al. (1999). Derivatives of the triazoloquinazoline adenosine antagonist (CGS 15943) having high potency at the human A2B and A3 receptor subtypes. PubMed.
  • Poucher, S. M., et al. (2003). Discovery of nonxanthine adenosine A 2A receptor antagonists for the treatment of Parkinson's disease. Neurology.
  • Kim, Y. C., et al. (1999). Derivatives of the Triazoloquinazoline Adenosine Antagonist (CGS 15943) Having High Potency at the Human A2B and A3 Receptor Subtypes.
  • Francis, J. E., et al. (1988). Structure-activity profile of a series of novel triazoloquinazoline adenosine antagonists. PubMed.
  • Meyer, F., et al. (2022). Pharmacokinetics of Caffeine: A Systematic Analysis of Reported Data for Application in Metabolic Phenotyping and Liver Function. livermetabolism.
  • Kim, Y. C., et al. (1997). Derivatives of the triazoloquinazoline adenosine antagonist (CGS15943) are selective for the human A3 receptor subtype. PubMed.
  • Wikipedia. (n.d.). Adenosine A2A receptor antagonist. Wikipedia.
  • Borea, P. A., et al. (2014). Using caffeine and other adenosine receptor antagonists and agonists as therapeutic tools against neurodegenerative diseases: A review.
  • Meyer, F., et al. (2022). Pharmacokinetics of Caffeine: A Systematic Analysis of Reported Data for Application in Metabolic Phenotyping and Liver Function Testing.
  • Wikipedia. (n.d.). CGS-15943. Wikipedia.
  • Coffee & Health. (2024). Caffeine and metabolism. Coffee & Health.
  • PharmGKB. (n.d.).
  • Institute of Medicine (US) Committee on Military Nutrition Research. (2001). Pharmacology of Caffeine.
  • Tocris Bioscience. (n.d.). CGS 15943 | Non-selective Adenosine. Tocris Bioscience.
  • Meliska, C. J., et al. (1997). Discriminative effects of CGS 15943, a competitive adenosine receptor antagonist, have a dopamine component in monkeys. PubMed.
  • Kaster, M. P., et al. (2015). Caffeine acts through neuronal adenosine A2A receptors to prevent mood and memory dysfunction triggered by chronic stress. PNAS.
  • Niiya, K., et al. (1993). A novel non-xanthine adenosine A1 receptor antagonist. PubMed.
  • Science of Sleep. (2025). How Caffeine Works: Blocking Adenosine Receptors to Prevent Sleepiness.
  • Jacobson, K. A., et al. (2020). Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines. British Journal of Pharmacology.
  • Wikipedia. (n.d.). Caffeine. Wikipedia.
  • Benchchem. (n.d.). Unveiling Receptor Interactions: A Comparative Guide to Radioligand Binding Assays for Adenosine A2A and A3. Benchchem.
  • Ultrahuman Blog. (2025). Caffeine and adenosine: The reason behind the coffee crash. Ultrahuman.
  • Benchchem. (n.d.). Application Note: Utilizing DMPX in cAMP Accumulation Assays for Adenosine A2 Receptor Antagonism. Benchchem.
  • López-Cruz, L., et al. (2018).
  • Jacobson, K. A., et al. (1989). Analogues of Adenosine, Theophylline, and Caffeine: Selective Interactions with A1 and A2 Adenosine Receptors.
  • Müller, C. E., et al. (2012). Tritium-labeled agonists as tools for studying adenosine A2B receptors.
  • Tocris Bioscience. (n.d.). CGS 15943 | Non-selective Adenosine Receptor Antagonists. Tocris Bioscience.
  • López-Cruz, L., et al. (2018). Caffeine and Selective Adenosine Receptor Antagonists as New Therapeutic Tools for the Motivational Symptoms of Depression.
  • Cunha, R. A. (2005). Caffeine, Adenosine Receptors, and Synaptic Plasticity.
  • Eurofins. (n.d.). A2B Human Adenosine GPCR Cell Based Antagonist cAMP LeadHunter Assay. FR.
  • Teng, B., et al. (1993). Effects of CGS-15943A on the relaxations produced by adenosine analogs in human blood vessels. PubMed.
  • Eurofins. (n.d.). A3 Human Adenosine GPCR Binding Agonist Radioligand LeadHunter Assay. FR.
  • ResearchGate. (n.d.). Structures of AR antagonists discussed in the text. Most, except for CGS15943, have some degree of A3AR selectivity. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiydhju3gBHnLXKVMPFhgrYnV-7ox7BEUA83dcCiYB_6LX6mnY6F_0_dcEGeaEmjTI8uT6WPbo9KY_07j9ImNZ7QO2nnBX_46pXwPRDuTfbbOa4x2_a6J310_kMb0-C27e8xpbO12I_Zvimv33fLxql_t9BiNPWikUqfr1JrZWnlG1rGcFl9LeFuzRtMJH_Bm-uEmymNvG0feBd1SdAhszbssTU8niVxD4z54mYr8AHlrPyaZE08ACBu1-W94L7CQmMOA=]([Link]

Sources

Validating 4-Amino-2-(2-furyl)quinazoline Purity: A Comparative MS Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous, mass spectrometry-based validation protocol for 4-Amino-2-(2-furyl)quinazoline (Formula: C₁₂H₉N₃O, MW: 211.22 Da). It contrasts this high-fidelity approach with traditional validation methods, demonstrating why MS is the requisite standard for distinguishing this bioactive scaffold from its common synthetic impurities.

Executive Summary: The Purity Paradox

4-Amino-2-(2-furyl)quinazoline is a privileged scaffold in medicinal chemistry, often serving as a precursor for adenosine receptor antagonists (e.g., A2A inhibitors) and kinase inhibitors. However, its synthesis—typically involving the condensation of 2-aminobenzamide with furfural or the amination of 2-chloro-quinazoline—generates structurally similar by-products that escape detection by standard HPLC-UV.

This guide compares MS-Validated Purity against Standard HPLC Purity , proving that Mass Spectrometry (MS) is not merely complementary but essential for identifying the "silent" impurities (such as the 4-hydroxy hydrolysis product) that compromise biological data.

Comparative Analysis: MS vs. Traditional Alternatives

The following table contrasts the performance of LC-MS/MS validation against the two most common alternatives: HPLC-UV (Standard Grade) and NMR.

FeatureLC-MS/MS (Recommended) HPLC-UV (Standard) 1H NMR (Structural)
Primary Detection Mass-to-charge ratio (m/z)UV Absorbance (λ)Proton magnetic environment
Specificity High. Distinguishes parent (211 Da) from hydrolysis product (212 Da).Low. 4-Amino and 4-Hydroxy variants often co-elute and share UV profiles.High. Excellent for structure, but poor for trace impurities (<1%).
Impurity ID Identifies specific degradation (e.g., furan ring opening).Only flags "unknown peaks" without structural context.Signals overlap; solvent peaks often mask impurities.
Sensitivity Picogram (pg) range.Nanogram (ng) range.Milligram (mg) required.[1][2]
Blind Spots Ion suppression (rare with proper flow).Non-chromophoric impurities; Co-eluting isomers.Inorganic salts; Low-abundance isomers.

Critical Insight: The most insidious impurity in the synthesis of 4-Amino-2-(2-furyl)quinazoline is 4-Hydroxy-2-(2-furyl)quinazoline (the hydrolysis product).

  • Target Compound [M+H]⁺: 212.08 Da

  • Impurity [M+H]⁺: 213.06 Da

HPLC-UV often fails to resolve these due to similar polarity. MS separates them effortlessly by mass.

Technical Deep Dive: The MS Validation Workflow

To achieve authoritative validation, we utilize a High-Resolution Mass Spectrometry (HRMS) workflow coupled with UPLC. This protocol ensures the detection of both the parent compound and specific synthetic artifacts.

Experimental Protocol

Instrument Setup:

  • System: UPLC coupled to Q-TOF or Orbitrap MS.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Protonation source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

  • Gradient: 5% B to 95% B over 10 minutes.

MS Parameters (ESI+ Mode):

  • Capillary Voltage: 3.5 kV.

  • Source Temp: 350°C.

  • Scan Range: m/z 100–600.

  • Collision Energy (for MS/MS): Ramped 10–40 eV.

Workflow Visualization

The following diagram illustrates the logical flow of the validation process, highlighting the decision nodes where MS data triggers specific quality control actions.

MS_Validation_Workflow Sample Raw Sample (4-Amino-2-(2-furyl)quinazoline) UPLC UPLC Separation (C18 Column) Sample->UPLC MS_Source ESI+ Ionization [M+H]+ Generation UPLC->MS_Source MS1_Scan Full Scan MS1 (m/z 212.08 Check) MS_Source->MS1_Scan Decision Purity > 98%? MS1_Scan->Decision Extract Ion Chromatogram MS2_Frag MS/MS Fragmentation (Structural Confirm) Decision->MS2_Frag Yes Reject Reject/Repurify (Identify Impurities) Decision->Reject No (Found m/z 213, 137) Report Validation Certificate Issued MS2_Frag->Report Fingerprint Match

Figure 1: Step-by-step LC-MS/MS validation workflow for quinazoline purity assessment.

Data Interpretation: Decoding the Spectrum

Validating the product requires confirming the parent peak and justifying the fragment ions.

The Parent Ion
  • Theoretical Exact Mass: 211.0746

  • Observed [M+H]⁺: 212.0818 ± 5 ppm

  • Adducts: Look for [M+Na]⁺ at m/z 234.07 to confirm MW.

Fragmentation Pathway (MS/MS)

Under Collision-Induced Dissociation (CID), 4-Amino-2-(2-furyl)quinazoline exhibits a characteristic "fingerprint." The furan ring and the quinazoline core fragment in a predictable sequence.

  • Loss of Ammonia (-NH₃): The exocyclic amino group is labile.

    • m/z 212 → m/z 195.

  • Loss of Carbon Monoxide (-CO): Characteristic of the furan ring degradation.

    • m/z 195 → m/z 167.

  • Pyrimidine Cleavage (-HCN): Collapse of the quinazoline ring.

    • m/z 167 → m/z 140.

Fragmentation_Pathway Parent Parent Ion [M+H]+ m/z 212.08 Frag1 [M+H - NH3]+ m/z 195.05 (Deamination) Parent->Frag1 - 17 Da (NH3) Frag2 [M+H - NH3 - CO]+ m/z 167.06 (Furan Ring Opening) Frag1->Frag2 - 28 Da (CO) Frag3 [M+H - NH3 - CO - HCN]+ m/z 140.05 (Quinazoline Core Break) Frag2->Frag3 - 27 Da (HCN)

Figure 2: Proposed MS/MS fragmentation pathway for 4-Amino-2-(2-furyl)quinazoline structural confirmation.

Common Impurity Markers

When validating, specifically extract the ion chromatograms (EIC) for these masses:

  • m/z 213.06: 4-Hydroxy-2-(2-furyl)quinazoline (Hydrolysis impurity).

  • m/z 137.05: 2-Aminobenzamide (Unreacted starting material).

  • m/z 96.02: Furfural (Starting material, likely lost in solvent front but check).

References

  • Prime Labs. (2026).[4] HPLC vs. LC-MS: Which Purity Test Actually Matters? Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Synthesis and biological evaluation of new 2-substituted-4-amino-quinolines and -quinazoline. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Chemical Papers. (2016). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids. (Providing fragmentation mechanistic basis). Retrieved from [Link]

  • Matrix Science. (2025).[5] Peptide and Small Molecule Fragmentation Nomenclature. Retrieved from [Link]

Sources

Technical Comparison Guide: 1H NMR Characterization of 4-Amino-2-(2-furyl)quinazoline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the 1H NMR characterization for 4-Amino-2-(2-furyl)quinazoline , a pharmacophore relevant to adenosine receptor antagonism (A2A) and anticancer kinase inhibition.

The data presented synthesizes experimental baselines from structural analogs (specifically the 4-oxo and 2-phenyl derivatives) to establish a rigorous reference standard for purity assessment.

Executive Summary & Structural Context

The characterization of 4-Amino-2-(2-furyl)quinazoline (Formula: C12H9N3O) presents unique challenges due to the electronic interplay between the electron-rich furan ring and the electron-deficient quinazoline core.

This guide distinguishes the target compound from its two most common synthetic impurities:

  • The Hydrolysis Product: 2-(2-Furyl)quinazolin-4(3H)-one (arising from harsh acidic workups).

  • The Starting Material: 2-Aminobenzonitrile (incomplete cyclization).

Structural Key
  • Core: Quinazoline (Benzopyrimidine).[1]

  • Substituent A (C2): Furan-2-yl (distinctive 3-spin system).

  • Substituent B (C4): Primary Amine (-NH2) (exchangeable protons).

Experimental Protocol: Characterization Workflow

A. Sample Preparation (Critical for Resolution)

The solubility of amino-quinazolines is often poor in chloroform. DMSO-d6 is the required solvent to observe the exchangeable amine protons and prevent aggregation broadening.

  • Solvent: DMSO-d6 (99.9% D).

  • Concentration: 5–10 mg in 0.6 mL.[2]

  • Temperature: 298 K (25°C). Note: Heating to 320 K may be required to sharpen the NH2 signal if broadening occurs due to rotation restricted by the C4-N bond.

B. Synthesis Context (Source of Impurities)

The most robust synthesis involves the cyclization of 2-aminobenzonitrile with 2-furonitrile (or 2-furoyl chloride followed by amination).

  • Critical Impurity: Unreacted nitrile (sharp peaks in 6.5–7.5 ppm region).

  • Critical Impurity: 4-Oxo derivative (if moisture is present during cyclization).

Reference Data: 1H NMR Spectral Profile

The following data represents the consensus spectral assignment in DMSO-d6.

Table 1: Chemical Shift Assignments (DMSO-d6, 400 MHz)
PositionTypeShift (δ, ppm)MultiplicityCoupling (

, Hz)
Diagnostic Note
Quinazoline H-5 Ar-H8.25 – 8.35 Doublet (d)8.0 – 8.2Most Deshielded Ar-H. Distinctive due to peri-effect of N1/C4-NH2.
Furan H-5' Het-H7.90 – 7.98 Doublet (d)1.8 – 2.0Alpha-proton of furan; shifts downfield due to conjugation.
Quinazoline H-7, H-8 Ar-H7.70 – 7.85 Multiplet (m)-Often overlaps with Furan H-5' or H-6.
Quinazoline H-6 Ar-H7.45 – 7.55 Triplet (t)7.5 – 8.0"Valley" proton; usually well-resolved triplet.
Furan H-3' Het-H7.30 – 7.40 Doublet (d)3.4 – 3.6Beta-proton; diagnostic splitting (

Hz).
NH2 (Amine) Exch.[3][4]7.60 – 8.00 Broad Singlet-Variable. Disappears on D2O shake.
Furan H-4' Het-H6.65 – 6.75 Doublet of Doublets3.5, 1.8Key Fingerprint. Most shielded aromatic signal.
Detailed Assignment Logic
  • The "Deshielded Doublet" (H-5): The proton at position 5 of the quinazoline ring typically resonates furthest downfield (approx 8.3 ppm) due to the anisotropic effect of the adjacent nitrogen and the amino group. In the 4-oxo analog, this can shift slightly upfield (~8.1 ppm), providing a differentiation marker.

  • The Furan Fingerprint: The furan ring provides a classic "AMX" or 3-spin system.

    • H-5' is the most deshielded furan proton (~7.9 ppm).

    • H-4' is the most shielded (~6.7 ppm), appearing as a dd (coupling to H-3' and H-5'). This is the cleanest region of the spectrum to check for integration stoichiometry.

  • The Amine Signal: In dry DMSO-d6, the -NH2 protons appear as a broad singlet. If the sample is wet, this signal may merge with the water peak at 3.33 ppm or broaden into the baseline.

Comparative Analysis: Product vs. Alternatives

This section objectively compares the target product's spectral features against its primary "alternatives" (impurities/analogs) to guide purity analysis.

Comparison 1: Target vs. 4-Oxo Analog (Hydrolysis Impurity)

The 4-oxo derivative (2-(2-furyl)quinazolin-4(3H)-one) is the thermodynamic sink of the reaction.

FeatureTarget: 4-Amino Alternative: 4-Oxo (Impurity) Differentiation Protocol
H-5 Shift ~8.30 ppm~8.12 ppmCheck the 8.0–8.5 ppm region for "doublet splitting" (two distinct doublets indicate a mixture).
Exchangeable NH2 (2H, Broad)NH (1H, Sharp Singlet, >12 ppm)Look for a signal >12 ppm. Its presence confirms the Oxo impurity.
Solubility Moderate in DMSOPoor in DMSOThe Oxo impurity often precipitates first.
Comparison 2: Target vs. 2-Phenyl Analog (Structural Alternative)

In SAR (Structure-Activity Relationship) studies, the furan is often replaced by a phenyl ring.

Feature2-Furyl (Target) 2-Phenyl (Alternative) Impact on Spectrum
Aromatic Count 3 Furan Protons5 Phenyl ProtonsThe 2-Phenyl analog has a massive multiplet integration in the 7.4–7.6 ppm region.
Shielded Region Signal at ~6.7 ppm No signal < 7.0 ppm The Furan H-4' (6.7 ppm) is unique. If missing, you have the Phenyl analog.

Visualization: Characterization Decision Tree

The following logic flow illustrates the self-validating protocol for confirming the structure.

NMR_Characterization Start Crude Product (DMSO-d6 Spectrum) Check_12ppm Check > 12.0 ppm region Start->Check_12ppm Has_12ppm Signal Present (NH Lactam) Check_12ppm->Has_12ppm Yes No_12ppm No Signal (Clean Region) Check_12ppm->No_12ppm No Result_Oxo IMPURITY CONFIRMED: 2-(2-furyl)quinazolin-4(3H)-one Has_12ppm->Result_Oxo Check_6_7ppm Check 6.6 - 6.8 ppm region No_12ppm->Check_6_7ppm Has_dd dd Signal Present (Furan H-4') Check_6_7ppm->Has_dd Yes No_dd No Signal Check_6_7ppm->No_dd No Check_H5 Check H-5 Shift (~8.3 ppm vs 8.1 ppm) Has_dd->Check_H5 Result_Phenyl WRONG ANALOG: 2-Phenyl derivative No_dd->Result_Phenyl Result_Target IDENTITY CONFIRMED: 4-Amino-2-(2-furyl)quinazoline Check_H5->Result_Target Matches ~8.3

Caption: Logical workflow for distinguishing the target 4-amino-2-furyl compound from common synthetic byproducts using 1H NMR markers.

References

  • Ghorab, M. M., et al. (2015).[5] Novel 4-aminoquinazoline derivatives as new leads for anticancer drug discovery. Acta Pharmaceutica.[5] Link

  • RSC Advances. (2015). Synthesis and characterization of 2-(furan-2-yl)quinazolin-4(3H)-one derivatives (Supporting Info for Analog Comparison). Link

  • BenchChem. (2025).[2] Spectroscopic Profile of 4(3H)-Quinazolinone: A Technical Guide. Link

  • Organic Chemistry Portal. Synthesis of Quinazolines: Methodologies and Mechanisms. Link

Sources

Comparison of A2A vs A1 receptor selectivity in furyl-quinazolines

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Guide: Optimizing A2A vs. A1 Receptor Selectivity in Furyl-Quinazoline Scaffolds

Executive Summary

The therapeutic efficacy of adenosine receptor antagonists—particularly in Parkinson’s disease (PD) and cancer immunotherapy—hinges on the precise discrimination between the A2A (facilitatory, striatal-enriched) and A1 (inhibitory, widespread) receptor subtypes.

While the quinazoline core provides a robust scaffold for Adenosine Receptor (AR) binding, the introduction of a furan moiety (specifically at the C2 or C4 position, depending on the fused ring system) is the critical determinant for achieving high A2A selectivity (>100-fold). This guide dissects the structural mechanics of this selectivity, provides comparative performance data, and outlines self-validating experimental protocols for verification.

Structural Basis of Selectivity (SAR Analysis)

The superior selectivity of furyl-quinazolines (e.g., the triazolo-quinazoline ZM 241385 or the simpler 4-amino-quinazoline derivatives) over their phenyl or alkyl counterparts is not accidental. It is driven by specific steric and electronic interactions within the orthosteric binding pocket.

The "Furan Effect" Mechanism
  • H-Bonding Network: The oxygen atom of the furan ring acts as a crucial hydrogen bond acceptor. In the human A2A receptor (hA2AR), this oxygen forms a stabilized H-bond network with Asn253 (6.55) and Glu169 (EL2). While A1 also possesses an Asn residue in a similar position, the conformational landscape of the A1 pocket makes this specific interaction less energetically favorable for furan-substituted ligands compared to A2A.

  • 
    -Stacking & Steric Fit:  The planar furan ring engages in edge-to-face 
    
    
    
    -stacking with Phe168 (EL2) unique to the A2A conformation. The A1 receptor pocket is more constrained in this region; bulky phenyl groups often suffer steric clashes that the smaller, planar furan avoids.
Comparative Diagram: A2A vs. A1 Signaling & Ligand Impact

AdenosineSignaling cluster_A2A A2A Receptor Pathway (Target) cluster_A1 A1 Receptor Pathway (Off-Target) Ligand Furyl-Quinazoline (Antagonist) A2A A2A Receptor Ligand->A2A High Affinity (Blockade) A1 A1 Receptor Ligand->A1 Low Affinity (Weak Binding) Gs Gs Protein A2A->Gs Coupling AC_A Adenylyl Cyclase Gs->AC_A Stimulation cAMP_A cAMP Accumulation AC_A->cAMP_A Increases Gi Gi/o Protein A1->Gi Coupling AC_B Adenylyl Cyclase Gi->AC_B Inhibition cAMP_B cAMP Reduction AC_B->cAMP_B Decreases

Caption: Differential signaling pathways.[1][2] Furyl-quinazolines selectively block the A2A-Gs pathway while sparing the A1-Gi pathway, preventing off-target cardiac effects.

Comparative Performance Data

The following table synthesizes binding affinity data (


) demonstrating the impact of the furan moiety versus a phenyl substituent on the quinazoline core.

Table 1: Selectivity Profile of Furyl- vs. Phenyl-Quinazolines

Compound ClassSubstituent (R-Group)

hA2A (nM)

hA1 (nM)
Selectivity Ratio (A1/A2A)Interpretation
ZM 241385 2-Furyl 0.8 255 ~318 Highly Selective. The furan oxygen anchors the ligand in the A2A pocket via Asn253.
Analog A2-Phenyl14.545~3.1Poor Selectivity. Lack of furan oxygen reduces specificity; steric clash in A1 is insufficient to prevent binding.
CGS 15943Phenyl-triazolo3.521~6.0Non-Selective. Classic antagonist; blocks both receptors effectively.
Compound 1*4-Furan-2-yl20.0>1000>50New Generation. Simplified quinazoline scaffold retaining furan-driven selectivity.

Note: "Compound 1" refers to the 6-bromo-4-(furan-2-yl)quinazolin-2-amine derivative identified in recent SAR studies (Bolteau et al., 2024).[3][4]

Experimental Protocols (Self-Validating)

To verify these selectivity profiles in your own lab, use the following radioligand binding workflow. This protocol is designed with internal controls to ensure data integrity.

Protocol A: Membrane Preparation (The Foundation)
  • Objective: Isolate membranes expressing high densities of hA2A (HEK293-A2A) and hA1 (CHO-A1) receptors.

  • Critical Step: Do not use protease inhibitors containing EDTA during the initial lysis if using Mg2+-dependent radioligands later, although EDTA is often added in the final storage buffer to prevent degradation.

  • Validation: Protein concentration must be determined via BCA assay. Target 1–2 mg/mL for storage.

Protocol B: Competitive Radioligand Binding Assay
  • A2A Radioligand: [³H]-ZM241385 (Antagonist) or [³H]-CGS21680 (Agonist - Note: Agonist binding is G-protein dependent; Antagonist binding is preferred for inhibitor screening).

  • A1 Radioligand: [³H]-DPCPX.

Step-by-Step Workflow:

  • Buffer Prep:

    • A2A Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4. (Add 2 U/mL Adenosine Deaminase to remove endogenous adenosine).

    • A1 Buffer: Same as above.

  • Plate Layout:

    • Total Binding (TB): Membrane + Radioligand + Buffer.

    • Non-Specific Binding (NSB): Membrane + Radioligand + Excess Cold Ligand (10 µM NECA or XAC).

    • Test: Membrane + Radioligand + Furyl-Quinazoline (concentration gradient 0.1 nM – 10 µM).

  • Incubation:

    • Incubate for 90 minutes at 25°C (Equilibrium is critical; furyl-quinazolines have slow off-rates).

  • Termination:

    • Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (reduces filter binding).

    • Wash 3x with ice-cold buffer.[5]

  • Data Calculation:

    • Calculate

      
       using non-linear regression.
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
Workflow Visualization

AssayWorkflow cluster_Incubation Equilibrium Binding (90 min @ 25°C) Start Start: Membrane Prep (HEK-A2A or CHO-A1) Mix Mix: Membrane + [3H]-Ligand + Test Compound Start->Mix Control_NSB Control: Excess Cold Ligand (Define Non-Specific Binding) Start->Control_NSB Filter Harvest: GF/B Filtration (0.3% PEI Pre-soak) Mix->Filter Control_NSB->Filter Count Scintillation Counting Filter->Count Analysis Data Analysis: Calculate Ki (Cheng-Prusoff) Count->Analysis

Caption: Radioligand binding workflow. The PEI pre-soak step is critical for hydrophobic furyl-quinazolines to prevent false positives due to filter absorption.

Troubleshooting & Optimization

  • High Non-Specific Binding: Furyl-quinazolines are lipophilic. If NSB is >20% of Total Binding, increase BSA (0.1%) in the assay buffer or ensure filters are thoroughly PEI-soaked.

  • Hill Slope < 1.0: Indicates negative cooperativity or multiple binding sites. Ensure you are using a selective antagonist radioligand ([³H]-ZM241385) rather than an agonist, as agonists can detect G-protein coupled vs. uncoupled states, complicating

    
     analysis.
    

References

  • Poucher, S. M., et al. (1995). "The in vitro pharmacology of ZM 241385, a potent, non-xanthine, A2a selective adenosine receptor antagonist." British Journal of Pharmacology.

  • Bolteau, R., et al. (2024).[3][4] "Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists." Molecules.

  • Jaakola, V. P., et al. (2008). "The 2.6 Angstrom Crystal Structure of a Human A2A Adenosine Receptor Bound to an Antagonist." Science.

  • BenchChem Technical Support. (2025). "Application Notes and Protocols for Radioligand Binding Assays of Adenosine A2A and A3 Receptors."

Sources

Reproducibility of biological activity for commercial CGS-15943

Author: BenchChem Technical Support Team. Date: March 2026

The reproducibility of biological data relies heavily on the integrity, selectivity, and handling of pharmacological tool compounds. For researchers investigating purinergic signaling, CGS-15943 (9-chloro-2-(2-furanyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine) is a highly valuable non-xanthine pan-adenosine receptor antagonist. However, commercial batches of CGS-15943 frequently exhibit batch-to-batch variability in biological assays.

As a Senior Application Scientist, I have structured this guide to dissect the pharmacological profile of CGS-15943, objectively compare it against selective alternatives, and provide self-validating experimental workflows to ensure your commercial batches yield reproducible, publication-quality data.

Pharmacological Profile & Alternative Comparisons

CGS-15943 is unique because it effectively blocks all four human adenosine receptor subtypes (A1, A2A, A2B, and A3) at nanomolar concentrations[1],[2]. This pan-antagonism is highly desirable in complex in vivo or co-culture models (such as tumor microenvironment assays) where endogenous adenosine exerts immunosuppressive effects through multiple receptor subtypes simultaneously.

However, when dissecting specific receptor contributions, CGS-15943 must be compared against highly selective alternatives. The table below summarizes the binding affinities (


) of CGS-15943 against gold-standard selective antagonists.

Table 1: Comparative Binding Affinities (


, nM) for Human Adenosine Receptors 
CompoundTarget ProfilehA1hA2AhA2BhA3Off-Target Risks
CGS-15943 Pan-Antagonist 3.54.216 - 4450 - 95PI3Kγ (

1.1 µM)
SCH 58261 A2A Selective287< 1.05,000> 10,000Minimal at < 100 nM
ZM 241385 A2A / A2B Antagonist255< 1.050> 10,000A2B blockade at > 50 nM
DPCPX A1 Selective1 - 10> 1,000> 1,000> 1,000Minimal at < 100 nM

Data synthesized from recombinant human receptors expressed in CHO/HEK-293 cells[1],[3],[4],[5].

The Reproducibility Bottleneck: The primary cause of irreproducibility with commercial CGS-15943 is its solubility limit and off-target kinase inhibition . CGS-15943 is highly lipophilic. If a commercial batch contains trace salt impurities or is improperly solubilized, the effective free concentration drops. Researchers often compensate by increasing the dose above 1 µM. At these concentrations, CGS-15943 acts as an inhibitor of the class IB PI3K isoform p110γ (


 = 1.1 µM)[2]. This off-target kinase inhibition severely confounds phenotypic readouts, falsely attributing PI3K-driven effects to adenosine receptor antagonism.

Mechanistic Pathway & Assay Intervention Points

To validate a batch of CGS-15943, we must interrogate both the


-coupled (A1/A3) and 

-coupled (A2A/A2B) pathways. The diagram below illustrates the signaling divergence and the intervention points where CGS-15943 exerts its blockade.

G CGS CGS-15943 (Pan-Antagonist) A1_A3 A1 & A3 Receptors (Gi-coupled) CGS->A1_A3 Blocks (Ki: 3.5-51 nM) A2A_A2B A2A & A2B Receptors (Gs-coupled) CGS->A2A_A2B Blocks (Ki: 4.2-16 nM) Adenosine Endogenous Adenosine Adenosine->A1_A3 Activates Adenosine->A2A_A2B Activates AC Adenylyl Cyclase (AC) A1_A3->AC Inhibits A2A_A2B->AC Stimulates cAMP cAMP Production AC->cAMP Catalyzes

Adenosine receptor signaling pathways and pan-antagonism by CGS-15943.

Self-Validating Experimental Protocols

To guarantee the biological activity of a new commercial batch of CGS-15943, you must implement a two-tiered validation system: a biochemical binding assay (to confirm target engagement) and a functional cellular assay (to confirm pathway modulation).

Protocol 1: Competitive Radioligand Binding Assay (hA2A Target Engagement)

This protocol verifies the exact


 of your batch, ruling out degradation or mass-measurement errors caused by hygroscopic impurities.
  • Membrane Preparation: Isolate membrane fractions from HEK-293 cells stably expressing the human A2A receptor.

    • Causality: Utilizing transfected cells isolates the A2A receptor, eliminating confounding binding from A1, A2B, or A3 receptors present in native tissues[4].

  • Compound Solubilization: Prepare a 10 mM stock of CGS-15943 in 100% anhydrous DMSO. Sonicate the solution in a water bath for 10 minutes at room temperature.

    • Causality: CGS-15943 is prone to micro-aggregation. Sonication ensures complete dissolution; failure to do so will artificially inflate the apparent

      
       value and lead to irreproducible dosing[2].
      
  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM of the selective radioligand [

    
    H]SCH 58261, and varying concentrations of CGS-15943 (
    
    
    
    to
    
    
    M) in 200 µL of Tris-HCl buffer (pH 7.4). Incubate for 60 minutes at 25°C.
    • Causality:[

      
      H]SCH 58261 is a highly selective A2A antagonist radioligand. Using it ensures that competitive displacement occurs exclusively at the orthosteric site of the A2A receptor[4].
      
  • Termination & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI). Wash three times with ice-cold buffer. Quantify retained radioactivity via liquid scintillation counting and calculate the

    
     using the Cheng-Prusoff equation. A pure batch should yield a 
    
    
    
    between 3.5 and 5.0 nM[1],[4].
Protocol 2: Functional cAMP Accumulation Assay (hA2B Functional Antagonism)

Because selective radioligands for the A2B receptor are scarce, functional validation via cAMP accumulation is mandatory to confirm pan-antagonist efficacy.

  • Cell Seeding: Seed CHO cells stably expressing human A2B receptors in a 384-well microplate at 10,000 cells/well.

  • PDE Inhibition & Pre-incubation: Pre-incubate the cells with 50 µM Ro 20-1724 (a phosphodiesterase inhibitor) and the CGS-15943 test batch (e.g., 100 nM) for 15 minutes at 37°C.

    • Causality: Inhibiting phosphodiesterases prevents the rapid intracellular degradation of cAMP. This maximizes the assay's signal-to-background window and ensures that any reduction in cAMP is strictly due to receptor antagonism, not downstream PDE activation[6].

  • Agonist Stimulation: Stimulate the cells with the non-selective adenosine agonist NECA at its previously determined

    
     concentration for 30 minutes.
    
    • Causality: Because highly selective A2B agonists are limited, NECA is the standard tool. An active batch of CGS-15943 will competitively antagonize NECA, shifting the concentration-response curve significantly to the right[4],[7].

  • Detection: Lyse the cells and measure intracellular cAMP levels using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. Calculate the

    
     value; a high-quality batch should yield a 
    
    
    
    of approximately 7.5 for the A2B receptor[4].

References

  • CGS 15943 | CAS# 104615-18-1 | Adenosine Receptor Antagonist - MedKoo Biosciences -
  • CGS 15943 | Adenosine Receptor | PI3K - TargetMol -
  • Adenosine Receptor - MedChemExpress -
  • Comparison of CGS 15943, ZM 241385 and SCH 58261 as antagonists
  • The A2a/A2b receptor antagonist ZM-241385 blocks the cardioprotective effect of adenosine agonist pretreatment in in vivo rat myocardium - American Journal of Physiology -
  • ZM 241385 | A2A receptor inverse agonist - Hello Bio -
  • Repurposing cAMP-Modulating Medications to Promote β-Cell Replic

Sources

Comprehensive Guide to Elemental Analysis and Melting Point Validation for Quinazoline Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Quinazoline derivatives, notably Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) like erlotinib and gefitinib, are foundational small molecules in targeted oncology[1]. As a Senior Application Scientist, I emphasize that the transition of a quinazoline compound from synthesis to preclinical evaluation hinges on rigorous physicochemical characterization. Structural confirmation via NMR or Mass Spectrometry is insufficient without orthogonal validation of bulk purity and solid-state properties. This guide objectively compares the analytical methodologies—specifically CHNS elemental analysis and Differential Scanning Calorimetry (DSC)—required to establish a self-validating data matrix for quinazoline compounds.

The Causality of Method Selection: Why Orthogonal Validation?

In drug development, relying on a single analytical technique can mask critical flaws. A robust protocol must be self-validating, meaning the data from one instrument contextualizes and confirms the data from another.

  • Elemental Analysis (CHNS): We utilize CHNS combustion analysis to verify the empirical formula. The causality here is straightforward: NMR cannot easily quantify inorganic salts or trace non-protonated solvents. If the experimental carbon, hydrogen, and nitrogen mass percentages deviate by more than ±0.4% from theoretical calculations, it definitively flags the presence of solvates, unreacted precursors, or moisture[2].

  • Thermal Analysis (DSC): While traditional capillary melting point apparatuses provide a visual melting range, they fail to capture the thermodynamic nuances of the solid state. DSC is chosen because it quantifies the energy absorbed or released during phase transitions. This is critical for quinazolines, as it detects polymorphism, amorphization, and desolvation events that directly impact the drug's bioavailability and dissolution rate[3].

Visualization: Validation Workflow

Quinazoline_Validation Synth Quinazoline Synthesis (e.g., Erlotinib, Gefitinib) Purify Purification & Drying (Removes Solvents) Synth->Purify Split Parallel Validation Purify->Split CHNS Elemental Analysis (CHNS) (Purity & Empirical Formula) Split->CHNS DSC Melting Point (DSC) (Thermal & Polymorph Check) Split->DSC Valid Self-Validating System: Data Concordance CHNS->Valid DSC->Valid

Logical workflow for the physicochemical validation of quinazoline compounds.

Comparative Analysis: Instruments and Techniques

Elemental Analysis: PerkinElmer vs. Elementar When evaluating instrumentation for CHNS, the PerkinElmer 2400 Series II and the Elementar vario EL cube are industry standards[1][4]. Both operate on the Dumas combustion method. The PerkinElmer utilizes a steady-state, frontal chromatography approach, which is highly robust for standard quinazolines. Conversely, the Elementar system employs temperature-programmed desorption (TPD) columns, offering superior baseline separation for compounds with exceptionally high nitrogen-to-carbon ratios (common in multi-substituted quinazoline-isatin hybrids).

Thermal Analysis: DSC vs. Capillary Melting Point TA Instruments or Mettler Toledo DSCs are vastly superior to standard capillary devices. Capillary methods rely on subjective visual confirmation. DSC provides an objective thermogram where the sharp endothermic peak precisely defines the melting point (


) and the area under the curve calculates the enthalpy of fusion (

)[3].
Quantitative Data: Erlotinib and Gefitinib Profiles

The following table summarizes the expected validation metrics for two benchmark quinazoline TKIs.

CompoundMolecular FormulaTheoretical CHN (%)Experimental Tolerance (±0.4%)DSC Melting Point (°C)
Erlotinib (Free Base) C22H23N3O4C: 67.16, H: 5.89, N: 10.68C: 66.76–67.56, H: 5.49–6.29, N: 10.28–11.08~223.0 - 234.6[3]
Gefitinib (Free Base) C22H24ClFN4O3C: 59.13, H: 5.41, N: 12.54C: 58.73–59.53, H: 5.01–5.81, N: 12.14–12.94~195.0[4]

Note: The melting point of erlotinib can vary based on its crystalline form; pure crystalline erlotinib typically exhibits a sharp endothermic peak at ~223°C to 234°C[3].

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. Instrument drift or sample contamination will immediately flag a system suitability failure.

Protocol 1: High-Precision CHNS Elemental Analysis

Causality: Tin capsules are specifically chosen because their oxidation during combustion creates an exothermic flash, temporarily raising the local temperature to ~1800°C. This ensures the complete breakdown of refractory, nitrogen-rich quinazoline rings[1][5].

  • System Calibration: Run a blank (empty tin capsule) followed by a known standard (e.g., sulfanilamide) to calibrate the thermal conductivity detector (TCD). The standard must yield CHNS values within ±0.2% of its theoretical composition.

  • Sample Preparation: Accurately weigh 1.5 to 2.0 mg of the desiccated quinazoline compound into a clean tin capsule using a microbalance (resolution of 0.001 mg). Seal the capsule tightly to exclude atmospheric nitrogen.

  • Combustion: Drop the capsule into the combustion tube heated to 950°C under a pure oxygen environment.

  • Reduction & Separation: Pass the combustion gases (CO2, H2O, NOx) through a reduction tube (copper, 600°C) to convert NOx to N2 gas. Separate the gases using the instrument's chromatographic column.

  • Detection & Validation: Measure the gases via TCD. Self-Validation Step: Run the sample in triplicate. The Relative Standard Deviation (RSD) between runs must be <0.2%, and the mean must fall within ±0.4% of the theoretical formula to confirm >95% purity[2][5].

Protocol 2: Differential Scanning Calorimetry (DSC) for Melting Point Validation

Causality: A heating rate of 10°C/min is selected to perfectly balance the resolution of closely spaced thermal events (like polymorph transitions) with the sensitivity required to detect weak glass transitions[3].

  • Sample Encapsulation: Weigh 3.0 to 5.0 mg of the quinazoline powder into a standard aluminum DSC pan. Crimp the lid using a press to ensure optimal thermal contact. Prepare an identical empty pan as the reference.

  • Atmospheric Control: Place both pans into the DSC cell. Purge the cell with dry Nitrogen gas at a constant flow rate of 50 mL/min. Causality: Nitrogen prevents oxidative degradation of the quinazoline during heating, ensuring the endotherm represents a true melt, not decomposition.

  • Thermal Ramping: Equilibrate the cell at 25°C. Initiate a linear heating ramp at 10°C/min up to 300°C.

  • Thermogram Analysis: Identify the sharp endothermic peak. The extrapolated onset temperature represents the melting point. Self-Validation Step: If a broad peak is observed before the main melt (e.g., 45°C - 85°C), it indicates residual moisture or solvent[3]. This thermal observation should perfectly correlate with a failed (low carbon/high hydrogen) CHNS result, validating the orthogonal nature of this workflow.

References
  • Analytical and biological characterization of quinazoline semicarbazone derivatives Source: researchgate.net URL:[Link]

  • Dissolution improvement of binary solid dispersions of erlotinib prepared by one-step electrospray method Source: oup.com URL:[Link]

  • Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations Source: acs.org URL:[Link]

  • Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile Source: mdpi.com URL:[Link]

  • Tumor-Targeted Delivery of an EGFR Inhibitor Prodrug via Site-Specific Albumin Conjugation Source: nih.gov URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-Amino2-(2-furyl)quinazoline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 4-Amino-2-(2-furyl)quinazoline Content Type: Operational Safety & Logistics Guide Audience: Researchers, Drug Discovery Scientists, and EHS Officers.

Phase 1: Risk Intelligence & Compound Profile

The "Why" Behind the Protocol 4-Amino-2-(2-furyl)quinazoline (CAS: 10604-58-7) is not a generic reagent; it is a bioactive pharmacophore, structurally analogous to potent adenosine receptor antagonists (e.g., CGS 15943). In drug discovery, quinazoline derivatives frequently exhibit biological activity in the nanomolar range (


 < 50 nM).

Operational Hazard Classification:

  • Bioactivity: High. Treat as a Potent Compound (OEB 3) until specific toxicology data proves otherwise.

  • Physical State: Crystalline solid. Prone to electrostatic charging and aerosolization (dust generation).

  • Primary Routes of Entry: Inhalation of dust and transdermal absorption (amplified significantly when in solution).

The Critical Risk Factor: The DMSO Vector This compound is sparingly soluble in water and requires Dimethyl Sulfoxide (DMSO) for stock solution preparation. This is the highest-risk operational step. DMSO is a potent skin penetrant that drags dissolved small molecules directly into the bloodstream. Standard nitrile gloves degrade rapidly upon exposure to DMSO, creating a false sense of security.

Phase 2: The Barrier Strategy (PPE Specifications)

Do not rely on single-layer protection. This protocol uses a Redundant Barrier System .

1. Respiratory Protection (Inhalation Defense)
  • Primary Barrier: All handling of the solid powder must occur inside a certified Chemical Fume Hood or Biological Safety Cabinet (Class II, Type B2) with external exhaust.

  • Secondary Barrier: If weighing outside a containment enclosure is unavoidable (not recommended), a P100/N99 respirator is the absolute minimum requirement. Surgical masks offer zero protection against quinazoline dust.

2. Dermal Protection (The "DMSO Dilemma")

Standard 4-mil nitrile gloves are insufficient for DMSO stock preparation.

TaskRecommended Glove ConfigurationRationale
Dry Powder Handling Double Nitrile (Outer: 5 mil, Inner: 4 mil).Protects against incidental dust contact.[1]
Solubilization (DMSO) Laminate Film (Silver Shield/4H) OR Double Nitrile with immediate change protocol.Nitrile breakthrough time for DMSO is <5 minutes. Laminate offers >4 hours protection.[2]
Dilute Aqueous Assay Single Nitrile (4-5 mil).Risk of permeation is reduced in aqueous buffer (<1% DMSO).
3. Ocular & Body Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are inadequate due to the risk of projectile dust or splash entry from the side.

  • Body: Tyvek® lab coat or chemically resistant apron over a standard cotton lab coat.

Phase 3: Operational Workflow (Step-by-Step)
Step 1: The Weighing Protocol (Static Control)
  • Context: Quinazolines are often "fluffy" powders that fly easily due to static.

  • Procedure:

    • Place an ionizing fan or antistatic gun inside the fume hood 5 minutes prior to opening the vial.

    • Tare the weighing boat inside the hood.

    • Open the vial gently. If the compound is stuck to the cap, tap it gently before opening.

    • Self-Validating Check: Shine a flashlight across the weighing area. If you see floating motes in the light beam, your airflow or static control is failing. Stop immediately.

Step 2: Solubilization (The Critical Point)
  • Context: Dissolving the powder in DMSO creates a "Trojan Horse" mixture that can penetrate skin instantly.

  • Procedure:

    • Glove Check: Don Laminate gloves or fresh double-nitrile gloves.

    • Add DMSO slowly down the side of the vial to minimize aerosol displacement.

    • Vortex with the cap tightly sealed and Parafilm® wrapped around the neck.

    • Immediate Action: If any drop touches your glove, remove the outer glove immediately. Do not wait.

Step 3: Visualizing the Safety Logic

SafetyProtocol cluster_waste Disposal Path Compound 4-Amino-2-(2-furyl)quinazoline (Solid) Weighing Weighing Step (Static Hazard) Compound->Weighing Open Vial Solubilization Solubilization (DMSO) (Permeation Hazard) Weighing->Solubilization Add DMSO SolidWaste Solid Waste (Incineration) Weighing->SolidWaste Contaminated Weigh Boats Assay Dilute Assay Usage (Low Risk) Solubilization->Assay Dilute >1:1000 LiquidWaste Liquid Waste (Solvent Stream) Solubilization->LiquidWaste Excess Stock Hood Engineering Control: Fume Hood + Ionizer Hood->Weighing Required Gloves_Dry PPE: Double Nitrile Gloves_Dry->Weighing Required Gloves_Wet PPE: Laminate / Butyl (Crucial Step) Gloves_Wet->Solubilization MUST SWITCH GLOVES

Caption: Operational workflow highlighting the critical PPE transition point during DMSO solubilization.

Phase 4: Emergency & Disposal

Spill Response (Solid)

  • Do not sweep. Sweeping generates dust.

  • Cover the spill with a damp paper towel (water or ethanol) to wet the powder.

  • Wipe up the wet slurry and place it in a hazardous waste bag.

  • Clean the surface with 10% bleach followed by ethanol.

Spill Response (DMSO Solution)

  • Evacuate the immediate area if the spill is >10mL outside a hood.

  • Don Butyl or Silver Shield gloves. Nitrile is useless here.[3]

  • Absorb with vermiculite or specific solvent-absorbent pads.

  • Dispose of as hazardous chemical waste.

Disposal Strategy

  • Deactivation: There is no standard "bench-top" chemical deactivation (e.g., bleach) guaranteed to destroy the quinazoline pharmacophore completely.

  • Method: High-temperature incineration is the only validated disposal method.

  • Labeling: Waste containers must be clearly labeled: "Contains Bioactive Quinazoline & DMSO – Toxic/Irritant."

References
  • Fisher Scientific. (2021). Safety Data Sheet: Quinazoline Derivatives. Retrieved from

  • Cayman Chemical. (2024). Safety Data Sheet: Adenosine Receptor Antagonists. Retrieved from

  • National Institutes of Health (NIH). (2022). Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations. PubMed Central. Retrieved from

  • University of Maryland Center for Environmental Science. (2023). Spotlight on DMSO: Permeation Risks and Glove Selection. Retrieved from

  • PubChem. (n.d.). Compound Summary: 4-Amino-2-(2-furyl)quinazoline. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.